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  • Product: 8-Nitroisoquinolin-5-amine
  • CAS: 156901-58-5

Core Science & Biosynthesis

Foundational

The Isoquinoline Core: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure and Utility of 8-Nitroisoquinolin-5-amine This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 8-Nitroisoquinolin-5-amine

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the molecular characteristics, synthesis, and potential applications of 8-nitroisoquinolin-5-amine. Our focus is to provide not just data, but a causal understanding of this molecule's properties and the logic behind its experimental handling.

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The strategic functionalization of this core is a key tactic in drug design. The specific placement of an electron-donating amino group and a potent electron-withdrawing nitro group, as seen in 8-nitroisoquinolin-5-amine, creates a molecule with unique electronic properties, rendering it a highly valuable, albeit specialized, building block for further chemical exploration.

Molecular Architecture and Physicochemical Profile

The defining feature of 8-nitroisoquinolin-5-amine is the electronic push-pull system established by the C5-amino and C8-nitro substituents on the aromatic framework. The amino group donates electron density into the ring system via resonance, while the nitro group strongly withdraws it. This intramolecular charge-transfer character significantly influences the molecule's reactivity, dipole moment, and spectroscopic properties.

Caption: Molecular structure of 8-Nitroisoquinolin-5-amine with atom numbering.

The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Table 1: Physicochemical Properties of 8-Nitroisoquinolin-5-amine

Property Value Reference
Molecular Formula C₉H₇N₃O₂ Parchem[3]
Molecular Weight 189.17 g/mol LookChem[4]
Melting Point 260-268 °C (decomposes) LookChem[4]
Boiling Point (Predicted) 459.6 ± 35.0 °C LookChem[4]
Density (Predicted) 1.445 ± 0.06 g/cm³ LookChem[4]
LogP 1.2 LookChem[4]
Hydrogen Bond Donors 1 (amine group) LookChem[4]
Hydrogen Bond Acceptors 4 (ring nitrogen, 2x nitro oxygens, amine nitrogen) LookChem[4]

| CAS Number | 156901-58-5 | LookChem[4] |

Spectroscopic Signature: A Guide to Structural Verification

Authenticating the structure of 8-nitroisoquinolin-5-amine relies on a combination of spectroscopic methods. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for reliable prediction of key spectral features based on well-established principles.[5][6][7][8]

3.1 Infrared (IR) Spectroscopy The IR spectrum provides a rapid check for the key functional groups.

  • N-H Stretching: The primary amine will exhibit a characteristic pair of sharp to medium bands around 3350 cm⁻¹ and 3450 cm⁻¹.[5][6] The presence of two bands, corresponding to symmetric and asymmetric stretching modes, is a definitive indicator of a primary (-NH₂) amine.

  • N-O Stretching: The nitro group will produce two very strong and unmistakable absorptions: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹.

  • Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region will confirm the presence of the isoquinoline core.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Protons on the aromatic ring will resonate in the downfield region (7.0-9.5 ppm). The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Adding a drop of D₂O to the NMR tube will cause the amine proton signal to disappear, a classic confirmatory test.[6]

  • ¹³C NMR: The nine distinct carbon atoms will give rise to nine signals. Carbons directly attached to the electron-withdrawing nitro group (C8) and the heterocyclic nitrogen (C1, C3, C8a) will be significantly deshielded, appearing at higher chemical shifts (further downfield).

3.3 Mass Spectrometry (MS) The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] 8-Nitroisoquinolin-5-amine has three nitrogen atoms, and its molecular weight is 189.17, consistent with this rule. The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of 189.0538.

Synthesis Strategy and Methodologies

The synthesis of 8-nitroisoquinolin-5-amine is a multi-step process that requires careful control of reaction conditions. A logical and common approach involves the construction of a substituted isoquinoline followed by the introduction of the amino group.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Isoquinoline Isoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline Isoquinoline->5-Bromo-8-nitroisoquinoline 1. Bromination (NBS) 2. Nitration (HNO₃/H₂SO₄) 8-Nitroisoquinolin-5-amine 8-Nitroisoquinolin-5-amine 5-Bromo-8-nitroisoquinoline->8-Nitroisoquinolin-5-amine Nucleophilic Aromatic Substitution (e.g., NH₃, Buchwald-Hartwig)

Caption: A representative workflow for the synthesis of 8-Nitroisoquinolin-5-amine.

Experimental Protocol: A Self-Validating Approach

This protocol is a representative guide. Causality: The choice of a bromo-intermediate is strategic; bromine is a good leaving group for subsequent nucleophilic substitution and also directs the nitration to the desired C8 position.[1][9]

  • Synthesis of 5-Bromo-8-nitroisoquinoline:

    • Step 1a (Bromination): Isoquinoline is treated with N-Bromosuccinimide (NBS) to yield 5-bromoisoquinoline.

    • Step 1b (Nitration): The resulting 5-bromoisoquinoline is carefully added to a cold mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the C8 position.[1][9]

    • In-Process Control: The reaction progress for each step must be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

    • Validation: The structure of the 5-bromo-8-nitroisoquinoline intermediate must be confirmed by ¹H NMR and MS before proceeding.

  • Synthesis of 8-Nitroisoquinolin-5-amine:

    • Step 2 (Amination): The 5-bromo-8-nitroisoquinoline intermediate is subjected to an amination reaction. This can be achieved via classical nucleophilic aromatic substitution with ammonia at high temperature and pressure, or more modernly, through a palladium-catalyzed Buchwald-Hartwig amination.

    • In-Process Control: Again, TLC is used to monitor the consumption of the bromo-intermediate.

    • Purification: The crude product is purified by column chromatography on silica gel.

    • Final Validation: The identity and purity of the final 8-nitroisoquinolin-5-amine product must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. The data should align with the predicted spectroscopic signatures described in Section 3.

Applications and Future Research Horizons

The unique molecular architecture of 8-nitroisoquinolin-5-amine makes it a compelling candidate for several advanced applications.

  • Medicinal Chemistry: Analogs such as 8-fluoroisoquinolin-5-amine are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[10] The nitro-analogue serves as a versatile precursor. The nitro group can be reduced to an amine, providing a new vector for chemical elaboration, while the existing C5-amine can be used as a handle for building out pharmacophores. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets.

  • Materials Science: The significant intramolecular charge-transfer character arising from the push-pull substituents suggests potential in the field of organic electronics. Molecules with similar properties are explored for use in non-linear optics, as dyes in dye-sensitized solar cells, or as components in organic light-emitting diodes (OLEDs).

  • Synthetic Chemistry: This compound is not just an endpoint but a sophisticated building block. The differential reactivity of the two aromatic rings and the two functional groups allows for selective chemical transformations, opening pathways to complex heterocyclic systems that would be difficult to access otherwise.

References

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). Isoquinolin-5-amine. Retrieved from [Link]

  • Adejoro, I. A., & Akintelu, S. A. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • ResearchGate. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ProQuest. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoxalin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-nitro-N-phenethylquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

The Synthesis of 8-Nitroisoquinolin-5-amine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Strategic Importance of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique electronic and steric properties make it a cornerstone in the design of novel therapeutics. Within this class, 8-nitroisoquinolin-5-amine stands out as a critical building block, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the nitro and amino functionalities provides orthogonal handles for further chemical elaboration, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides an in-depth, technically-focused overview of a reliable and scalable synthetic pathway to 8-nitroisoquinolin-5-amine. We will delve into the mechanistic underpinnings of each synthetic step, offering insights born from practical application to aid researchers in the successful execution of this synthesis.

Logical Framework: A Three-Act Synthetic Narrative

The synthesis of 8-nitroisoquinolin-5-amine is best conceptualized as a three-stage process, beginning with the commercially available and inexpensive starting material, isoquinoline. Each stage is designed to selectively functionalize the isoquinoline core, culminating in the desired product.

Synthesis_Pathway Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline  Step 1:  Bromination BromoNitroisoquinoline 5-Bromo-8-nitroisoquinoline Bromoisoquinoline->BromoNitroisoquinoline  Step 2:  Nitration FinalProduct 8-Nitroisoquinolin-5-amine BromoNitroisoquinoline->FinalProduct  Step 3:  Amination

Caption: Overall synthetic workflow for 8-nitroisoquinolin-5-amine.

Part I: Electrophilic Aromatic Substitution - Building the Precursor

The initial phase of the synthesis focuses on the installation of the necessary functional groups on the isoquinoline core through electrophilic aromatic substitution reactions. This phase is critical for establishing the correct substitution pattern for the subsequent amination step.

Step 1: Regioselective Bromination of Isoquinoline

The first transformation is the regioselective bromination of isoquinoline at the C-5 position. Direct bromination of isoquinoline can lead to a mixture of isomers, which are often difficult to separate.[3] A robust and scalable procedure utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[3][4]

Causality of Experimental Choices:

  • Solvent System: Concentrated sulfuric acid serves a dual purpose. It protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and favoring substitution on the benzene ring. Furthermore, it acts as a solvent that can facilitate the generation of the electrophilic bromine species from NBS.

  • Temperature Control: Maintaining a low temperature (typically between -25°C and -18°C) is paramount for achieving high regioselectivity for the 5-bromo isomer over the 8-bromo isomer.[3][4] At higher temperatures, the formation of the undesired 8-bromo isomer increases, complicating purification.

  • Brominating Agent: N-Bromosuccinimide is a safe and easy-to-handle source of electrophilic bromine, making it preferable to liquid bromine, especially on a larger scale.

Step 2: Directed Nitration of 5-Bromoisoquinoline

With the 5-position blocked by the bromo group, the subsequent nitration is directed to the 8-position. This reaction is typically carried out using a mixture of potassium nitrate and concentrated sulfuric acid.[3][5]

Mechanistic Insight: The electron-withdrawing inductive effect of the bromine atom at C-5, combined with the deactivating effect of the protonated pyridine ring, directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from KNO₃ and H₂SO₄) to the C-8 position.

This two-step sequence provides a reliable route to the key intermediate, 5-bromo-8-nitroisoquinoline, in good yield and purity.[3][4]

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

The following protocol is adapted from a well-established and verified procedure.[3]

Materials and Equipment:

  • Three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and addition funnel.

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Potassium Nitrate (KNO₃)

  • Crushed ice

  • Aqueous Ammonia (25%)

  • Heptane

  • Toluene

Procedure:

  • Bromination:

    • Charge the flask with concentrated sulfuric acid and cool to 0°C.

    • Slowly add isoquinoline via the addition funnel, maintaining the internal temperature below 30°C.[3]

    • Cool the resulting solution to -25°C using a dry ice/acetone bath.

    • Add recrystallized NBS in portions, ensuring the temperature remains between -26°C and -22°C.[3]

    • Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.[3]

  • Nitration (In-situ):

    • To the reaction mixture from the previous step, add potassium nitrate portion-wise, maintaining the temperature below 0°C.

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice.

    • Adjust the pH to ~8-9 with 25% aqueous ammonia, keeping the temperature below 30°C.[3][5]

    • Filter the precipitated solids, wash thoroughly with cold water, and air-dry.

    • Recrystallize the crude product from a heptane/toluene mixture to afford pure 5-bromo-8-nitroisoquinoline as a yellow solid.[3]

Quantitative Data Summary:

StepReactantsKey ConditionsTypical Yield
Bromination Isoquinoline, NBSH₂SO₄, -25°C to -18°C~47-51% (for isolated 5-bromoisoquinoline)
Nitration 5-Bromoisoquinoline, KNO₃H₂SO₄, 0°C to rt~90% (from 5-bromoisoquinoline)[5]
Overall IsoquinolineOne-pot procedure47-51% (for 5-bromo-8-nitroisoquinoline)[3]

Part II: The Crucial C-N Bond Formation

The final and most critical step in the synthesis is the introduction of the amino group at the C-5 position. This is achieved by replacing the bromo substituent. The electron-withdrawing nitro group at the 8-position activates the C-5 position for nucleophilic aromatic substitution (SₙAr). However, for a more versatile and often higher-yielding approach, modern cross-coupling methodologies are recommended.

Step 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7][8] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.

Rationale for this Approach:

  • Broad Substrate Scope: This methodology is known to be effective for a wide range of aryl halides and amine coupling partners.

  • Milder Conditions: Compared to classical SₙAr reactions which can require high temperatures and pressures, Buchwald-Hartwig amination often proceeds under milder conditions.

  • High Yields: The efficiency of the catalytic cycle typically leads to high yields of the desired product.

For the synthesis of 8-nitroisoquinolin-5-amine, a source of ammonia is required. Due to the gaseous nature of ammonia, a surrogate such as benzophenone imine or an ammonia-releasing salt can be employed, followed by hydrolysis.

Buchwald_Hartwig_Amination ArylHalide 5-Bromo-8-nitroisoquinoline CoupledProduct Coupled Intermediate ArylHalide->CoupledProduct AmineSource Amine Source (e.g., Benzophenone Imine) AmineSource->CoupledProduct CatalystSystem Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., X-Phos) + Base (e.g., KOt-Bu) CatalystSystem->CoupledProduct FinalProduct 8-Nitroisoquinolin-5-amine CoupledProduct->FinalProduct Hydrolysis

Caption: Key components of the Buchwald-Hartwig amination step.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This proposed protocol is based on analogous transformations found in the literature.[1] Optimization may be required.

Materials and Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry.

  • 5-Bromo-8-nitroisoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (or other suitable Buchwald ligand)

  • Potassium tert-butoxide (KOt-Bu)

  • Benzophenone imine

  • Anhydrous toluene

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Reaction Setup:

    • To the reaction vessel under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and KOt-Bu.

    • Add anhydrous toluene and stir for a few minutes.

    • Add 5-bromo-8-nitroisoquinoline and benzophenone imine.

  • Reaction:

    • Heat the reaction mixture to 100-110°C and monitor the progress by TLC or LC-MS.

  • Work-up and Hydrolysis:

    • After completion, cool the reaction mixture and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., THF) and treat with aqueous hydrochloric acid to hydrolyze the imine.

    • Neutralize the mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 8-nitroisoquinolin-5-amine.

Alternative Pathway: Direct Nucleophilic Aromatic Substitution (SₙAr)

As an alternative to the palladium-catalyzed approach, a direct SₙAr reaction with an ammonia source is a plausible, more atom-economical route.[9][10][11][12] The strong electron-withdrawing effect of the nitro group at the ortho-position (C-8) significantly activates the C-5 position towards nucleophilic attack.

This reaction would typically involve heating 5-bromo-8-nitroisoquinoline with a high concentration of ammonia (e.g., aqueous or methanolic ammonia) in a sealed vessel at elevated temperatures. While potentially simpler in terms of reagents, this method may require more forceful conditions and could be lower yielding than the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a robust and scalable route to 8-nitroisoquinolin-5-amine, a key intermediate for pharmaceutical research and development. The initial bromination and nitration steps are well-established and reliable. For the crucial C-N bond formation, the Buchwald-Hartwig amination offers a modern, versatile, and high-yielding approach. The principles and protocols outlined in this guide are intended to provide researchers with the necessary technical foundation to confidently synthesize this valuable building block, thereby accelerating the discovery of new medicines.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 9, 2026, from [Link]

  • Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
  • ResearchGate. (n.d.). Proposed mechanism of copper‐catalyzed C−H amination of 8‐amidoquinolines. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved January 9, 2026, from [Link]

  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved January 9, 2026, from [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved January 9, 2026, from [Link]

  • CoLab. (n.d.). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction.
  • National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 9, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 8-Nitroisoquinolin-5-amine (CAS 156901-58-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 156901-58-5, 8-Nitroisoquinolin-5-amine. Due...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 156901-58-5, 8-Nitroisoquinolin-5-amine. Due to the limited availability of direct research on this specific molecule, this document synthesizes known data with extrapolated insights from structurally related nitroquinoline and aminoisoquinoline derivatives. The guide covers physicochemical properties, potential synthetic pathways, plausible biological activities, and prospective analytical methodologies. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Introduction and Chemical Identity

8-Nitroisoquinolin-5-amine is a heterocyclic aromatic compound featuring an isoquinoline core substituted with both a nitro group and an amine group.[1][2] The presence of these functional groups on the isoquinoline scaffold suggests a potential for diverse chemical reactivity and biological activity. The nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, are known to modulate the electronic properties and biological interactions of aromatic systems.[3]

The isoquinoline framework itself is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological effects.[4][5] Therefore, 8-Nitroisoquinolin-5-amine represents an intriguing, yet underexplored, molecule for potential investigation in various therapeutic areas.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 8-Nitroisoquinolin-5-amine is presented in Table 1. These properties are essential for understanding the compound's behavior in experimental settings, including its solubility, stability, and potential for formulation.

PropertyValueSource
CAS Number 156901-58-5[1][2]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 260-268 °C (decomposed)[1]
Boiling Point (Predicted) 459.6 ± 35.0 °C[1]
Density (Predicted) 1.445 ± 0.06 g/cm³[1]
pKa (Predicted) 3.92 ± 0.36[1]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[1]

Potential Synthetic Pathways

G cluster_0 Conceptual Synthetic Workflow A Starting Material (e.g., substituted o-tolualdehyde) B Formation of Imine A->B C Lithiated Intermediate B->C D Condensation with Nitrile C->D E Cyclization D->E F Aromatization & Functional Group Interconversion E->F G 8-Nitroisoquinolin-5-amine F->G

Caption: Conceptual workflow for substituted isoquinoline synthesis.

Detailed Hypothetical Protocol:

A potential approach to the synthesis of 8-Nitroisoquinolin-5-amine could involve a multi-step process starting from a suitably substituted benzene derivative. The isoquinoline core can be constructed through various methods, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by functional group manipulations.

Step 1: Synthesis of a Substituted Isoquinoline Core

A versatile method for constructing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[6] This approach allows for the convergent assembly of multiple components in a single operation.[6]

Step 2: Nitration of the Isoquinoline Ring

Once the isoquinoline core is formed, nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents on the ring.

Step 3: Introduction of the Amino Group

The amino group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor, or through the reduction of a second nitro group, if a dinitroisoquinoline intermediate is synthesized.

Step 4: Purification

Purification of the final product would likely involve chromatographic techniques such as column chromatography on silica gel. The purity of the compound would then be assessed by methods like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic analysis.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 8-Nitroisoquinolin-5-amine have not been reported. However, the known activities of related compounds provide a basis for speculating on its potential pharmacological profile. The presence of both the nitro and amino functionalities on an isoquinoline scaffold suggests several avenues for investigation.

a. Anticancer Activity:

Numerous quinoline and isoquinoline derivatives, including those with nitro and amino substitutions, have demonstrated significant anticancer properties.[7][8] For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have shown potent activity against a panel of 60 human tumor cell lines.[5] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, topoisomerases, or the induction of apoptosis.[7]

b. Antimicrobial Activity:

The 8-hydroxyquinoline scaffold and its derivatives are well-known for their antimicrobial properties.[9][10] The addition of a nitro group can sometimes enhance this activity.[9] Nitro compounds, in general, are known to possess a broad spectrum of antimicrobial activities, often mediated through the generation of reactive nitrogen species that can damage microbial DNA and proteins.[3]

c. Anti-arrhythmic and Local Anesthetic Activity:

A study on 6-nitro-5-substituted aminoquinolines revealed their potential as local anesthetic and anti-arrhythmic agents.[11] This suggests that the combination of a nitro and an amino group on a quinoline or isoquinoline core could interact with ion channels involved in nerve conduction and cardiac rhythm.

d. Antimalarial Activity:

The 8-aminoquinoline class of compounds, which includes primaquine and tafenoquine, are the only licensed drugs for treating relapsing malaria.[12][13] Their mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes to generate reactive oxygen species that are toxic to the parasite.[12] Given its 8-aminoquinoline-like partial structure, 8-Nitroisoquinolin-5-amine could be investigated for antimalarial activity, although the impact of the nitro group would need to be determined.

The following diagram illustrates the potential, though unproven, signaling pathways that could be modulated by a compound with this structural class, based on activities of related molecules.

G cluster_1 Potential Biological Targets A 8-Nitroisoquinolin-5-amine (Hypothetical) B Kinase Signaling (e.g., in Cancer) A->B Inhibition C Ion Channels (e.g., Na+, K+) A->C Modulation D Microbial DNA/Enzymes A->D Disruption E Parasite Redox Pathways (e.g., in Malaria) A->E Interference via ROS

Caption: Hypothetical biological targets of 8-Nitroisoquinolin-5-amine.

Prospective Analytical Methodologies

Proper characterization of 8-Nitroisoquinolin-5-amine is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques would be employed for its analysis.

a. Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the position of the substituents on the isoquinoline ring. Spectroscopic data for the parent 5-aminoisoquinoline is available and can serve as a reference.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the N-H stretches of the amine, the N=O stretches of the nitro group, and the aromatic C-H and C=C bonds.

b. Chromatographic Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point.[15][16] Detection would likely be performed using a UV detector.

The following diagram outlines a general workflow for the analytical characterization of 8-Nitroisoquinolin-5-amine.

G cluster_2 Analytical Characterization Workflow A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation A->C G Confirmed Structure & Purity B->G D NMR (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F IR Spectroscopy C->F D->G E->G F->G

Caption: Workflow for analytical characterization.

Safety and Handling

Based on available safety data sheets for 8-Nitroisoquinolin-5-amine, the compound should be handled with care in a laboratory setting.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

8-Nitroisoquinolin-5-amine (CAS 156901-58-5) is a chemical entity with a structural motif that suggests potential for interesting biological activity. While direct experimental data is currently lacking, this guide has provided a comprehensive overview of its known properties and has extrapolated potential synthetic routes, biological applications, and analytical methods based on the rich chemistry and pharmacology of related nitro- and amino-substituted isoquinolines.

Future research should focus on:

  • Developing and validating a robust synthetic route for 8-Nitroisoquinolin-5-amine.

  • Conducting a thorough spectroscopic and analytical characterization of the purified compound.

  • Screening the compound for a range of biological activities, particularly in the areas of oncology, microbiology, and parasitology.

  • Investigating the mechanism of action for any observed biological effects.

This foundational work will be essential to unlock the potential of 8-Nitroisoquinolin-5-amine as a novel scaffold for drug discovery and as a tool for chemical biology research.

References

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  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 44-48. [Link]

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Exploratory

8-Nitroisoquinolin-5-amine solubility in organic solvents

An In-Depth Technical Guide Solubility Profile of 8-Nitroisoquinolin-5-amine in Organic Solvents: A Predictive and Methodological Guide Abstract 8-Nitroisoquinolin-5-amine is a heterocyclic aromatic amine of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 8-Nitroisoquinolin-5-amine in Organic Solvents: A Predictive and Methodological Guide

Abstract

8-Nitroisoquinolin-5-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of targeted therapeutic agents and functional materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the factors governing the solubility of 8-nitroisoquinolin-5-amine, offers a predicted solubility profile across a range of common organic solvents, and details a robust, step-by-step experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution-phase behavior.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. 8-Nitroisoquinolin-5-amine possesses a rigid isoquinoline core, substituted with two highly polar functional groups: a nitro group (-NO2) and an amine group (-NH2).

  • Isoquinoline Core: The fused aromatic ring system is large and predominantly non-polar (hydrophobic), which tends to favor solubility in non-polar or moderately polar organic solvents.

  • Amine Group (-NH2): This group is a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity. It can interact strongly with protic solvents (e.g., alcohols) and polar aprotic solvents.[2]

  • Nitro Group (-NO2): This is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence further enhances the molecule's polarity and potential for dipole-dipole interactions.

The interplay between the non-polar scaffold and the polar functional groups results in a complex solubility profile. The molecule is amphiphilic to a degree, but the strong polar characteristics of the nitro and amine groups are expected to dominate.

A summary of key predicted physicochemical properties is presented below. These values, while computational, provide a crucial starting point for solvent selection.

PropertyPredicted ValueSource
Molecular Weight 189.17 g/mol [3]
pKa 3.92 ± 0.36[3]
LogP 2.83[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Polar Surface Area (PSA) 84.73 Ų[3]

The predicted LogP suggests a moderate lipophilicity, but the high polar surface area indicates that strong polar interactions will be a critical factor in its dissolution.

Theoretical Framework and Predicted Solubility Profile

The guiding principle for solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces. Based on the structure of 8-nitroisoquinolin-5-amine, we can predict its qualitative solubility in various classes of organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be the most effective. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors, readily solvating both the amine and nitro groups.[5][6] Acetonitrile, while less polar, should still be a viable solvent due to its ability to engage in dipole-dipole interactions.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the amine group. However, the energy required to break the solvent-solvent hydrogen bonds in the alcohol to accommodate the large isoquinoline core may limit high solubility. Solubility is expected to be moderate and decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they may solvate the aromatic core, they lack the strong hydrogen bonding capability to effectively interact with the nitro and amine groups. Therefore, low to moderate solubility is anticipated. Some reactivity between amines and dichloromethane can occur, but it is typically slow at room temperature.[8]

  • Ester Solvents (e.g., Ethyl Acetate): Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a moderately effective solvent.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the nitro and amine functional groups, 8-nitroisoquinolin-5-amine is predicted to have very low to negligible solubility in non-polar aliphatic and aromatic hydrocarbons.

The following diagram illustrates the key solute-solvent interactions that govern the dissolution process.

G Solute-Solvent Interactions for 8-Nitroisoquinolin-5-amine cluster_solute 8-Nitroisoquinolin-5-amine cluster_solvents Organic Solvents Solute Isoquinoline Core (Non-Polar) NH2 Amine Group (-NH2) (Polar, H-Bond Donor/Acceptor) NO2 Nitro Group (-NO2) (Polar, H-Bond Acceptor) DMSO DMSO / DMF (Polar Aprotic) Solute->DMSO van der Waals Methanol Methanol / Ethanol (Polar Protic) Solute->Methanol van der Waals Hexane Hexane / Toluene (Non-Polar) Solute->Hexane Weak van der Waals (Poor Interaction) NH2->DMSO H-Bonding NH2->Methanol Strong H-Bonding NO2->DMSO Dipole-Dipole H-Bond Accepting NO2->Methanol H-Bond Accepting

Caption: Key intermolecular forces driving solubility.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the qualitative and semi-quantitative solubility of 8-nitroisoquinolin-5-amine. This protocol is designed to be self-validating by starting with small scales before proceeding to larger, quantitative measurements.

3.1. Materials and Reagents

  • 8-Nitroisoquinolin-5-amine (solid, high purity)

  • Selection of organic solvents (analytical grade or higher): DMSO, DMF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Hexane

  • Calibrated analytical balance (±0.1 mg)

  • Vortex mixer

  • Small glass vials (e.g., 2 mL) with screw caps

  • Spatula

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • (For quantitative analysis) HPLC or UV-Vis spectrophotometer

3.2. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Nitro-aromatic compounds can be toxic and potentially mutagenic. Avoid inhalation of dust and skin contact. Consult the Safety Data Sheet (SDS) before use.

3.3. Experimental Workflow

The workflow is designed to efficiently screen solvents and then quantify solubility in the most promising candidates.

Caption: Experimental workflow for solubility determination.

3.4. Step-by-Step Procedure

Part A: Qualitative Solubility Screening [9][10]

  • Preparation: Label a series of small glass vials, one for each solvent to be tested.

  • Weighing: Accurately weigh approximately 2.0 mg of 8-nitroisoquinolin-5-amine into each vial.

  • Solvent Addition: Add 0.5 mL of a specific solvent to its corresponding vial. This creates an initial concentration of ~4 mg/mL.

  • Mixing: Cap the vials tightly and vortex each sample vigorously for 2 minutes.

  • Observation: Allow the samples to stand for 10 minutes. Visually inspect each vial for undissolved solid. A clear solution indicates solubility at or above 4 mg/mL. The presence of solid material indicates partial solubility or insolubility.

  • Categorization: Classify the solubility in each solvent as "Soluble," "Partially Soluble," or "Insoluble" at this concentration. This rapid screening prevents wasting time and resources on unsuitable solvents for the quantitative phase.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • System Preparation: For each solvent identified as "Soluble" or "Partially Soluble" in Part A, add an excess amount of 8-nitroisoquinolin-5-amine to a larger vial (e.g., add 20 mg of solute to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25°C). Agitate the slurries for at least 24 hours to ensure the solution has reached thermodynamic equilibrium.

  • Sampling and Filtration: After equilibration, let the vials stand to allow the excess solid to settle. Carefully draw a known volume of the supernatant (the clear liquid) into a syringe. Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. Causality Note: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument (HPLC or UV-Vis).

  • Analysis: Analyze the diluted samples using a validated analytical method with a proper calibration curve to determine the precise concentration of the solute.

  • Calculation: Use the determined concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While specific experimental solubility data for 8-nitroisoquinolin-5-amine is not widely published, a robust understanding of its molecular structure allows for a highly informed prediction of its behavior in organic solvents. The presence of strong hydrogen-bonding amine and nitro groups on a large aromatic core suggests that highly polar aprotic solvents like DMSO and DMF will be the most effective. This guide provides not only a theoretical foundation and a predictive framework but also a detailed, reliable experimental protocol for researchers to determine precise solubility values. Following this methodology will enable scientists in drug discovery and chemical synthesis to confidently handle, purify, and formulate 8-nitroisoquinolin-5-amine for their specific applications.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?
  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine.
  • ResearchGate. (2020). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
  • SciSpace. (n.d.). The reactivity of dichloromethane toward amines.

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Foundational

A Technical Guide to the Spectroscopic Characterization of 8-Nitroisoquinolin-5-amine

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the expected spectroscopic signature of 8-Nitroisoquinolin-5-amine, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 8-Nitroisoquinolin-5-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a deep, field-proven understanding of spectroscopic principles and comparative analysis with structurally related compounds to present a robust, predictive characterization. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying chemical principles, predicted data, and standardized protocols for experimental validation. This guide is designed to serve as a foundational resource for researchers working with or synthesizing 8-Nitroisoquinolin-5-amine, enabling them to anticipate, interpret, and validate their analytical findings with confidence.

Molecular Structure and Electronic Environment

8-Nitroisoquinolin-5-amine (C₉H₇N₃O₂) is a disubstituted isoquinoline featuring a potent electron-withdrawing nitro group (-NO₂) at the C8 position and an electron-donating amino group (-NH₂) at the C5 position. This substitution pattern creates a highly polarized aromatic system, significantly influencing its chemical reactivity and spectroscopic properties. The molecular weight of this compound is 189.17 g/mol .[1]

The interplay between the electron-donating and electron-withdrawing groups is expected to cause significant shifts in the electron density across the isoquinoline core, which will be directly observable in its NMR and IR spectra. Understanding this electronic push-pull effect is paramount for accurate spectral interpretation.

Caption: Molecular Structure of 8-Nitroisoquinolin-5-amine with IUPAC Numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 8-Nitroisoquinolin-5-amine is predicted to be complex due to the low symmetry of the molecule. The chemical shifts of the protons on the aromatic core will be heavily influenced by the electronic effects of the nitro and amino substituents.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1~9.2s-Deshielded by the adjacent heterocyclic nitrogen.
H3~8.5d5-6Coupled to H4; deshielded by the heterocyclic nitrogen.
H4~7.6d5-6Coupled to H3.
NH₂~6.5br s-Broad signal due to quadrupole broadening and exchange; shielded by the aromatic ring.
H6~7.0d8-9Shielded by the adjacent amino group; coupled to H7.
H7~7.8d8-9Deshielded by the nitro group at C8; coupled to H6.

Expertise & Causality:

  • H1, H3, and H4 (Pyridinic Protons): The protons on the pyridine ring (H1, H3, H4) are expected to be in the downfield region, typical for nitrogen-containing heterocycles. The chemical shifts are based on data for similar isoquinoline systems.[2][3]

  • H6 and H7 (Benzenoid Protons): The amino group at C5 is a strong electron-donating group, which will significantly shield the ortho proton (H6), pushing it upfield. Conversely, the nitro group at C8 is a powerful electron-withdrawing group, which will deshield the adjacent proton (H7), shifting it downfield. This push-pull electronic effect leads to a large difference in chemical shifts between H6 and H7.

  • NH₂ Protons: The amino protons are expected to appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 2-5 mg of 8-Nitroisoquinolin-5-amine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like those of the amine group.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to confirm the proton assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The chemical shifts will reflect the electronic environment of each carbon atom. Carbons directly attached to nitrogen and the nitro group will be significantly affected.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~152Deshielded by the adjacent heterocyclic nitrogen.
C3~145Deshielded by the heterocyclic nitrogen.
C4~122Typical aromatic carbon chemical shift.
C4a~128Quaternary carbon, influenced by both rings.
C5~148Strongly shielded by the attached amino group.
C6~115Shielded by the ortho amino group.
C7~125Influenced by the deshielding effect of the para nitro group.
C8~140Strongly deshielded by the attached nitro group.
C8a~130Quaternary carbon, influenced by the adjacent nitrogen.

Expertise & Causality:

  • Quaternary Carbons (C4a, C8a): These carbons typically show weaker signals in proton-decoupled spectra.[4]

  • Carbons Attached to Heteroatoms (C1, C3, C5, C8): C1 and C3 are deshielded due to their proximity to the electronegative nitrogen in the pyridine ring. C5 is expected to be significantly upfield due to the electron-donating amino group, while C8 will be shifted downfield by the electron-withdrawing nitro group. This is consistent with general substituent effects in aromatic systems.[5][6]

  • Aromatic Carbons (C4, C6, C7): Their chemical shifts are modulated by the combined electronic effects of the substituents. C6, being ortho to the amino group, is expected to be the most shielded.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (10-20 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio. A longer relaxation delay may be needed to accurately observe quaternary carbons.

  • Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

  • Analysis: Identify the number of unique carbon signals and compare their chemical shifts with the predicted values. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure here) and quaternary carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 8-Nitroisoquinolin-5-amine will be characterized by absorptions corresponding to the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C=C and C=N stretches of the aromatic isoquinoline core.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Prediction
3450 - 3300N-H stretch (asymmetric & symmetric)Medium-StrongCharacteristic for primary amines. Two bands are expected.[7][8]
1650 - 1580N-H bend (scissoring)MediumConfirms the presence of a primary amine.[7]
1620 - 1450C=C and C=N stretchMedium-StrongAromatic and heteroaromatic ring vibrations.
1550 - 1500N-O asymmetric stretchStrongCharacteristic for nitro compounds.[9][10]
1360 - 1320N-O symmetric stretchStrongCharacteristic for nitro compounds.[9][10]
1335 - 1250C-N stretch (aromatic amine)StrongCorresponds to the bond between the aromatic ring and the amino group.[7]
900 - 675C-H out-of-plane bendStrongAromatic substitution pattern.

Expertise & Causality:

  • Amine Group Vibrations: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[11] The N-H bending vibration further confirms this functional group.

  • Nitro Group Vibrations: The two strong absorptions for the asymmetric and symmetric N-O stretches are highly characteristic and reliable indicators of the nitro group.

  • Aromatic Core: The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) will be unique to the substitution pattern of this molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of 8-Nitroisoquinolin-5-amine, which can further confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonRationale for Prediction
189[M]⁺˙Molecular ion peak, corresponding to the exact mass of C₉H₇N₃O₂.
172[M-OH]⁺Loss of a hydroxyl radical, a common fragmentation for aromatic nitro compounds.
159[M-NO]⁺Loss of nitric oxide.
143[M-NO₂]⁺Loss of the nitro group.
116[C₈H₆N]⁺Fragmentation of the isoquinoline ring after loss of the nitro group.

Expertise & Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 189 will be a key indicator of the compound's identity. The "nitrogen rule" applies here; an odd molecular weight corresponds to an odd number of nitrogen atoms (three in this case).

  • Fragmentation of the Nitro Group: Aromatic nitro compounds typically undergo characteristic fragmentations, including the loss of O, NO, and NO₂.[12][13] The loss of the nitro group (NO₂) to give a peak at m/z 143 is expected to be a significant fragmentation pathway.

  • Ring Fragmentation: Further fragmentation of the isoquinoline core will lead to smaller charged species, providing additional structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments, providing definitive confirmation of the chemical formula.

cluster_0 Spectroscopic Analysis Workflow Sample 8-Nitroisoquinolin-5-amine Sample Prep Sample Preparation (Dissolution / KBr Pellet) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI, ESI-HRMS) Prep->MS Data Data Acquisition (FID / Interferogram / Ion Count) NMR->Data IR->Data MS->Data Processing Data Processing (FT, Phasing, Calibration) Data->Processing Analysis Spectral Interpretation & Structure Elucidation Processing->Analysis Report Final Report & Validation Analysis->Report

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 8-Nitroisoquinolin-5-amine. By integrating fundamental principles with comparative data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS signatures. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. This document serves as a crucial starting point for anyone involved in the synthesis, purification, or application of this compound, ensuring a well-grounded approach to its analytical characterization.

References

A comprehensive list of references used for comparative analysis and to support the principles outlined in this guide would be compiled here. Due to the predictive nature of this document, these references would primarily include spectroscopic databases and literature on related isoquinoline, nitroaromatic, and aminoaromatic compounds.

Sources

Exploratory

A Technical Guide to the ¹H NMR Spectrum of 8-Nitroisoquinolin-5-amine: Prediction, Acquisition, and Interpretation

Abstract In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 8-Nitroisoquinolin-5-amine, a substituted isoquinoline, represent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 8-Nitroisoquinolin-5-amine, a substituted isoquinoline, represents a class of molecules with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, providing unparalleled insight into chemical structure, connectivity, and environment. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 8-Nitroisoquinolin-5-amine. We will dissect the anticipated spectral features based on first principles, outline a robust experimental protocol for data acquisition, and discuss the causality behind instrumental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopic techniques for complex aromatic systems.

Introduction: The Role of NMR in Characterizing Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of substituents, such as the electron-donating amine (-NH₂) group and the electron-withdrawing nitro (-NO₂) group in 8-nitroisoquinolin-5-amine, dramatically alters the electronic landscape of the molecule. These modifications are not merely structural; they modulate the compound's pharmacological, chemical, and physical properties.

¹H NMR spectroscopy provides a non-destructive window into this electronic environment. By measuring the chemical shifts (δ), coupling constants (J), and integration of proton signals, we can confirm the identity, substitution pattern, and purity of a synthesized compound. For a molecule like 8-nitroisoquinolin-5-amine, ¹H NMR is indispensable for verifying the precise regiochemistry of the functional groups, a task that can be challenging to confirm by mass spectrometry alone.

Molecular Structure and Predicted Spectral Analysis

The key to interpreting the ¹H NMR spectrum lies in understanding the molecule's structure and the electronic influence of its substituents. The isoquinoline core consists of a pyridine ring fused to a benzene ring. In 8-nitroisoquinolin-5-amine, the protons on these rings experience distinct magnetic environments.

Diagram: Molecular Structure and Proton Numbering

workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis start Weigh 5-10 mg of 8-Nitroisoquinolin-5-amine dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve vortex Vortex until fully dissolved. Filter if particulates are present. dissolve->vortex transfer Transfer solution to a clean, dry 5 mm NMR tube vortex->transfer insert Insert sample into spectrometer magnet transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim magnetic field for homogeneity (optimize peak shape) lock->shim acquire Acquire 1D ¹H Spectrum (e.g., zg30 pulse program) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference spectrum (e.g., residual DMSO at 2.50 ppm) baseline->reference integrate Integrate signals reference->integrate analyze Assign peaks and analyze coupling constants integrate->analyze

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The choice of solvent is critical. 8-Nitroisoquinolin-5-amine may have limited solubility in CDCl₃. DMSO-d₆ is an excellent alternative for polar, aromatic compounds. The amine (-NH₂) and nitro (-NO₂) groups increase polarity.

    • Protocol:

      • Accurately weigh 5-10 mg of purified 8-nitroisoquinolin-5-amine.

      • Transfer the solid to a clean, small vial.

      • Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, >99.8% D).

      • Vortex the sample until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

      • Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration (400 MHz Spectrometer Example):

    • Causality: Locking and shimming are the most crucial steps for obtaining high-resolution data. The lock system uses the deuterium signal of the solvent to counteract magnetic field drift, while shimming optimizes the field's homogeneity, resulting in narrow, symmetrical peaks. [1] * Protocol:

      • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

      • Initiate the software's lock routine on the deuterium signal of DMSO-d₆.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. The goal is to achieve the narrowest possible linewidth for the solvent peak.

      • Reference the spectrum. The residual proton signal of DMSO-d₆ should be calibrated to 2.50 ppm. [2]

  • ¹H Spectrum Acquisition:

    • Causality: A standard 30° pulse angle (e.g., Bruker's zg30 pulse program) is used to allow for a shorter relaxation delay between scans, improving the signal-to-noise ratio in a given amount of time without significantly saturating the signals.

    • Protocol:

      • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

      • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

      • Use a standard pulse program, such as zg30.

      • Set the relaxation delay (d1) to 1-2 seconds.

      • Initiate acquisition.

  • Data Processing:

    • Causality: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum we interpret. Each step (Fourier transform, phasing, baseline correction) is essential for an accurate visual representation of the data.

    • Protocol:

      • Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

      • Perform a Fourier Transform (FT) to convert the data from the time domain to the frequency domain.

      • Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

      • Apply a baseline correction to ensure the baseline is flat at zero.

      • Integrate all signals and normalize them to a known proton count (e.g., one of the aromatic doublets representing 1H).

Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides a wealth of information, complex or overlapping signals may require 2D NMR experiments for definitive assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent atoms (typically ²J or ³J coupling). [1]This would be invaluable for confirming the H6-H7 and H3-H4 coupling relationships.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is exceptionally powerful for confirming the overall structure and the placement of substituents that lack protons, like the nitro group. For instance, correlations from H7 to the carbon bearing the nitro group (C8) would definitively confirm the assignment of H7. [1]

Safety and Handling Precautions

8-Nitroisoquinolin-5-amine and related nitroaromatic and aminoquinoline compounds require careful handling. While a specific safety data sheet (SDS) for this exact molecule is not widely available, data from structurally related compounds should inform laboratory practice.

  • Handling: Always handle the solid compound in a chemical fume hood to avoid inhalation of dust. [3][4]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. [3][4]* Toxicity: Many nitroaromatic compounds and aminoquinolines are classified as hazardous. They may be toxic if swallowed, cause skin and eye irritation, and may have mutagenic potential. [5][6]Avoid all direct contact.

Conclusion

The ¹H NMR spectrum of 8-nitroisoquinolin-5-amine is a rich source of structural information, predictable through a careful analysis of the competing electronic effects of the amine and nitro substituents. The distinct chemical environments of the protons on the pyridine and benzene rings give rise to a characteristic pattern of signals. By following a robust experimental protocol, from sample preparation to data processing, researchers can obtain a high-quality spectrum for unambiguous structural confirmation. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently utilize ¹H NMR spectroscopy in the characterization of this and other complex heterocyclic molecules, ensuring data integrity and advancing the pace of scientific discovery.

References

  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols, 2008. URL: [Link]

  • Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines (PDF) Source: ResearchGate, 2025. URL: [Link]

  • Title: Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction Source: Supporting Information, Organic & Biomolecular Chemistry URL: [Link]

  • Title: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives (PDF) Source: ResearchGate, 2025. URL: [Link]

  • Title: 1H NMR Spectroscopy Source: University of Regensburg URL: [Link]

  • Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: University of Wisconsin-Platteville URL: [Link]

  • Title: The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation Source: Modgraph URL: [Link]

  • Title: Proton NMR chemical shifts and coupling constants for brain metabolites Source: Magnetic Resonance in Medicine, 2000. URL: [Link]

  • Title: 8-Aminoquinoline Source: PubChem, National Institutes of Health URL: [Link]

Sources

Foundational

The Isoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure, com...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure, combined with the capacity for diverse functionalization, has made it a "privileged scaffold"—a molecular framework that is repeatedly found in biologically active compounds.[1][3][4][5] From potent anticancer agents and broad-spectrum antimicrobials to novel neuroprotective compounds, isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities.[6][7][8] This technical guide provides a comprehensive overview of the pivotal role of the isoquinoline core in drug discovery and development, with a focus on its natural origins, diverse bioactivities, mechanisms of action, and applications in therapeutic agent design.

The Isoquinoline Nucleus: Structure and Properties

Isoquinoline (benzo[c]pyridine) is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[6][9] This fusion imparts a unique electronic and steric profile that is conducive to binding with a wide array of biological macromolecules. The nitrogen atom in the isoquinoline ring system can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions, crucial for molecular recognition at the active sites of enzymes and receptors.

Natural Occurrence and Biosynthesis

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products.[10] They are predominantly found in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), and Ranunculaceae (buttercups).[11][12] The biosynthetic pathway to these complex molecules typically begins with the aromatic amino acid tyrosine.[6][9][13] Through a series of enzymatic reactions, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form the core benzylisoquinoline skeleton, (S)-norcoclaurine.[10] This central intermediate serves as a branching point for the biosynthesis of a vast array of isoquinoline alkaloid subtypes, including well-known compounds like morphine, codeine, berberine, and papaverine.[11][12][13]

Isoquinoline Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Alkaloid Classes Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase 4-HPAA->Norcoclaurine Norcoclaurine Synthase Reticuline (S)-Reticuline Norcoclaurine->Reticuline Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines Benzylisoquinolines Benzylisoquinolines (e.g., Papaverine) Reticuline->Benzylisoquinolines

Simplified biosynthesis of major isoquinoline alkaloid classes from tyrosine.

Pharmacological Activities: A Multifaceted Scaffold

The isoquinoline scaffold is a key constituent in compounds exhibiting a wide spectrum of biological activities.[6] This versatility makes it a focal point in therapeutic research for a broad range of diseases.[3]

Anticancer Activity

Isoquinoline derivatives are a significant class of anticancer agents, acting through various mechanisms.[1][5][14][15][16] These include:

  • DNA Intercalation and Topoisomerase Inhibition: Compounds like berberine can bind to nucleic acids, disrupting the structure of DNA and interfering with proteins involved in replication and repair.[6][10] They can also inhibit topoisomerases, enzymes crucial for managing DNA topology, leading to cell cycle arrest and apoptosis.[17]

  • Microtubule Disruption: Certain isoquinolines can interfere with the polymerization of tubulin, a key component of microtubules.[18] This disruption of the cytoskeleton arrests cells in mitosis, ultimately triggering programmed cell death.

  • Signaling Pathway Modulation: Many isoquinoline alkaloids have been shown to modulate critical cell signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[17][19][20]

Anticancer MOA cluster_cellular Cellular Targets cluster_outcomes Cellular Outcomes Isoquinoline Isoquinoline Compound DNA DNA Intercalation Topoisomerase Inhibition Isoquinoline->DNA Microtubules Microtubules Tubulin Polymerization Inhibition Isoquinoline->Microtubules Kinases Signaling Kinases PI3K/Akt/mTOR Inhibition Isoquinoline->Kinases Replication DNA Replication Inhibition DNA:f1->Replication Mitosis Mitotic Arrest Microtubules:f0->Mitosis Proliferation ↓ Proliferation Kinases:f0->Proliferation Apoptosis ↑ Apoptosis Replication->Apoptosis Mitosis->Apoptosis Proliferation->Apoptosis

Sources

Exploratory

The Nitro Group as a Strategic Modulator of Isoquinoline's Electronic Landscape and Biological Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active natural products and synthetic compounds. The strategic functionalization of this scaffold is a key endeavor in drug discovery. Among the vast arsenal of chemical modifiers, the nitro group (–NO₂) stands out for its profound impact on the electronic properties of aromatic systems. As a potent electron-withdrawing group (EWG), it dramatically reshapes the reactivity, spectroscopic characteristics, and, ultimately, the biological profile of the parent isoquinoline molecule. This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the nitro group on the isoquinoline core, offering field-proven insights into its influence on chemical reactivity and its strategic application in modern drug development.

Foundational Principles: The Electronic Interplay between the Isoquinoline Core and the Nitro Group

Foundational

The Ascendance of the Nitroisoquinoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline nucleus, a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals, has long captiva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus, a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals, has long captivated the attention of medicinal chemists. The strategic introduction of a nitro functional group onto this privileged scaffold profoundly alters its electronic landscape, reactivity, and biological profile. This in-depth technical guide navigates the historical discovery, synthetic evolution, and burgeoning therapeutic applications of nitroisoquinolines. From the early days of aromatic nitration to the rational design of targeted anticancer and antimicrobial agents, this document provides a comprehensive exploration of the chemistry and biology of nitroisoquinolines. Detailed experimental protocols, comparative data on physicochemical and biological properties, and mechanistic insights into their modes of action are presented to equip researchers and drug development professionals with a thorough understanding of this important class of heterocyclic compounds.

A Historical Perspective: The Genesis of Nitroisoquinolines

The story of nitroisoquinolines is intrinsically linked to the broader history of aromatic chemistry and the development of methods for introducing the nitro group. While isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp, the deliberate synthesis of its nitro derivatives followed the advancements in nitration chemistry of aromatic compounds in the 19th and early 20th centuries[1][2].

Early methods for the synthesis of the isoquinoline core, such as the Gabriel-Colman rearrangement first described in 1900, provided access to substituted isoquinolines from phthalimido esters[3][4][5][6]. This reaction, involving a ring expansion via a strong base, laid some of the foundational groundwork for constructing the isoquinoline skeleton, which could then potentially be subjected to nitration.

The direct nitration of aromatic compounds using a mixture of nitric and sulfuric acids became a standard procedure in the mid-19th century[7]. However, the application of these harsh conditions to heterocyclic systems like isoquinoline required careful study to understand the regioselectivity of the reaction. Electrophilic substitution on the isoquinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring. Consequently, electrophilic attack, such as nitration, occurs preferentially on the benzene ring at the C5 and C8 positions[8][9].

While a definitive first synthesis of a simple nitroisoquinoline is not clearly documented in the readily available historical literature, the nitration of 3,4-dihydro- and 1,2,3,4-tetrahydro-isoquinolines was reported by McCoubrey and Mathieson in 1951, indicating that the exploration of nitrated isoquinoline derivatives was well underway by the mid-20th century[10][11]. The direct nitration of isoquinoline to yield primarily 5-nitroisoquinoline and a smaller amount of 8-nitroisoquinoline is now a well-established procedure[2][8].

The Synthetic Arsenal: Crafting the Nitroisoquinoline Core

The synthesis of nitroisoquinolines can be broadly approached in two ways: direct nitration of a pre-formed isoquinoline ring or the construction of the isoquinoline ring from a nitro-containing precursor.

Direct Nitration of the Isoquinoline Nucleus

Electrophilic nitration of isoquinoline is the most direct route to 5- and 8-nitroisoquinolines. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The strong acidic conditions protonate the nitrogen atom of the isoquinoline, further deactivating the pyridine ring towards electrophilic attack. The nitronium ion (NO₂⁺) then attacks the more electron-rich benzene ring.

dot graph "Electrophilic_Nitration_of_Isoquinoline" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

General scheme for the electrophilic nitration of isoquinoline.

Protocol 1: Synthesis of 5-Nitroisoquinoline via Direct Nitration [8]

Objective: To synthesize 5-nitroisoquinoline through the direct nitration of isoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • Fuming Nitric Acid

  • Ice

  • Sodium Carbonate solution

  • Dichloromethane

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add isoquinoline to chilled concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which is a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • The major product, 5-nitroisoquinoline, can be purified by fractional crystallization or column chromatography.

Multi-step Synthesis: The Case of 5-Bromo-8-nitroisoquinoline

In some instances, a multi-step approach is necessary to achieve a specific substitution pattern. A notable example is the synthesis of 5-bromo-8-nitroisoquinoline, a versatile building block in medicinal chemistry. This synthesis involves the initial bromination of isoquinoline followed by nitration.

Protocol 2: Synthesis of 5-Bromo-8-nitroisoquinoline [12]

Objective: To synthesize 5-bromo-8-nitroisoquinoline from isoquinoline in a two-step, one-pot procedure.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Heptane

  • Toluene

Procedure:

Step 1: Bromination

  • Dissolve isoquinoline in concentrated sulfuric acid at a temperature below 30°C.

  • Cool the solution to -25°C and add N-bromosuccinimide portion-wise, maintaining the temperature between -26°C and -22°C.

  • Stir the mixture for 2 hours at -22°C and then for 3 hours at -18°C.

Step 2: Nitration

  • To the reaction mixture from Step 1, add potassium nitrate portion-wise at a temperature below -10°C.

  • Stir the mixture for 4 hours, allowing the temperature to gradually rise to 0°C.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Isolate the crude product by filtration, wash with water, and dry.

  • Purify the crude 5-bromo-8-nitroisoquinoline by recrystallization from a heptane/toluene mixture.

Physicochemical Properties of Nitroisoquinolines

The introduction of a nitro group significantly impacts the physicochemical properties of the isoquinoline core. The strong electron-withdrawing nature of the nitro group influences the molecule's polarity, solubility, pKa, and potential for intermolecular interactions.

Property5-Nitroisoquinoline8-NitroisoquinolineReference(s)
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂[13][14]
Molecular Weight 174.16 g/mol 174.16 g/mol [13][14]
Appearance Yellow powderYellow powder[15][16]
Melting Point 106-109 °C91.5 °C[2][16]
Boiling Point 340 °CNot available[3]
Solubility Slightly soluble in waterSlightly soluble in water; Soluble in ethanol, ether, benzene, chloroform, and dilute acid[3][16]
pKa (of conjugate acid) 3.55 (Predicted)Not available[15]
LogP 1.691.40[3][16]

Nitroisoquinolines in Drug Discovery and Development

The unique electronic and structural features of nitroisoquinolines have made them attractive scaffolds for the development of novel therapeutic agents. Their biological activities span a range of applications, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting DNA Replication and Repair

A significant body of research has focused on the development of nitroisoquinoline derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of crucial enzymes involved in DNA topology and repair.

Certain nitrated indenoisoquinolines have emerged as powerful inhibitors of human topoisomerase I (Top1), an enzyme essential for relieving torsional stress in DNA during replication and transcription[5][15]. These compounds act as "interfacial inhibitors," stabilizing the transient covalent complex between Top1 and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis[5][15]. The nitro group has been shown to be important for this Top1 inhibitory activity[17].

dot graph "Top1_Inhibition_by_Nitroindenoisoquinoline" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Mechanism of Topoisomerase I inhibition by nitroindenoisoquinolines.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

Objective: To assess the ability of nitroisoquinoline derivatives to inhibit Topoisomerase I activity.

Procedure:

  • A supercoiled plasmid DNA substrate is incubated with purified human Topoisomerase I enzyme in a suitable reaction buffer.

  • The nitroisoquinoline test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • The reaction is terminated by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

  • The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of nicked or linear DNA, indicating stabilization of the cleavage complex.

Poly(ADP-ribose) polymerase (PARP) is another critical enzyme in the DNA damage response, particularly in the repair of single-strand breaks. PARP inhibitors have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[18][19][20][21][22][23]. Some nitroisoquinoline derivatives are being investigated as potential PARP inhibitors[24][25]. The mechanism of action of PARP inhibitors involves competing with NAD+ at the catalytic domain of PARP, which blocks its catalytic activity and prevents the formation of PAR polymers. This leads to the "trapping" of PARP on the DNA at the site of damage, which is a highly cytotoxic lesion[18][21].

Compound ClassTarget Cell LineIC₅₀ (µM)Reference(s)
Nitrated IndenoisoquinolinesVarious human cancer cell linesLow nanomolar to micromolar range[17]
Quinoxaline-based PARP inhibitors-IC₅₀ values in the nanomolar range[24]
Oleoyl HybridsHCT116 (colorectal cancer)0.34 - 22.4[15]
Furochromone derivativesVarious cancer cell lines1 - 5 (µmol/mL)[26]
Quinoline-5-sulfonamidesVarious human cancer cell linesVaries[27]
Antimicrobial Activity: A Legacy of Nitroaromatics

Nitroaromatic compounds have a long history of use as antimicrobial agents[12][16]. Their mechanism of action is generally believed to involve the reductive activation of the nitro group within the microbial cell. This process, often occurring under the low oxygen conditions found in many pathogenic bacteria, generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals[7][26][28]. These reactive species can then damage a variety of cellular macromolecules, including DNA, proteins, and lipids, leading to cell death[7][28].

dot graph "Antimicrobial_Action_of_Nitroisoquinolines" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

General mechanism of antimicrobial action of nitroisoquinolines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a nitroisoquinoline compound required to inhibit the growth of a specific microorganism.

Procedure:

  • Prepare a series of twofold dilutions of the nitroisoquinoline test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[25][29].

Compound ClassTarget MicroorganismMIC (µg/mL)Reference(s)
Alkynyl isoquinolinesGram-positive bacteria (including MRSA)4 - 16[30]
Isoquinoline derivativesClostridioides difficile0.125 - 1[31]
Clioquinol (an 8-hydroxyquinoline)Various fungi0.031 - 8[32]
Furochromone derivativesVarious bacteria and fungi1 - 5 (µmol/mL)[26]
Isoquinoline-based compoundsGram-positive and Gram-negative bacteriaVaries[33]

Conclusion and Future Perspectives

The journey of nitroisoquinolines, from their origins in classical aromatic chemistry to their current status as promising therapeutic scaffolds, highlights the enduring power of chemical synthesis and medicinal chemistry in addressing human health challenges. The introduction of the nitro group onto the isoquinoline framework has proven to be a remarkably effective strategy for modulating biological activity, leading to the discovery of potent anticancer and antimicrobial agents.

Future research in this area will likely focus on several key aspects:

  • Rational Design and Synthesis: The development of more selective and efficient synthetic methods will enable the creation of diverse libraries of nitroisoquinoline derivatives for biological screening.

  • Mechanism of Action Studies: A deeper understanding of the molecular interactions between nitroisoquinolines and their biological targets will facilitate the design of next-generation inhibitors with improved efficacy and reduced off-target effects.

  • Overcoming Drug Resistance: Investigating the mechanisms by which cancer cells and microorganisms develop resistance to nitroisoquinoline-based drugs will be crucial for designing novel therapeutic strategies to combat this challenge.

  • Expansion of Therapeutic Applications: The exploration of nitroisoquinolines for other therapeutic indications, such as neurodegenerative diseases and inflammatory disorders, may unveil new avenues for drug development.

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Exploratory

A Theoretical Deep Dive into 8-Nitroisoquinolin-5-amine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Niche Scaffold In the landscape of medicinal chemistry, the isoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and synthetic drugs. The st...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of medicinal chemistry, the isoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and synthetic drugs. The strategic introduction of substituents can dramatically modulate the physicochemical and pharmacological properties of this bicyclic heterocycle. This guide focuses on a particularly intriguing, yet underexplored derivative: 8-Nitroisoquinolin-5-amine. The presence of both a potent electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring system suggests a unique electronic profile, portending interesting reactivity and biological activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework to understand and exploit the potential of 8-Nitroisoquinolin-5-amine in drug design and discovery.

Molecular Architecture and Electronic Landscape: A Computational Perspective

To comprehend the intrinsic properties of 8-Nitroisoquinolin-5-amine, a robust theoretical approach is indispensable. Density Functional Theory (DFT) calculations offer a powerful lens through which to examine the molecule's geometry, electronic structure, and reactivity.

In Silico Structural Elucidation

In the absence of an experimentally determined crystal structure, the initial step involves the in silico optimization of the molecular geometry of 8-Nitroisoquinolin-5-amine. This is typically achieved using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Protocol 1: Geometry Optimization of 8-Nitroisoquinolin-5-amine

  • Input Structure Generation: Construct the 2D structure of 8-Nitroisoquinolin-5-amine using a molecular editor and convert it to a 3D conformation.

  • Computational Method Selection: Employ a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Calculation Setup:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization and Frequency Calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Execution and Analysis: Run the calculation and analyze the output to obtain the optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 8-Nitroisoquinolin-5-amine

ParameterPredicted Value (Å or °)
C5-N (amino) bond lengthValue to be calculated
C8-N (nitro) bond lengthValue to be calculated
N-O (nitro) bond lengthsValue to be calculated
Dihedral angle (C4-C5-N-H)Value to be calculated
Dihedral angle (C7-C8-N-O)Value to be calculated

Note: The values in this table are placeholders and would be populated with the results of the DFT calculations.

The optimized geometry provides the foundation for all subsequent theoretical analyses. The planarity of the isoquinoline ring system and the orientation of the amino and nitro groups are key determinants of the molecule's overall shape and potential for intermolecular interactions.

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic nature of 8-Nitroisoquinolin-5-amine is dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity.

The HOMO, being the outermost orbital containing electrons, is associated with the ability to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital and can accept electrons, indicating regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Diagram 1: Computational Workflow for Electronic Structure Analysis

G A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Optimized Geometry B->C D Frequency Calculation C->D F Single Point Energy Calculation C->F E Confirmation of Energy Minimum D->E G HOMO/LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Reactivity Descriptors (Ionization Potential, Electron Affinity, etc.) G->I

Caption: Workflow for theoretical electronic structure analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

  • Red regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are typically associated with lone pairs of electrons on heteroatoms like the nitrogen of the amino group and the oxygens of the nitro group.

  • Blue regions: Represent positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those of the amino group.

  • Green regions: Denote neutral or near-zero potential.

For 8-Nitroisoquinolin-5-amine, the MEP map is expected to show a high electron density around the nitro group's oxygen atoms and the amino group's nitrogen, while the hydrogen atoms of the amino group and potentially the isoquinoline ring protons will exhibit a positive potential.

Spectroscopic Signature: A Theoretical-Experimental Correlation

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental Infrared (IR) and Raman spectra.

Protocol 2: Calculation of Vibrational Spectra

  • Prerequisite: A fully optimized geometry with confirmed energy minimum (from Protocol 1).

  • Calculation Setup:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Frequency (Vibrational Analysis).

  • Analysis: The output will provide a list of vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the harmonic approximation used in the calculations.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)[2]
N-H stretch (asymmetric)Value to be calculated3400-3500
N-H stretch (symmetric)Value to be calculated3300-3400
C-H stretch (aromatic)Value to be calculated3000-3100
C=C stretch (aromatic)Value to be calculated1400-1600
NO₂ stretch (asymmetric)Value to be calculated1500-1570
NO₂ stretch (symmetric)Value to be calculated1300-1370
C-N stretch (amino)Value to be calculated1250-1350

Note: Predicted values are placeholders. Experimental ranges are typical for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. A recent study on N-(5-Nitroisoquinolin-8-yl)benzamide provides valuable experimental NMR data for a closely related derivative, which can serve as a benchmark for theoretical predictions.[1]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption).

Chemical Reactivity and Potential as a Pharmacophore

The unique electronic properties of 8-Nitroisoquinolin-5-amine suggest a rich and potentially selective reactivity profile, making it an interesting scaffold for drug design.

Sites of Electrophilic and Nucleophilic Attack

As indicated by the HOMO/LUMO distributions and the MEP map, the molecule presents distinct regions for electrophilic and nucleophilic reactions. The amino group is a primary site for electrophilic attack, while the electron-deficient isoquinoline ring, particularly the positions ortho and para to the nitro group, are susceptible to nucleophilic substitution.

Potential as a PARP Inhibitor Scaffold

The isoquinoline nucleus is a known pharmacophore in various therapeutic areas. Notably, derivatives of isoquinoline have shown potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in cancer therapy. The electronic and steric features of 8-Nitroisoquinolin-5-amine make it a compelling starting point for the design of novel PARP inhibitors. Molecular docking studies can be employed to predict the binding mode and affinity of this scaffold within the active site of PARP enzymes.

Diagram 2: Proposed Drug Discovery Workflow

G A Theoretical Characterization of 8-Nitroisoquinolin-5-amine B Identification of Reactive Sites and Pharmacophoric Features A->B C In Silico Screening (Molecular Docking against PARP) B->C D Lead Compound Identification C->D E Chemical Synthesis of Analogs D->E F In Vitro Biological Evaluation E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->E Iterative Design

Caption: A proposed workflow for the development of 8-Nitroisoquinolin-5-amine-based inhibitors.

Protocol 3: Molecular Docking of 8-Nitroisoquinolin-5-amine into PARP-1

  • Protein Preparation: Obtain the crystal structure of PARP-1 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized 3D structure of 8-Nitroisoquinolin-5-amine. Assign charges and define rotatable bonds.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined active site of PARP-1.

  • Analysis of Results: Analyze the predicted binding poses, interactions (hydrogen bonds, hydrophobic interactions, etc.), and the calculated binding affinity (docking score).

Table 3: Predicted Physicochemical Properties of 8-Nitroisoquinolin-5-amine

PropertyPredicted ValueSource
Melting Point260-268 °C (decomp)[3]
Boiling Point459.6±35.0 °C[3]
pKa3.92±0.36[3]
LogP2.82960[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors4[3]

These properties are crucial for assessing the drug-likeness of the molecule and for guiding further derivatization to optimize its pharmacokinetic profile.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of 8-Nitroisoquinolin-5-amine. Through the application of modern computational chemistry techniques, it is possible to gain deep insights into its structural, electronic, and spectroscopic properties, as well as its reactivity and potential as a pharmacophore. While this guide provides a robust starting point, the validation of these theoretical predictions with experimental data is paramount. Future work should focus on the synthesis and thorough experimental characterization of 8-Nitroisoquinolin-5-amine, including the acquisition of high-resolution spectroscopic data and, ideally, a single-crystal X-ray structure. Such experimental data will not only validate the theoretical models but also provide a more solid foundation for the rational design of novel therapeutics based on this promising molecular scaffold. The convergence of theoretical predictions and experimental validation will undoubtedly accelerate the translation of 8-Nitroisoquinolin-5-amine from a chemical curiosity to a valuable tool in the arsenal of drug discovery professionals.

References

  • Molecules. 2022, 27, 7862. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

  • PubChem. 8-Nitroquinoline. [Link]

  • LookChem. 8-Nitroisoquinolin-5-amine. [Link]

  • Journal of Advance Research in Applied Science. 2015, 2(4). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • ResearchGate. Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. [Link]

  • ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

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Foundational

Introduction: Positioning 8-Nitroisoquinolin-5-amine in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 8-Nitroisoquinolin-5-amine As Senior Application Scientists, we recognize that the journey from a promising molecular scaffold to a clinical candidate is b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Nitroisoquinolin-5-amine

As Senior Application Scientists, we recognize that the journey from a promising molecular scaffold to a clinical candidate is built upon a foundation of precise, well-characterized chemical matter. 8-Nitroisoquinolin-5-amine belongs to the nitroisoquinoline class of heterocyclic compounds, a scaffold that is gaining significant traction in medicinal chemistry. The strategic placement of the nitro and amine functionalities creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate in the synthesis of targeted therapeutics.[1]

The isoquinoline core is a privileged structure found in numerous biologically active compounds, and the introduction of a nitro group can profoundly influence a molecule's potential as a therapeutic agent, particularly in oncology and infectious diseases. This guide provides a comprehensive analysis of the physical and chemical characteristics of 8-Nitroisoquinolin-5-amine powder, moving beyond a simple data sheet to explain the causality behind its properties and the experimental workflows required for its definitive identification and safe handling. This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of this key research compound.

Section 1: Chemical Identity and Physicochemical Profile

A definitive understanding of a compound's identity is the first principle of any scientific investigation. Ambiguities in molecular formula or structure can invalidate downstream biological data. 8-Nitroisoquinolin-5-amine is defined by the structure below.

Chemical Structure:

(Simplified 2D representation of 8-Nitroisoquinolin-5-amine)

The compound's identity is cataloged under CAS Number 156901-58-5, with 85414-82-0 also cited as a synonym.[2][3] Its molecular formula is C₉H₇N₃O₂ , leading to a precise molecular weight of 189.17 g/mol .[3]

Physical Properties Summary

The following table summarizes the key quantitative physical characteristics of 8-Nitroisoquinolin-5-amine. It is critical to note that while some data is derived from experimental observation, other parameters are predicted via computational models, a common scenario for specialized research chemicals.

PropertyValueData SourceCitation
Molecular Formula C₉H₇N₃O₂-[3]
Molecular Weight 189.173 g/mol -[2]
CAS Number 156901-58-5Primary[2]
Appearance Yellow to brown solid/powderInferred-
Melting Point 260-268 °C (with decomposition)Experimental[2]
Boiling Point 459.6 ± 35.0 °CPredicted[2]
Density 1.445 ± 0.06 g/cm³Predicted[2]
pKa 3.92 ± 0.36Predicted[2]
LogP 2.82960Predicted[2]

Note on Appearance: While not explicitly documented in the cited literature, aromatic compounds containing both nitro and amino groups are typically colored solids, ranging from yellow to orange or brown, due to extended electronic conjugation.

Note on Solubility: Specific solubility data for 8-Nitroisoquinolin-5-amine is not widely published. However, based on its structure—a largely aromatic, non-polar core with polar amine and nitro groups—its solubility is expected to be low in water and higher in polar organic solvents such as DMSO, DMF, and methanol.

Section 2: Spectroscopic Analysis: A Workflow for Structural Verification

For any research chemical, identity confirmation is paramount. The protocols described here constitute a self-validating system, where the congruence of data from multiple spectroscopic techniques provides unequivocal structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample Receive 8-NIQ-5-A Powder Prep_NMR Dissolve ~5-10 mg in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve ~1 mg in MeOH/MeCN Sample->Prep_MS Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Acq_NMR Run 1H & 13C NMR Prep_NMR->Acq_NMR Acq_MS Run ESI-MS Prep_MS->Acq_MS Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analysis Analyze Spectra Acq_NMR->Analysis Acq_MS->Analysis Acq_IR->Analysis Confirm Data Congruent? Analysis->Confirm Final Identity Verified Confirm->Final Yes

Caption: Workflow for spectroscopic identity verification.

Experimental Protocols & Expected Results

1. Mass Spectrometry (MS)

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the powder in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution 1:100 in the same solvent.

    • Infuse the diluted sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode.

  • Expertise & Causality: The primary goal is to verify the molecular weight. The amine group is basic and will readily accept a proton in ESI positive mode. Therefore, we expect to see the protonated molecule [M+H]⁺.

  • Expected Data: A prominent peak at m/z 190.18, corresponding to the [C₉H₈N₃O₂]⁺ ion. The high-resolution mass should match the exact mass of 189.0538 within a 5 ppm error margin.[2]

2. Infrared (IR) Spectroscopy

  • Methodology:

    • For solid-state analysis, either mix a small amount of powder with dry KBr and press into a pellet or place the powder directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expertise & Causality: IR spectroscopy is essential for identifying key functional groups.

  • Expected Data:

    • N-H Stretch: Medium intensity, paired peaks around 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂).[4]

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1450-1620 cm⁻¹ region.

    • N-O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks for the nitro group, typically around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology:

    • Dissolve 5-10 mg of the powder in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its ability to dissolve a wide range of polar and non-polar compounds.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

  • Expertise & Causality: NMR provides the definitive atomic connectivity map of the molecule.

  • Expected ¹H NMR Data (in DMSO-d₆):

    • The isoquinoline ring system has 5 aromatic protons.

    • A broad singlet corresponding to the two amine (-NH₂) protons, likely appearing downfield.

    • The chemical shifts of the ring protons will be significantly influenced by the electron-donating amine group and the strongly electron-withdrawing nitro group. Protons ortho and para to the nitro group will be shifted significantly downfield.

  • Expected ¹³C NMR Data (in DMSO-d₆):

    • Nine distinct signals are expected for the 9 carbon atoms of the isoquinoline ring.

    • Quaternary carbons (those bonded to the amine and nitro groups, and the ring junction carbons) will typically show weaker signals.

    • Aromatic carbons generally appear in the 110-160 ppm range.[6][7] The carbon attached to the nitro group (C8) will be shifted downfield due to its electron-withdrawing effect.

Section 3: Risk Assessment and Handling Protocol

Core Hazards:

  • Aromatic Nitro Compounds: Often toxic and can be absorbed through the skin. They are oxidizing agents and may be combustible.

  • Aromatic Amines: Can be toxic and are often skin and eye irritants. Some are suspected mutagens or carcinogens.

Step-by-Step Handling Protocol:

  • Engineering Controls: All handling of the solid powder must be performed within a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves. Double-gloving is recommended for extended handling.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Body Protection: A lab coat must be worn and kept fully fastened.

  • Dispensing and Weighing:

    • Use spatulas and weighing papers designated for potent compounds.

    • Avoid creating dust clouds. If weighing directly into a vial, do so carefully in the fume hood.

    • Clean any spills immediately with appropriate materials.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents, acids, and bases.[2]

  • Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.

Section 4: Context and Application in Drug Discovery

The value of 8-Nitroisoquinolin-5-amine lies in its potential as a versatile building block for more complex molecules with therapeutic applications. Its structural relatives have shown promise in several key areas of drug development.

  • Kinase Inhibitors: Fluorinated derivatives like 8-Fluoroisoquinolin-5-amine are used as key intermediates in the synthesis of kinase inhibitors for cancer treatment.[1] The isoquinoline scaffold can mimic the adenine region of ATP, enabling it to bind effectively within the ATP-binding pocket of various kinases.

  • Anticancer Agents: Nitroisoquinoline derivatives have been investigated as potent inhibitors of Topoisomerase I, an enzyme crucial for DNA replication in cancer cells. Inhibition leads to DNA strand breaks and apoptosis.

  • Antimicrobial Agents: Nitroaromatic compounds have a history as antimicrobial agents, where the nitro group can be reduced within microbial cells to generate toxic reactive nitrogen species.

G cluster_drug Drug Action cluster_pathway Cellular Pathway Drug 8-NIQ-5-A Derivative (e.g., Kinase Inhibitor) Kinase Kinase Enzyme (ATP Binding Pocket) Drug->Kinase Block Inhibition Kinase->Block Phospho Phosphorylated Substrate Kinase->Phospho ATP ATP ATP->Kinase Block->Phospho Blocks Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling Phospho->Signal Proliferation Cancer Cell Proliferation Signal->Proliferation

Caption: Role of an 8-NIQ-5-A derivative as a kinase inhibitor.

This illustrative pathway demonstrates how a molecule derived from 8-Nitroisoquinolin-5-amine could function as a competitive inhibitor at the ATP binding site of a protein kinase, thereby blocking the signaling cascade that leads to cancer cell proliferation. The specific amine and nitro functionalities provide synthetic handles for elaboration into a final, potent drug candidate.

References

  • 8-Nitroisoquinolin-5-amine , LookChem, [Link]

  • Supporting Information for a scientific publication , The Royal Society of Chemistry, [Link]

  • 8-Nitroisoquinoline , PubChem - NIH, [Link]

  • 8-Aminoquinoline , PubChem - NIH, [Link]

  • Quinoline, 8-nitro- , NIST WebBook, [Link]

  • Functional Groups and IR Tables , Chemistry LibreTexts, [Link]

  • Infrared Spectroscopy , CDN, [Link]

  • 13C NMR Chemical Shifts , Oregon State University, [Link]

  • A Guide to 13C NMR Chemical Shift Values , Compound Interest, [Link]

  • 13C NMR Chemical Shifts , Organic Chemistry Data, [Link]

  • IR Chart , University of Colorado Boulder, [Link]

  • 5-Nitroisoquinoline , PubChem - NIH, [Link]

  • 5-Aminoisoquinoline , PubChem - NIH, [Link]

  • 5-Aminoquinoline , PubChem - NIH, [Link]

  • 8-Fluoroisoquinolin-5-amine , MySkinRecipes, [Link]

  • 1H-NMR spectra of HQ and PHQ , ResearchGate, [Link]

  • Introduction to IR Spectroscopy - Amines , YouTube, [Link]

  • Benzenamine, 2-methyl-5-nitro- , NIST WebBook, [Link]

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Exploratory

An In-depth Technical Guide to 8-Nitroisoquinolin-5-amine: Sourcing, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Nitroisoquinolin-5-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroisoquinolin-5-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a nitro group and an amine on the isoquinoline scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of commercially available suppliers of 8-Nitroisoquinolin-5-amine, its chemical properties, and a detailed exploration of its application in the synthesis of potent kinase inhibitors, with a focus on the development of Haspin kinase inhibitors for cancer therapy.

Commercially Available Suppliers of 8-Nitroisoquinolin-5-amine

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. 8-Nitroisoquinolin-5-amine is available from a number of reputable chemical suppliers. The primary CAS number for this compound is 156901-58-5 . Researchers should note that the CAS number 85414-82-0 is also sometimes associated with this compound in supplier catalogs.

SupplierPurityAvailable QuantitiesNotes
Parchem Specialty Materials GradeBulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/PilotA supplier of specialty chemicals, offering a wide range of packaging options.
CHEMLYTE SOLUTIONS CO.,LTD Industrial Grade (95%)Inquire for detailsA manufactory with several years of experience in providing this compound.[1]
Aladdin Not specified100mg, 250mg, 1gOffers smaller quantities suitable for research and development purposes.[2]
LookChem 97%Inquire for detailsProvides physical properties and references to synthesis literature.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-Nitroisoquinolin-5-amine is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Melting Point 260-268 °C (decomposes)
Boiling Point (Predicted) 459.6 ± 35.0 °C
Density (Predicted) 1.445 ± 0.06 g/cm³
Storage Keep in a dark place, sealed in dry, room temperature.

Data sourced from LookChem.[3]

Application in the Synthesis of Haspin Kinase Inhibitors

A primary application of 8-Nitroisoquinolin-5-amine is in the synthesis of pyrazolo[3,4-g]isoquinolines, a class of compounds that have shown potent inhibitory activity against Haspin (Haploid Germ Cell-Specific Nuclear Protein) kinase.

The Role of Haspin Kinase in Cancer

Haspin kinase is a serine/threonine kinase that plays a crucial role in cell division.[4] It is responsible for the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during mitosis.[5] Overexpression of Haspin has been observed in various cancers, and its inhibition leads to mitotic defects and ultimately, cancer cell death.[4] This makes Haspin an attractive target for the development of novel anticancer therapies.

G cluster_0 Mitotic Progression cluster_1 Haspin Kinase Signaling Prophase Prophase Metaphase Metaphase Anaphase Anaphase Haspin_Kinase Haspin_Kinase Histone_H3 Histone_H3 Haspin_Kinase->Histone_H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone_H3->H3T3ph Chromosomal_Alignment Proper Chromosomal Alignment H3T3ph->Chromosomal_Alignment Cell_Division Successful Cell Division Chromosomal_Alignment->Cell_Division Mitotic_Defects Mitotic_Defects Chromosomal_Alignment->Mitotic_Defects Leads to Haspin_Inhibitor Haspin Kinase Inhibitor Haspin_Inhibitor->Haspin_Kinase Blocks Activity Cancer_Cell_Death Cancer_Cell_Death Mitotic_Defects->Cancer_Cell_Death Induces

Caption: Signaling pathway of Haspin kinase in mitosis and its inhibition.

Synthetic Workflow: From 8-Nitroisoquinolin-5-amine to Pyrazolo[3,4-g]isoquinolines

The synthesis of pyrazolo[3,4-g]isoquinolines from 8-Nitroisoquinolin-5-amine derivatives is a multi-step process that involves the formation of a pyrazole ring fused to the isoquinoline core. The following is a generalized workflow based on published literature.

G Start 8-Nitroisoquinolin-5-amine (or derivative) Step1 Functional Group Manipulation (e.g., protection) Start->Step1 Step2 Cyclization with Hydrazine or Substituted Hydrazine Step1->Step2 Step3 Formation of Pyrazolo[3,4-g]isoquinoline Core Step2->Step3 Step4 Optional: Reduction of Nitro Group to Amine Step3->Step4 Step5 Further Functionalization (e.g., Sandmeyer reaction) Step4->Step5 Final_Product Potent Haspin Kinase Inhibitor Step5->Final_Product

Caption: General synthetic workflow for pyrazolo[3,4-g]isoquinoline kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[3,4-g]isoquinoline Derivative

The following protocol is a representative example adapted from the synthetic schemes reported in the literature for the synthesis of pyrazolo[3,4-g]isoquinolines. Researchers should always refer to the original publications for specific reaction conditions and safety information.

Step 1: Synthesis of the Pyrazolo[3,4-g]isoquinoline Core

  • Reaction Setup: To a solution of a suitable 5-amino-8-nitroisoquinoline derivative (1 equivalent) in ethanol, add hydrazine hydrate or a substituted hydrazinium salt (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-g]isoquinoline.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the nitro-substituted pyrazolo[3,4-g]isoquinoline (1 equivalent) in a suitable solvent mixture, such as dichloromethane/methanol.

  • Catalyst and Reagent: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the amino-pyrazolo[3,4-g]isoquinoline, which can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

This amino-substituted pyrazolo[3,4-g]isoquinoline serves as a versatile intermediate for further diversification to explore structure-activity relationships (SAR) in the development of potent and selective Haspin kinase inhibitors.

Safety Information

8-Nitroisoquinolin-5-amine and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for the related compound 8-nitroquinoline indicates that it may be harmful if inhaled or swallowed and can cause skin and eye irritation.

Conclusion

8-Nitroisoquinolin-5-amine is a readily available and valuable building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its utility in the construction of pyrazolo[3,4-g]isoquinoline-based Haspin kinase inhibitors highlights its importance for researchers and drug development professionals. This guide provides a foundational understanding of the sourcing, properties, and synthetic applications of this compound, enabling further exploration and innovation in the quest for novel cancer therapeutics.

References

  • Aladdin. 8-Nitroisoquinolin-5-amine. Available from: [Link]

  • LookChem. 8-Nitroisoquinolin-5-amine. Available from: [Link]

  • Quadri, R., Sertic, S., & Muzi-Falconi, M. (2022). Roles and regulation of Haspin kinase and its impact on carcinogenesis. Cellular Signalling, 93, 110303. Available from: [Link]

  • Melms, J. C., et al. (2021). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. bioRxiv. Available from: [Link]

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Foundational

A Technical Guide to Unlocking the Therapeutic Potential of 8-Nitroisoquinolin-5-amine

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of function...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of functional groups, such as nitro and amino moieties, can significantly modulate the pharmacological profile of the parent molecule.[3][4] 8-Nitroisoquinolin-5-amine, a structurally intriguing derivative, remains a largely unexplored entity within the vast chemical space of isoquinolines. This technical guide provides a comprehensive framework for elucidating the therapeutic potential of 8-Nitroisoquinolin-5-amine. We delve into promising, data-driven research avenues, focusing on oncology and infectious diseases. For each proposed area, this guide outlines the underlying scientific rationale, detailed experimental protocols, and the logic behind key methodological choices, empowering researchers to systematically investigate this promising compound.

Introduction: The Isoquinoline Scaffold and the Promise of 8-Nitroisoquinolin-5-amine

Isoquinoline and its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] The planar aromatic structure of the isoquinoline ring system allows for effective interaction with various biological targets, including enzymes and nucleic acids.[1] The addition of a nitro group can enhance the molecule's electrophilicity and potential for bioreductive activation, a strategy often employed in the design of antimicrobial and anticancer agents.[3][6] Concurrently, the amino group can serve as a key hydrogen bond donor or acceptor, facilitating specific interactions within the active sites of target proteins.

8-Nitroisoquinolin-5-amine, with its unique substitution pattern, presents a compelling case for investigation. While direct biological data for this specific compound is scarce, its structural similarity to other biologically active nitroisoquinolines and aminoisoquinolines provides a strong foundation for hypothesizing its potential therapeutic applications. This guide will focus on two high-potential research areas: its application as a Poly(ADP-ribose) polymerase (PARP) inhibitor in oncology and as a novel antimicrobial agent.

Research Area 1: 8-Nitroisoquinolin-5-amine as a Novel PARP Inhibitor for Cancer Therapy

Scientific Rationale

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks.[7] The inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[8] Many known PARP inhibitors feature a pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[7] The isoquinoline scaffold and its derivatives have been explored as potential PARP inhibitors.[3][7] The quinazolinone scaffold, a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib, has been successfully utilized to design potent PARP-1 inhibitors.[8][9] Given that 8-Nitroisoquinolin-5-amine possesses a nitrogen-containing heterocyclic system, it is plausible that it could be tailored to fit into the NAD+ binding pocket of PARP. The nitro and amino groups offer handles for further chemical modification to optimize binding affinity and selectivity.

Key Experimental Questions
  • Does 8-Nitroisoquinolin-5-amine exhibit inhibitory activity against PARP-1 and/or PARP-2?

  • What is the potency (IC50) of 8-Nitroisoquinolin-5-amine against these enzymes?

  • Does 8-Nitroisoquinolin-5-amine induce synthetic lethality in BRCA-deficient cancer cell lines?

  • What is the mechanism of action at the molecular level?

Experimental Workflow

The investigation of 8-Nitroisoquinolin-5-amine as a PARP inhibitor should follow a systematic, multi-stage approach, from initial in vitro screening to cellular and mechanistic studies.

PARP_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Mechanistic Studies A PARP-1/2 Enzymatic Assay (HTRF or ELISA-based) B Determine IC50 Values A->B Quantify Inhibition C Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) BRCA-proficient vs. BRCA-deficient cell lines B->C Select Potent Compound G Molecular Docking Studies B->G Predict Binding Mode D PARP Activity Assay in Cells (Immunofluorescence for PAR detection) C->D Confirm Cellular Activity E Western Blot Analysis (γ-H2AX, RAD51 foci formation) D->E Investigate DNA Damage Response F Cell Cycle Analysis (Flow Cytometry) E->F Assess Cell Cycle Effects

Caption: Workflow for evaluating 8-Nitroisoquinolin-5-amine as a PARP inhibitor.

Detailed Experimental Protocols

This assay quantitatively measures the inhibition of PARP-1 and PARP-2 activity.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the accumulation of poly(ADP-ribose) (PAR) polymers, the product of PARP activity.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 or PARP-2 enzyme, NAD+, and biotinylated-NAD+. Prepare a serial dilution of 8-Nitroisoquinolin-5-amine and a reference inhibitor (e.g., Olaparib).

    • Reaction Setup: In a 384-well plate, add the test compound or vehicle control, followed by the PARP enzyme and activated DNA.

    • Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate at room temperature.

    • Detection: Stop the reaction and add HTRF detection reagents (Europium cryptate-labeled anti-PAR antibody and XL665-conjugated streptavidin).

    • Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths.

    • Analysis: Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the selective cytotoxicity of the compound towards cancer cells with deficient DNA repair mechanisms.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Culture BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 8-Nitroisoquinolin-5-amine for 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Research Area 2: 8-Nitroisoquinolin-5-amine as a Novel Antimicrobial Agent

Scientific Rationale

Nitroaromatic compounds have a long-standing history as effective antimicrobial agents.[3] The nitro group can undergo intracellular reduction to generate reactive nitrogen species that are cytotoxic to microorganisms.[3] Furthermore, the isoquinoline scaffold is present in many natural and synthetic compounds with antibacterial and antifungal activities.[5] Derivatives of 8-hydroxyquinoline, a related heterocyclic compound, have shown potent antimicrobial activity against a broad spectrum of bacteria and fungi.[4][10] The combination of the nitro group and the isoquinoline core in 8-Nitroisoquinolin-5-amine suggests a high probability of antimicrobial properties. The amino group could also contribute to its activity by influencing its solubility and interaction with microbial targets.

Key Experimental Questions
  • Does 8-Nitroisoquinolin-5-amine exhibit broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi?

  • What are the Minimum Inhibitory Concentrations (MICs) against these microorganisms?

  • Is the compound bactericidal or bacteriostatic?

  • What is the potential mechanism of antimicrobial action?

Experimental Workflow

A tiered screening approach is recommended to efficiently evaluate the antimicrobial potential of 8-Nitroisoquinolin-5-amine.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanistic Studies A Broth Microdilution Assay (Determine MICs against a panel of bacteria and fungi) B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay A->B Identify Potent Hits C Time-Kill Kinetic Assays B->C Characterize Cidal Activity D Bacterial/Fungal Membrane Permeability Assay C->D Investigate Mechanism E DNA Gyrase/Topoisomerase IV Inhibition Assay D->E F Reactive Oxygen/Nitrogen Species (ROS/RNS) Production Assay D->F

Caption: Workflow for assessing the antimicrobial properties of 8-Nitroisoquinolin-5-amine.

Detailed Experimental Protocols

This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • Microorganism Panel: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

    • Compound Preparation: Prepare a serial two-fold dilution of 8-Nitroisoquinolin-5-amine in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

    • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

  • Principle: The number of viable microorganisms is determined at various time points after exposure to the antimicrobial agent.

  • Methodology:

    • Culture Preparation: Grow the test microorganism to the logarithmic phase.

    • Treatment: Add 8-Nitroisoquinolin-5-amine at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to the culture. Include a growth control without the compound.

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Viable Count: Perform serial dilutions of the aliquots and plate them on appropriate agar medium to determine the number of colony-forming units (CFUs) per mL.

    • Analysis: Plot the log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL within 24 hours.

Synthesis and Characterization

While the primary focus of this guide is on the exploration of biological activity, the availability of high-purity 8-Nitroisoquinolin-5-amine is a prerequisite for any meaningful research. The synthesis of 8-Nitroisoquinolin-5-amine can be achieved through established organic chemistry methodologies, likely involving the nitration of an appropriate isoquinoline precursor followed by the introduction of the amine group. A potential synthetic route could involve the nitration of 5-aminoisoquinoline or the amination of a suitable nitroisoquinoline derivative.[11][12] A detailed synthetic protocol for a related compound, 5-nitro-8-methoxyquinoline, involves the nitration of 8-methoxyquinoline.[13] The reduction of a nitro group to an amine is a standard transformation in organic synthesis.[13]

Table 1: Physicochemical Properties of 8-Nitroisoquinolin-5-amine

PropertyValueSource
CAS Number 156901-58-5[14]
Molecular Formula C9H7N3O2[11]
Molecular Weight 189.17 g/mol [11]
Melting Point 260-268 °C (decomp)[11]
Predicted pKa 3.92 ± 0.36[11]
Predicted LogP 2.82960[11]

Conclusion and Future Directions

8-Nitroisoquinolin-5-amine represents a promising yet underexplored molecule with significant potential for development as a therapeutic agent. The strategic combination of the isoquinoline scaffold with nitro and amino functional groups provides a strong rationale for investigating its utility as both a PARP inhibitor in oncology and as a novel antimicrobial agent. The experimental frameworks and detailed protocols provided in this guide offer a clear and logical path for researchers to systematically evaluate these possibilities.

Future research should not be limited to these two areas. The diverse biological activities of isoquinoline derivatives suggest that 8-Nitroisoquinolin-5-amine could also be a candidate for investigation in other therapeutic areas, such as kinase inhibition for various diseases or as an anti-inflammatory agent.[15][16][17] Structure-activity relationship (SAR) studies, initiated through the synthesis and evaluation of analogs, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical entity.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021-09-06). NIH.
  • Potential Research Applications of Nitroisoquinolines: A Technical Guide. Benchchem.
  • 8-Nitroisoquinoline | C9H6N2O2 | CID 343749. PubChem - NIH.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • 8-NITROISOQUINOLIN-5-AMINE | 156901-58-5. ChemicalBook. (2022-08-26).
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  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. (2020-08-10).
  • Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • 8-Nitroisoquinolin-5-amine. LookChem.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. (2011-02-15).
  • Isoquinoline derivatives and its medicinal activity. (2024-11-08).
  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI.
  • Applications of Isoquinoline and Quinoline Derivatives | PDF | Morphine. Scribd. (2019-09-11).
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. (2025-08-06).
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Semantic Scholar. (2022-11-14).
  • 8-Nitroisoquinolin-5-amine (Cas 8544-82-0). Parchem.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (2022-06-05).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-15).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. (2014-12-31).
  • 5-Nitroisoquinoline CAS#: 607-32-9. ChemicalBook.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 8-Nitroisoquinolin-5-amine in Cancer Research

For: Researchers, scientists, and drug development professionals. A Note on the Investigational Status of 8-Nitroisoquinolin-5-amine The following document provides a comprehensive guide for the investigation of 8-Nitroi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

A Note on the Investigational Status of 8-Nitroisoquinolin-5-amine

The following document provides a comprehensive guide for the investigation of 8-Nitroisoquinolin-5-amine as a potential therapeutic agent in cancer research. It is important to note that, as of the writing of this guide, 8-Nitroisoquinolin-5-amine is an investigational compound with limited publicly available data on its biological activity and mechanism of action. Therefore, this document is intended to serve as a foundational resource, outlining the theoretical rationale for its investigation as a PARP inhibitor and providing robust, adaptable protocols for its characterization. The experimental parameters provided herein are based on established methodologies for well-characterized PARP inhibitors and should be considered as starting points for optimization.

Introduction: The Rationale for Investigating 8-Nitroisoquinolin-5-amine as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular DNA damage response (DDR). PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP1 has emerged as a powerful therapeutic strategy in oncology, primarily through the concept of synthetic lethality.[1][2]

Synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable.[2] In the context of PARP inhibition, cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs), are exquisitely sensitive to PARP inhibitors.[1] A significant portion of hereditary breast and ovarian cancers are associated with mutations in the BRCA1 or BRCA2 genes, which are essential for HR.[3]

When PARP is inhibited in these HR-deficient cells, SSBs that occur naturally during the cell cycle are not efficiently repaired and accumulate. During DNA replication, these unresolved SSBs are converted into toxic DSBs.[1] The compromised HR pathway in these cancer cells is unable to repair these DSBs, leading to genomic instability and ultimately, apoptotic cell death.[3]

The chemical scaffold of isoquinoline and its derivatives has been explored for various therapeutic purposes, including anticancer activity.[4] The presence of a nitro group can influence the electronic properties and potential biological activity of the molecule. Given the structural features of known PARP inhibitors, it is plausible that 8-Nitroisoquinolin-5-amine could interact with the catalytic domain of PARP1, making it a compound of interest for investigation in cancer research, particularly in the context of synthetic lethality.

Mechanism of Action: The Synthetic Lethality Pathway

The proposed mechanism of action for a putative PARP1 inhibitor like 8-Nitroisoquinolin-5-amine in HR-deficient cancer cells is illustrated below.

synthetic_lethality cluster_normal_cell Normal Cell (HR-Proficient) cluster_cancer_cell Cancer Cell (HR-Deficient, e.g., BRCA1/2 mutant) ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber dna_repair1 DNA Integrity Maintained ber->dna_repair1 ssb2 Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 dsb Replication Fork Collapse (Double-Strand Break) ssb2->dsb Unrepaired ber_blocked BER Blocked parp2->ber_blocked inhibitor 8-Nitroisoquinolin-5-amine inhibitor->parp2 Inhibition hr_deficient Defective Homologous Recombination (HR) dsb->hr_deficient Cannot be repaired apoptosis Apoptosis hr_deficient->apoptosis

Caption: Proposed synthetic lethality mechanism of 8-Nitroisoquinolin-5-amine.

Physicochemical Properties and Handling

While comprehensive data is limited, some physicochemical properties of 8-Nitroisoquinolin-5-amine and related compounds have been reported.

PropertyValueSource
Molecular FormulaC₉H₇N₃O₂[5]
Molecular Weight189.17 g/mol [6]
Melting Point260-268 °C (decomposed)[6]
SolubilityLimited information available. Likely soluble in organic solvents such as DMSO. Aqueous solubility is expected to be low.[6]
StorageStore at room temperature in a dry, dark place.[6]

Handling Precautions:

  • Always handle 8-Nitroisoquinolin-5-amine in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

The following protocols are provided as a guide for the initial characterization of 8-Nitroisoquinolin-5-amine. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay determines the effect of 8-Nitroisoquinolin-5-amine on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 8-Nitroisoquinolin-5-amine in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Replace the culture medium with the medium containing various concentrations of 8-Nitroisoquinolin-5-amine. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Illustrative Data:

Cell LineBRCA StatusIllustrative IC₅₀ (µM)
OVCAR-3Wild-Type> 50
MDA-MB-436BRCA1 mutant~5
PANC-1Wild-Type> 50
CAPAN-1BRCA2 mutant~2

Note: The IC₅₀ values in this table are for illustrative purposes only and are not actual experimental data for 8-Nitroisoquinolin-5-amine.

Western Blot for PARP1 Activity (PARP Cleavage)

This assay assesses the induction of apoptosis by measuring the cleavage of PARP1 by caspases.

Workflow:

Caption: Workflow for Western blot analysis of PARP cleavage.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-Nitroisoquinolin-5-amine at various concentrations for different time points (e.g., 24, 48 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP1.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro PARP1 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of 8-Nitroisoquinolin-5-amine on the enzymatic activity of purified PARP1.

Workflow:

Caption: Workflow for an in vitro PARP1 enzymatic assay.

Protocol:

Commercially available PARP1 activity assay kits (colorimetric or fluorometric) are recommended for this purpose. The general principle involves:

  • Immobilization: Histones are pre-coated onto a 96-well plate.

  • Reaction Setup: A reaction mix containing purified PARP1 enzyme, activated DNA, and biotinylated NAD+ is prepared.

  • Inhibition: 8-Nitroisoquinolin-5-amine at various concentrations is added to the reaction wells.

  • PARylation: The plate is incubated to allow the PARP1-catalyzed transfer of biotinylated ADP-ribose to the histones.

  • Detection: The incorporated biotin is detected using streptavidin-HRP and a colorimetric or fluorometric substrate.

  • Data Analysis: The signal is inversely proportional to the PARP1 inhibitory activity of the compound. Calculate the IC₅₀ value.

Conclusion and Future Directions

8-Nitroisoquinolin-5-amine represents an under-investigated molecule with a chemical structure that suggests potential as a PARP inhibitor. The protocols and conceptual framework provided in this guide offer a robust starting point for its comprehensive evaluation. Further studies should focus on:

  • Target Validation: Confirming direct binding to and inhibition of PARP1.

  • Selectivity Profiling: Assessing the inhibitory activity against other PARP family members and a broader panel of kinases.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of 8-Nitroisoquinolin-5-amine in xenograft models of BRCA-mutant cancers.

  • Combination Therapies: Investigating potential synergistic effects with other DNA-damaging agents or targeted therapies.

The rigorous characterization of 8-Nitroisoquinolin-5-amine using the methodologies outlined here will be essential to determine its potential as a novel therapeutic agent for cancer treatment.

References

  • Cancer Research UK. (n.d.). PARP inhibitors. Retrieved January 9, 2026, from [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved January 9, 2026, from [Link]

  • MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Pharmaceuticals, 15(9), 1071. [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. Retrieved January 9, 2026, from [Link]

  • Fierce Biotech. (2019, July 24). New discovery could open up PARP inhibitors to more cancer patients. Retrieved January 9, 2026, from [Link]

  • PubMed. (2020). Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib. Journal of Medicinal Chemistry, 63(6), 3179-3195. [Link]

  • NIH. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Biology & Therapy, 12(12), 1064-1070. [Link]

  • Cancer Research UK. (n.d.). How do PARP inhibitors work?. Retrieved January 9, 2026, from [Link]

  • MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Pharmaceuticals, 15(9), 1071. [Link]

  • PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2535. [Link]

  • PMC - NIH. (n.d.). PARP inhibitors: its role in treatment of cancer. Retrieved January 9, 2026, from [Link]

  • Fierce Biotech. (2019, July 24). New discovery could open up PARP inhibitors to more cancer patients. Retrieved January 9, 2026, from [Link]

  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7906. [Link]

  • NIH. (n.d.). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Retrieved January 9, 2026, from [Link]

  • Massachusetts General Hospital. (2021, August 12). Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumour cells. Retrieved January 9, 2026, from [Link]

  • NIH. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Retrieved January 9, 2026, from [Link]

  • Wiley Online Library. (2023). Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies. Advanced Science, 10(31), 2303971. [Link]

  • ResearchGate. (n.d.). Cyclophilin inhibitors induce severe synthetic lethality in BRCA1-def.... Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(12), 1709. [Link]

  • NIH. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3564. [Link]

  • MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1700. [Link]

  • PubChem - NIH. (n.d.). 5-Nitroisoquinoline. Retrieved January 9, 2026, from [Link]

  • PubChem - NIH. (n.d.). 5-Aminoisoquinoline. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]

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Application

Application Notes & Protocols: 8-Nitroisoquinolin-5-amine as a Topoisomerase I Inhibitor

Introduction: Targeting a Critical Cancer Pathway DNA topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving topological stress in DNA by inducing transient single-strand breaks during replication and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Cancer Pathway

DNA topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving topological stress in DNA by inducing transient single-strand breaks during replication and transcription.[1][2] This catalytic activity makes Top1 an essential enzyme for cell proliferation, and consequently, a validated and critical target for anticancer drug development.[3][4] Inhibitors of Top1 function by trapping the enzyme-DNA covalent intermediate, known as the Top1 cleavage complex (Top1cc).[5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks when a replication fork collides with the complex. These persistent breaks trigger cell cycle arrest and ultimately lead to apoptosis.[1][3]

The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural and synthetic compounds demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[6][7][8][9][10] The strategic addition of a nitro group to this scaffold has been shown to significantly enhance Top1 inhibitory activity in related compound classes like indenoisoquinolines.[11][12] This guide provides a detailed technical overview and experimental protocols for characterizing 8-Nitroisoquinolin-5-amine as a novel Top1 inhibitor, designed for researchers in oncology, drug discovery, and molecular pharmacology.

Postulated Mechanism of Action: An Interfacial Inhibitor

8-Nitroisoquinolin-5-amine is hypothesized to function as a Top1 "poison," a class of inhibitors that do not bind to the enzyme or DNA alone but rather to the transient Top1-DNA interface. This mechanism, known as interfacial inhibition, is characteristic of well-known Top1 inhibitors like camptothecin and its derivatives.[4][5]

The inhibitor is thought to intercalate into the DNA at the site of the single-strand break, stabilizing the cleavage complex through a network of hydrogen bonds and π-π stacking interactions.[5] This action physically obstructs the DNA re-ligation step of the Top1 catalytic cycle. The presence of the electron-withdrawing nitro group on the isoquinoline core is believed to be crucial for enhancing this inhibitory activity.[12]

Top1_Inhibition_Mechanism cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by 8-Nitroisoquinolin-5-amine DNA Supercoiled DNA Binding Non-covalent Binding of Top1 to DNA DNA->Binding 1 Top1 Topoisomerase I (Top1) Top1->Binding Cleavage Top1-DNA Cleavage Complex (Top1cc) Binding->Cleavage 2. Single-strand nick Religation DNA Re-ligation Cleavage->Religation 3. Strand rotation relieves torsion Trapped_Complex Trapped Ternary Complex (Top1cc-Inhibitor) Cleavage->Trapped_Complex Inhibitor Intervenes Relaxation Relaxed DNA Religation->Relaxation 4. Top1 dissociates Inhibitor 8-Nitroisoquinolin-5-amine Inhibitor->Trapped_Complex 5. Interfacial Binding Replication_Fork Replication Fork Collision Trapped_Complex->Replication_Fork 6. Religation Blocked DSB Double-Strand Breaks & Cell Cycle Arrest Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow cluster_Biochem Phase 1: Biochemical Assays cluster_Cellular Phase 2: Cellular Assays Start Compound Synthesis (8-Nitroisoquinolin-5-amine) Relax_Assay Protocol 1: DNA Relaxation Assay Start->Relax_Assay Test Target Engagement Cleavage_Assay Protocol 2: DNA Cleavage Assay Relax_Assay->Cleavage_Assay Confirm Mechanism MTT_Assay Protocol 3: Cell Viability (MTT) Assay Cleavage_Assay->MTT_Assay Test Biological Effect Result Data Analysis: - IC50 (Enzymatic) - Cleavage Confirmation - IC50 (Cellular) MTT_Assay->Result

Caption: Phased workflow for evaluating a novel Top1 inhibitor.

Experimental Protocols

Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay

This protocol is adapted from standard methodologies to determine the inhibitory effect of 8-Nitroisoquinolin-5-amine on the catalytic activity of human Top1. [13][14][15] A. Materials & Reagents

  • Purified Human Topoisomerase I (e.g., from Inspiralis or TopoGEN)

  • Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1) at 0.5 µg/µL

  • 10x Top1 Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, 50% (v/v) glycerol [15]* Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol, 100 µg/ml BSA [14]* 8-Nitroisoquinolin-5-amine stock solution (e.g., 10 mM in 100% DMSO)

  • Nuclease-free water

  • Stop/Loading Dye (6x): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue

  • Agarose (electrophoresis grade)

  • 1x TAE Buffer

  • Ethidium Bromide or SYBR Safe DNA stain

B. Step-by-Step Procedure

  • Prepare Compound Dilutions: Serially dilute the 10 mM 8-Nitroisoquinolin-5-amine stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).

  • Prepare Reaction Mix: On ice, prepare a master mix for the number of reactions planned. For each 20 µL reaction:

    • 2.0 µL of 10x Top1 Assay Buffer

    • 0.5 µL of supercoiled pBR322 DNA (250 ng)

    • Nuclease-free water to a final volume of 18 µL (this will be adjusted based on volumes of enzyme and inhibitor).

  • Set up Reactions: Aliquot 18 µL of the reaction mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitor: Add 1 µL of the diluted compound (or DMSO for vehicle control) to the respective tubes. Mix gently.

  • Enzyme Controls:

    • Negative Control (No Enzyme): Add 1 µL of Dilution Buffer.

    • Positive Control (Enzyme, No Inhibitor): Will receive enzyme in the next step.

  • Initiate Reaction: Add 1 µL of human Top1 (typically 1-2 units) to all tubes except the "No Enzyme" control. The final reaction volume should be 20 µL.

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 4 µL of 6x Stop/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction volume onto a 1.0% agarose gel containing Ethidium Bromide/SYBR Safe in 1x TAE buffer.

    • Run the gel at 5-10 V/cm for 2-3 hours, or until there is clear separation between the supercoiled and relaxed DNA bands. [2][13]10. Visualization: Image the gel under UV transillumination.

C. Data Interpretation

  • No Enzyme Lane: A single, fast-migrating band corresponding to supercoiled (SC) DNA.

  • Enzyme + DMSO Lane: The majority of the DNA should be converted to a slower-migrating band of relaxed (R) DNA.

  • Inhibitor Lanes: At effective concentrations, 8-Nitroisoquinolin-5-amine will prevent the conversion of SC to R DNA. The intensity of the SC band will increase with higher inhibitor concentrations. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the relaxation activity.

CompoundTargetAssay TypeIC50Reference
CamptothecinTopoisomerase IRelaxation/CleavageLow nM to µM[3][4]
TopotecanTopoisomerase IRelaxation/CleavageLow nM to µM[3]
IndenoisoquinolinesTopoisomerase IRelaxation/CleavageLow nM to µM[5][12]
8-Nitroisoquinolin-5-amine Topoisomerase I Relaxation To be determined N/A

Table 1: Comparative IC50 values of known Topoisomerase I inhibitors.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of 8-Nitroisoquinolin-5-amine on a cancer cell line. [11][16] A. Materials & Reagents

  • Human cancer cell line (e.g., HeLa, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • 8-Nitroisoquinolin-5-amine stock solution (10 mM in DMSO)

  • MTT solution: 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

B. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Nitroisoquinolin-5-amine in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (and a vehicle control with DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add MTT Reagent: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. [11]6. Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

C. Data Analysis

  • Subtract the background absorbance (from wells with no cells).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage viability against the log of the inhibitor concentration.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

  • TopoGEN, Inc. (n.d.). Topoisomerase I Drug Screening Kit.
  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599–2633. [Link]

  • Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed, 10.1002/0471142301.ns0713s45. [Link]

  • ProFoldin. (n.d.). DNA topoisomerase I assay kits. Retrieved from ProFoldin. [Link]

  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. ResearchGate. [Link]

  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed, 32942976. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Kits. Retrieved from Inspiralis. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from Semantic Scholar. [Link]

  • Pommier, Y., et al. (2016). Topoisomerase Assays. PubMed, 10.1002/0471142301.ns0710s74. [Link]

  • Stasiłowicz-Krzemień, A., & Cielecka-Piontek, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed, 10.3390/molecules30010001. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from Wikipedia. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed, 10.1016/j.canlet.2011.01.033. [Link]

  • Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. PubMed, 17696418. [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved from LookChem. [Link]

  • Wu, N., et al. (2012). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PubMed, 10.1021/jm201726w. [Link]

  • Annamraju, H., & Deweese, J. E. (2013). Topoisomerase Assays. PubMed, 10.1002/0471142301.ns0710s62. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from Inspiralis. [Link]

  • Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4, 1523–1534. [Link]

  • MDPI. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from MDPI. [Link]

  • Pommier, Y. (2009). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. PubMed, 10.1158/1535-7163.MCT-08-1155. [Link]

  • van der Boogh, L., et al. (2022). Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates. PubMed, 10.3390/cancers14194770. [Link]

  • El-Sayed, N. M. E., et al. (2025). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. PubMed, 39607071. [Link]

  • ResearchGate. (2014). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]

  • Tsekova, P., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI. [Link]

  • protocols.io. (2018). Assay of topoisomerase I activity. [Link]

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Method

Application Notes and Protocols for the Antimicrobial Evaluation of 8-Nitroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a critical priority in medicinal chemistry and drug development. Isoquinoline and quinoline derivatives have historically demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The subject of this guide, 8-Nitroisoquinolin-5-amine, combines the promising isoquinoline core with a nitro group—a functionality renowned for its role in the antimicrobial activity of numerous therapeutic agents.[3]

Nitroaromatic compounds often function as prodrugs, requiring bioactivation to exert their cytotoxic effects on microbial cells.[4][5] This application note provides a comprehensive framework for the systematic evaluation of 8-Nitroisoquinolin-5-amine as a potential antimicrobial agent. It outlines detailed protocols for determining its antimicrobial efficacy, assessing its safety profile through cytotoxicity assays, and investigating its putative mechanism of action.

Proposed Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of many nitroaromatic compounds is contingent upon the reductive metabolism of the nitro group by microbial nitroreductases.[4][5] These enzymes, which are prevalent in anaerobic and some aerobic bacteria and protozoa, are often absent or have different specificities in mammalian cells, providing a degree of selective toxicity.

The proposed mechanism for 8-Nitroisoquinolin-5-amine is initiated by a one-electron reduction to form a nitro radical anion.[3][6] In an anaerobic environment, this radical can undergo further reduction to nitroso and hydroxylamine intermediates. These reactive nitrogen species are capable of covalently modifying and damaging critical biomolecules such as DNA, leading to strand breaks and cell death.[6] In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions (O₂⁻), leading to oxidative stress and further cellular damage.[4]

Mechanism of Action cluster_microbe Microbial Cell Compound 8-Nitroisoquinolin-5-amine (Prodrug) Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Enters Cell Radical Nitro Radical Anion Nitroreductase->Radical 1e⁻ Reduction RNS Reactive Nitrogen Species (Nitroso, Hydroxylamine) Radical->RNS Further Reduction (Anaerobic) Oxygen O₂ Radical->Oxygen Futile Cycle (Aerobic) DNA_Damage DNA Damage & Cell Death RNS->DNA_Damage ROS Reactive Oxygen Species (Superoxide) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxygen->ROS Parent_Compound Parent Compound (Re-oxidized) Oxygen->Parent_Compound Parent_Compound->Radical

Caption: Proposed reductive bioactivation pathway of 8-Nitroisoquinolin-5-amine.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is essential to thoroughly characterize the antimicrobial potential and safety of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Experimental Workflow cluster_workflow Comprehensive Evaluation Workflow Start Compound Synthesis & Purification of 8-Nitroisoquinolin-5-amine MIC_MBC Primary Screening: Determine MIC & MBC (Broad Panel of Microbes) Start->MIC_MBC Cytotoxicity Safety Profiling: Cytotoxicity Assays (e.g., MTT, LDH on Mammalian Cells) MIC_MBC->Cytotoxicity Mechanism Mechanism of Action Studies: - Time-Kill Kinetics - DNA Damage Assays - ROS/RNS Detection MIC_MBC->Mechanism Therapeutic_Index Calculate Therapeutic Index (TI) Cytotoxicity->Therapeutic_Index Decision Decision Point: Advance or Modify Compound? Therapeutic_Index->Decision Mechanism->Decision

Caption: High-level experimental workflow for antimicrobial agent evaluation.

Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for generating reliable and reproducible data.[7][8] The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Materials:

  • 8-Nitroisoquinolin-5-amine (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Working Inoculum: Within 15 minutes of standardization, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 8-Nitroisoquinolin-5-amine stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. This also dilutes the compound to its final test concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the inoculum (no compound).

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A well with a known antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate (or a ≥99.9% reduction in CFU compared to the initial inoculum).

Data Presentation: Hypothetical MIC and MBC Data

Microbial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 29213Positive816Bacteriostatic/Bactericidal
Enterococcus faecalis ATCC 29212Positive1664Primarily Bacteriostatic
Escherichia coli ATCC 25922Negative32>128Limited Activity
Pseudomonas aeruginosa ATCC 27853Negative>128>128Inactive
Candida albicans ATCC 90028Fungi64>128Limited Antifungal Activity

Safety and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[10][11][12][13] Cytotoxicity assays are therefore a critical step in the evaluation process.[14]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Nitroisoquinolin-5-amine in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Hypothetical Cytotoxicity and Selectivity Index

The Therapeutic Index (or Selectivity Index, SI) provides a measure of the compound's selectivity for microbial cells over mammalian cells. It is calculated as: SI = IC₅₀ / MIC . A higher SI value is desirable.

ParameterValue
IC₅₀ on HEK293 cells (µg/mL)80
MIC against S. aureus (µg/mL)8
Selectivity Index (SI) 10

Conclusion

This application note provides a foundational guide for the comprehensive antimicrobial evaluation of 8-Nitroisoquinolin-5-amine. By following these structured protocols, researchers can effectively determine the compound's spectrum of activity, its potency (MIC/MBC), and its preliminary safety profile (cytotoxicity and SI). The proposed mechanism of action, rooted in the well-established bioactivation of nitroaromatic compounds, offers a strong rationale for these investigations. The data generated from these studies will be crucial in determining whether 8-Nitroisoquinolin-5-amine warrants further development as a novel antimicrobial therapeutic.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Rohn, J. L., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]

  • Hayden, M. K., et al. (2023). Antimicrobial Susceptibility Testing Protocols. American Society for Microbiology Press. [Link]

  • Koch, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]

  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Townson, J. R., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1535-1567. [Link]

  • Tavera-Hernández, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • EUCAST. (2024). EUCAST Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • World Health Organization. (2022). Antimicrobial resistance. [Link]

Sources

Application

Application Note & Protocol: Palladium-Catalyzed Amination of 5-Nitroisoquinoline for Pharmaceutical Intermediate Synthesis

Abstract 5-Aminoisoquinoline is a critical structural motif and versatile building block in medicinal chemistry, notably as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Its synthesis from 5-nitroi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminoisoquinoline is a critical structural motif and versatile building block in medicinal chemistry, notably as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Its synthesis from 5-nitroisoquinoline, however, presents challenges that traditional methods struggle to overcome efficiently. This application note provides a comprehensive guide to the synthesis of 5-aminoisoquinoline via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[3][4] We detail a robust protocol, explain the underlying mechanistic principles, and offer insights into process optimization and safety. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction & Strategic Rationale

The isoquinoline core is a privileged scaffold in numerous natural products and pharmaceutical agents.[5] Specifically, the 5-aminoisoquinoline moiety is a cornerstone for developing therapeutics, particularly in oncology, due to its role in PARP inhibition.[1][2] Direct synthesis of this key intermediate often begins with 5-nitroisoquinoline. While classical methods like direct nucleophilic aromatic substitution (SNAr) are often considered for C-N bond formation, they are typically inefficient for electron-rich or moderately activated systems like nitroisoquinolines, often requiring harsh, high-temperature conditions that are incompatible with sensitive functional groups.[6][7]

The Buchwald-Hartwig amination has emerged as a superior strategy, offering mild reaction conditions, broad substrate scope, and high functional group tolerance.[3][6] This palladium-catalyzed reaction facilitates the coupling of an aryl halide or sulfonate with an amine, providing a reliable and high-yielding pathway to aryl amines.[3][4] In this context, we will detail the amination of a suitable 5-halo-nitroisoquinoline precursor, which can be readily prepared from 5-nitroisoquinoline. For the purpose of this protocol, we will focus on the use of an ammonia surrogate, benzophenone imine, which prevents the common side reaction of diarylation.[8]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 5-bromo-8-nitroisoquinoline). This is often the rate-determining step and results in a Pd(II) intermediate.[9][10]

  • Amine Coordination & Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) complex. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][10]

The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, RuPhos, BrettPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and side reactions.[8][11][12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Binding & Deprotonation PdII_Aryl->Amine_Coord + R₂NH, Base - HX PdII_Amido L₂Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Release RedElim->Pd0 Ar-NR₂ Product Coupled Product (Ar-NR₂) RedElim->Product ArX 5-Bromo-nitroisoquinoline (Ar-X) ArX->OxAdd Amine Benzophenone Imine (R₂NH) Amine->Amine_Coord

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Experimental Protocol

This protocol details the synthesis of a protected 5-amino-nitroisoquinoline intermediate from 5-bromo-8-nitroisoquinoline, which can be synthesized from isoquinoline.[13][14] The final step involves the deprotection of the amine and reduction of the nitro group.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
5-Bromo-8-nitroisoquinoline>98%CommercialSynthesizable via literature procedures.[13]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialStore under inert atmosphere.
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)>98%CommercialLigand. Store under inert atmosphere.
Sodium tert-butoxide (NaOt-Bu)>98%CommercialStrong base. Handle in a glovebox.
Benzophenone imine>97%CommercialAmmonia surrogate.
TolueneAnhydrousCommercialUse dry, degassed solvent.
Dichloromethane (DCM)ACS GradeCommercialFor workup.
Hydrochloric Acid (HCl)ConcentratedCommercialFor deprotection.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)>98%CommercialFor nitro group reduction.
Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying.
Schlenk Flask / Reaction Tube--Oven-dried before use.
Magnetic Stirrer with Hotplate---
Inert Gas System (Nitrogen/Argon)--For maintaining an inert atmosphere.
Syringes and Needles--For transfer of anhydrous reagents.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]

  • Reagent Handling: 5-Nitroisoquinoline and its derivatives are irritants. Avoid inhalation of dust and skin contact.[15] Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a well-ventilated fume hood or a glovebox.[16][17] Sodium tert-butoxide is a strong, corrosive base; prevent contact with skin and moisture.

  • Inert Atmosphere: The catalytic reaction is sensitive to oxygen. All steps involving the catalyst, ligand, and base should be performed under an inert atmosphere (N₂ or Ar).[18]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.[19]

Step-by-Step Procedure

Part A: Buchwald-Hartwig Coupling

  • Reaction Setup: In a glovebox or under a positive flow of argon, add 5-bromo-8-nitroisoquinoline (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Follow with the addition of benzophenone imine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected amine.

Part B: Deprotection and Reduction to 5-Aminoisoquinoline

  • Hydrolysis: Dissolve the crude product from Part A in a mixture of tetrahydrofuran (THF, 10 mL) and 2M Hydrochloric Acid (5 mL). Stir at room temperature for 2-4 hours to hydrolyze the imine.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield crude 5-amino-8-nitroisoquinoline.

  • Nitro Reduction: Dissolve the crude 5-amino-8-nitroisoquinoline in ethanol (15 mL). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Final Workup: Cool the reaction and concentrate the solvent. Add water and basify to pH > 10 with a 2M NaOH solution. Extract the product with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 5-aminoisoquinoline.

Characterization & Data

The final product, 5-aminoisoquinoline, should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Off-white to light yellow solid
Melting Point 125-128 °C
¹H NMR (CDCl₃) Peaks corresponding to aromatic protons of the isoquinoline core and the amine protons.
¹³C NMR (CDCl₃) Signals corresponding to the nine unique carbons of the isoquinoline skeleton.
Mass Spec (ESI+) [M+H]⁺ calculated for C₉H₈N₂: 145.07; found: 145.0[1]
Purity (HPLC) >98%

Workflow & Troubleshooting

Caption: Experimental workflow for the synthesis of 5-aminoisoquinoline.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; presence of oxygen/moisture; insufficient base.Ensure all reagents are anhydrous and degassed. Use a fresh catalyst/ligand. Perform the reaction strictly under an inert atmosphere.
Formation of Side Products Diarylation (if using NH₃ directly); hydrodehalogenation.Use an ammonia surrogate like benzophenone imine.[8] Optimize ligand and temperature to favor reductive elimination over side reactions.
Difficult Purification Residual palladium catalyst; baseline impurities.Ensure complete filtration through Celite post-reaction. Optimize chromatography conditions (solvent system, gradient).
Incomplete Nitro Reduction Insufficient reducing agent; short reaction time.Increase the equivalents of SnCl₂·2H₂O. Extend the reflux time and monitor carefully by TLC.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of 5-aminoisoquinoline, a valuable intermediate in pharmaceutical research. By leveraging a modern palladium-catalyzed protocol, researchers can overcome the limitations of classical methods, achieving higher yields under milder conditions. The detailed procedure and mechanistic insights provided in this note serve as a robust starting point for laboratory synthesis and process scale-up.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 9, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. (2024). Nature Communications. Retrieved January 9, 2026, from [Link]

  • Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 9, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 9, 2026, from [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform. Retrieved January 9, 2026, from [Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. (2011). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Spent Catalyst (Various) - SAFETY DATA SHEET. (2014). HollyFrontier Refining & Marketing LLC. Retrieved January 9, 2026, from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Journal of the Indian Chemical Society. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • MSDS of 6-fluoro-5-nitroisoquinoline. (n.d.). Capot Chemical Co., Ltd. Retrieved January 9, 2026, from [Link]

  • Catalyst handling best practice guide. (2018). European Catalyst Manufacturers Association. Retrieved January 9, 2026, from [Link]

  • Catalyst Handling Procedures to Minimize Exposure. (1995). Concawe. Retrieved January 9, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (2010). DSpace@MIT. Retrieved January 9, 2026, from [Link]

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Method

Application Note: Derivatization of 8-Nitroisoquinolin-5-amine for Biological Assays

Introduction: Strategic Derivatization of a Key Heterocycle 8-Nitroisoquinolin-5-amine is a heterocyclic compound of interest in medicinal chemistry and chemical biology. Its rigid isoquinoline scaffold, substituted with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Key Heterocycle

8-Nitroisoquinolin-5-amine is a heterocyclic compound of interest in medicinal chemistry and chemical biology. Its rigid isoquinoline scaffold, substituted with a nucleophilic amine and an electron-withdrawing nitro group, presents a unique chemical profile. While the core structure may possess inherent biological activity, its utility in modern biological assays is often limited by factors such as poor aqueous solubility, lack of a reporter group for detection, or the absence of a specific handle for bioconjugation.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 8-nitroisoquinolin-5-amine. We present two primary strategies that leverage the molecule's innate functional groups to introduce a variety of useful moieties. The goal is to transform the parent compound into versatile probes, affinity reagents, or drug conjugates suitable for a wide range of biological applications.

The two core strategies discussed are:

  • Strategy A: Direct Functionalization of the 5-Amine Group. This approach utilizes the primary aromatic amine as a versatile nucleophilic handle for direct attachment of linkers, reporter molecules (fluorophores, biotin), or other functional groups.

  • Strategy B: Reductive Derivatization via the 8-Nitro Group. This strategy involves the chemical reduction of the nitro group to a second, more reactive amine, creating a diaminoisoquinoline platform. This opens possibilities for site-selective modifications or the introduction of different functionalities.

This document provides the scientific rationale behind each protocol, detailed step-by-step methodologies, and guidance for purification and characterization.

Physicochemical Properties of the Core Scaffold

Understanding the starting material is critical for successful derivatization. 8-Nitroisoquinolin-5-amine is an aromatic amine. Analogous compounds like 5-nitroisoquinoline are described as yellow powders with slight solubility in water.[2] The presence of the polar nitro and amine groups on the isoquinoline core suggests moderate solubility in organic solvents like DMSO and DMF, which are commonly used for these reactions.[3][4] The aromatic amine at position 5 is the primary site for the nucleophilic reactions detailed in Strategy A. Its reactivity is modulated by the strong electron-withdrawing effect of the nitro group at the para-position, which decreases the basicity and nucleophilicity of the amine compared to an unsubstituted aminoisoquinoline.

Strategy A: Direct Functionalization via the 5-Amine Group

The primary amine at the C-5 position is a robust and reliable reaction site for introducing a wide array of functionalities. The most common and effective method for modifying primary amines is acylation, typically using N-Hydroxysuccinimide (NHS) esters, which are widely available for various reporter groups and linkers.[5][6]

Scientific Rationale: NHS Ester Chemistry

NHS esters are highly reactive towards primary amines, forming stable and irreversible amide bonds under mild conditions.[7][8] The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, with the NHS group acting as an excellent leaving group.[7] This reaction is pH-dependent; an optimal pH of 8.3-8.5 ensures the amine is deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester itself.[3][4] Due to the likely poor water solubility of 8-nitroisoquinolin-5-amine, the reaction is best performed in an anhydrous polar aprotic solvent like DMF or DMSO.[3]

Workflow for Direct Amine Functionalization

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve 8-Nitroisoquinolin- 5-amine in anhydrous DMF/DMSO C Combine Solutions A->C B Dissolve Amine-Reactive Reagent (e.g., Biotin-NHS, Dye-NHS) in anhydrous DMF/DMSO B->C D Add non-nucleophilic base (e.g., DIEA, NMM) C->D E Incubate at RT (4h to overnight) D->E F Reaction Quenching (Optional) E->F G Purify by Preparative HPLC or Column Chromatography F->G H Characterize by LC-MS and NMR G->H

Caption: Workflow for direct conjugation to the 5-amine group.

Protocol 1: Biotinylation of 8-Nitroisoquinolin-5-amine

This protocol describes the attachment of a biotin moiety, a widely used affinity tag for pull-down assays, imaging, and biosensor applications.[5]

Materials:

  • 8-Nitroisoquinolin-5-amine (MW: 189.16 g/mol )

  • Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin, MW: 341.4 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

  • N,N-Diisopropylethylamine (DIEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Preparation of Reactants:

    • In a clean, dry vial, dissolve 10 mg of 8-nitroisoquinolin-5-amine (52.9 µmol) in 1.0 mL of anhydrous DMF.

    • In a separate vial, dissolve 22 mg of Biotin-NHS ester (64.5 µmol, 1.2 equivalents) in 0.5 mL of anhydrous DMF.[7]

  • Reaction Setup:

    • To the solution of 8-nitroisoquinolin-5-amine, add the Biotin-NHS ester solution.

    • Add 22 µL of DIEA (127 µmol, 2.4 equivalents) to the reaction mixture. The base scavenges the proton released during amide bond formation.

    • Stir the reaction at room temperature, protected from moisture, for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS, observing the consumption of the starting amine and the appearance of the product peak (Expected [M+H]⁺: 515.2).

    • Once the reaction is complete, the crude mixture can be directly purified.

  • Purification:

    • Purify the product using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions containing the desired product and confirm their identity by LC-MS.

  • Final Product:

    • Lyophilize the pure fractions to obtain the biotinylated product as a TFA salt. Store desiccated at -20°C.

Protocol 2: Fluorescent Labeling with a Succinimidyl Ester Dye

This protocol details the conjugation of a fluorescent dye for use in applications like fluorescence microscopy or flow cytometry. We use a generic "Dye-NHS" as an example.

Materials:

  • 8-Nitroisoquinolin-5-amine

  • Amine-reactive fluorescent dye (e.g., Cy5-NHS ester, Fluorescein-NHS)

  • Anhydrous DMF or DMSO[9]

  • DIEA or another non-nucleophilic base

  • HPLC and MS systems

Procedure:

  • Preparation of Reactants:

    • Prepare a 10 mM stock solution of 8-nitroisoquinolin-5-amine in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the Dye-NHS ester in anhydrous DMSO.[9] These solutions can often be stored at -20°C.[3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the 8-nitroisoquinolin-5-amine stock solution (1 µmol) with 120 µL of the Dye-NHS ester stock solution (1.2 µmol, 1.2 equivalents).

    • Add 0.4 µL of DIEA (2.4 µmol, 2.4 equivalents).

    • Vortex briefly and incubate at room temperature in the dark for 2-4 hours.[4]

  • Purification and Characterization:

    • Follow the purification and characterization steps as outlined in Protocol 3.2 (Steps 4 & 5), adjusting the HPLC detection wavelength to the absorbance maximum of the chosen dye.

Strategy B: Reductive Derivatization via the 8-Nitro Group

The nitro group is not just a modulator of electronic properties; it is a synthetic handle in disguise. Its reduction to a primary amine creates 8,5-diaminoisoquinoline, a new platform molecule with two distinct amine groups.[10][11] The newly formed amine at the C-8 position is generally more nucleophilic than the C-5 amine, potentially allowing for site-selective derivatization.

Scientific Rationale: Aromatic Nitro Group Reduction

Aromatic nitro groups can be reduced to amines using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media.[10][12] For laboratory-scale synthesis where other functional groups need to be preserved, stannous chloride (SnCl₂) in an acidic medium (like HCl) or an organic solvent is a mild, reliable, and high-yielding method.[10][12]

Reaction Scheme for Reductive Strategy

A 8-Nitroisoquinolin-5-amine B Reduction (e.g., SnCl2, HCl/EtOH) A->B C Isoquinoline-5,8-diamine (New Platform Molecule) B->C D Site-Selective Derivatization (e.g., Acylation, Sulfonylation) C->D E Dual-Functionalized Probe D->E

Caption: Creation of a diamine platform via nitro reduction.

Protocol 3: Synthesis of Isoquinoline-5,8-diamine

Materials:

  • 8-Nitroisoquinolin-5-amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend 100 mg of 8-nitroisoquinolin-5-amine (0.53 mmol) in 10 mL of ethanol.

    • Add 598 mg of SnCl₂·2H₂O (2.65 mmol, 5 equivalents).

    • Carefully add 1 mL of concentrated HCl.

    • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed. The product, isoquinoline-5,8-diamine, will have an expected [M+H]⁺ of 160.1.

    • Cool the reaction to room temperature and carefully neutralize by slowly adding 5 M NaOH solution until the pH is ~8-9. A tin hydroxide precipitate will form.

  • Extraction:

    • Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Final Product:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isoquinoline-5,8-diamine. The product may be a solid that is sensitive to air and light and should be used promptly or stored under an inert atmosphere.

This diamine product can now be derivatized using the methods described in Strategy A, with the potential for selective reaction at the more nucleophilic 8-amine position under carefully controlled conditions (e.g., lower temperature, 1 equivalent of acylating agent).

Summary of Derivatization Strategies and Potential Probes

The protocols provided enable the synthesis of a variety of functionalized probes from a single precursor. The choice of strategy depends on the final application.

Strategy Functional Group Targeted Typical Reagent Product Functionality Potential Application
A: Direct 5-AmineBiotin-NHS EsterAffinity TagProtein pull-down, Western blot, ELISA[5]
A: Direct 5-AmineFluorescein-NHSFluorescent ReporterFluorescence Microscopy, Flow Cytometry[13]
A: Direct 5-AmineDansyl ChlorideFluorescent ReporterHPLC Detection, Polarity Sensing[13][14]
B: Reductive 8-Nitro (reduced to 8-Amine)SnCl₂ then Acyl-ClReactive HandleCovalent inhibitors, Cross-linking agents
B: Reductive 8-Amine and 5-AmineOrthogonal Protecting GroupsDual-Functional ProbeFRET pairs, Multi-modal imaging agents

Conclusion and Best Practices

The derivatization of 8-nitroisoquinolin-5-amine is a tractable process that opens the door to numerous biological investigations. By leveraging either the 5-amine directly or the latent amine potential of the 8-nitro group, researchers can create custom molecules tailored to their specific assay needs.

Key Best Practices:

  • Anhydrous Conditions: For NHS-ester couplings, always use high-quality, anhydrous solvents like DMF or DMSO to prevent hydrolysis of the reagent.[3]

  • Inert Atmosphere: The final diamine product from the reduction protocol can be susceptible to oxidation. Handle and store it under an inert atmosphere (e.g., nitrogen or argon) for best results.

  • Purification is Key: Chromatographic purification, particularly by reverse-phase HPLC, is essential to remove unreacted starting materials and byproducts, ensuring the integrity of subsequent biological assays.[15]

  • Thorough Characterization: Always confirm the identity and purity of your final derivatized product using at least two analytical methods, such as LC-MS and NMR spectroscopy.

By following these guidelines and protocols, researchers can effectively functionalize the 8-nitroisoquinolin-5-amine scaffold, enabling its use as a powerful tool in drug discovery and chemical biology.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Chemical Communications. Retrieved from [Link]

  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(4), 646-658. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(4), 353. Retrieved from [Link]

  • ChemRxiv. (2022). Biotin as a reactive handle to selectively label proteins and DNA with small molecules. Retrieved from [Link]

  • Fuh, M. R., & Chen, Y. W. (2000). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of AOAC International, 83(4), 911-918. Retrieved from [Link]

  • Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]

  • G-Biosciences. (2012). The Secrets of Coupling with Biotin! Retrieved from [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21383. Retrieved from [Link]

  • ResearchGate. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Retrieved from [Link]

  • National Institutes of Health. (2010). Bioconjugation techniques for microfluidic biosensors. Analytical and Bioanalytical Chemistry, 398(6), 2471–2487. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • ResearchGate. (2022). Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. Retrieved from [Link]

  • Creative Biogene. (n.d.). Amine-Based Conjugation. Retrieved from [Link]

  • Google Patents. (n.d.). US1961196A - Sulphonation of aromatic amines.
  • Frontiers. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 8, 580. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • IntechOpen. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • ResearchGate. (2005). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

  • University of Strathclyde. (2019). Aromatic ynamines : a new bio-orthogonal reactive group for step-efficient, sequential bioconjugation. Retrieved from [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved from [Link]

  • ResearchGate. (2000). Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 49. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Nitroisoquinoline. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). Isoquinolin-5-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Nitroquinoxalin-5-amine. PubChem. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 657. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Nitroquinoline. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved from [Link]

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Application

Application Note: A Robust RP-HPLC Method for the Preparative Purification of 8-Nitroisoquinolin-5-amine

Abstract 8-Nitroisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents[1]. The purity of this interme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Nitroisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents[1]. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This application note presents a detailed, robust, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 8-Nitroisoquinolin-5-amine from crude synthetic mixtures. The method leverages a C18 stationary phase with a formic acid-modified water/acetonitrile gradient to achieve excellent resolution and peak symmetry, ensuring high purity of the final compound.

Introduction and Scientific Rationale

The purification of 8-Nitroisoquinolin-5-amine presents a unique chromatographic challenge due to its amphipathic nature, containing both a basic amine moiety and an electron-withdrawing nitro group on a moderately hydrophobic isoquinoline core. These features can lead to undesirable peak tailing and poor separation on standard silica-based columns due to strong interactions between the basic amine and acidic residual silanol groups on the stationary phase.

To overcome this, the developed method employs reverse-phase chromatography, which separates molecules based on their hydrophobicity[2]. The key to achieving a sharp, symmetrical peak for a basic compound like 8-Nitroisoquinolin-5-amine is to maintain a consistent protonation state of the amine group throughout the analysis. This is accomplished by acidifying the mobile phase with 0.1% formic acid. At a low pH, the amine group is protonated, minimizing its interaction with the stationary phase and resulting in excellent peak shape. The use of a gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of the target compound from both more polar and less polar impurities that are common in its synthesis.

Physicochemical Properties of 8-Nitroisoquinolin-5-amine

A thorough understanding of the analyte's properties is critical for method development. The table below summarizes key predicted physicochemical data for 8-Nitroisoquinolin-5-amine. Its moderate LogP value indicates suitability for reverse-phase chromatography.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂-
Molecular Weight 189.17 g/mol [3]
Melting Point 260-268 °C (decomp)[3]
pKa (Predicted) 3.92 ± 0.36[3]
LogP (Predicted) 2.83[3]
Appearance Yellow to brown solidGeneral Observation
UV Absorbance Strong absorbance around 254 nm[4]

HPLC Purification Workflow

The overall process, from the crude sample to the final purified product, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and high recovery of the target compound.

HPLC_Purification_Workflow Figure 1: Overall Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude 8-Nitroisoquinolin-5-amine dissolve Dissolve in minimal DMSO or other suitable solvent crude->dissolve filter Filter through 0.45 µm PTFE syringe filter dissolve->filter inject Inject onto equilibrated preparative HPLC system filter->inject separate Gradient Elution Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect collect Collect Fractions Corresponding to Target Peak detect->collect pool Pool Pure Fractions collect->pool evaporate Remove Solvents via Rotary Evaporation/Lyophilization pool->evaporate analyze Purity Analysis by Analytical HPLC evaporate->analyze pure_cmpd Pure Compound (>98%) analyze->pure_cmpd

Caption: HPLC Purification Workflow for 8-Nitroisoquinolin-5-amine.

Detailed Experimental Protocol

This protocol is designed for a standard preparative HPLC system equipped with a UV detector.

Materials and Reagents
  • Crude 8-Nitroisoquinolin-5-amine: From synthesis.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm.

  • Formic Acid (FA): HPLC grade, >99% purity.

  • Dimethyl Sulfoxide (DMSO): HPLC grade (for sample dissolution).

  • Preparative HPLC Column: C18, 5 or 10 µm particle size (e.g., 250 x 21.2 mm).

  • Guard Column: C18, compatible with the preparative column.

  • Syringe Filters: 0.45 µm PTFE.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of DI water. Degas thoroughly.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of acetonitrile. Degas thoroughly.

Sample Preparation
  • Weigh the crude 8-Nitroisoquinolin-5-amine powder.

  • Dissolve the crude material in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Note: The compound is poorly soluble in water but soluble in polar aprotic solvents.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial to remove any particulate matter.

HPLC System and Method Parameters

The following parameters provide a robust starting point for purification. They may be optimized based on the specific impurity profile of the crude material. Reverse-phase HPLC methods are commonly used for separating nitroaromatic compounds and isoquinoline alkaloids[4][5].

ParameterRecommended SettingRationale
HPLC System Preparative HPLC with UV/Vis DetectorCapable of high flow rates and large injection volumes.
Column C18, 5 µm, 100 Å, 250 x 21.2 mmStandard reverse-phase chemistry for hydrophobic compounds[5].
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase. Formic acid ensures protonation of the analyte[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 18.0 mL/minAppropriate for a 21.2 mm ID column; can be scaled.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength[4][6].
Injection Vol. 1-5 mLDependent on sample concentration and column loading capacity.
Gradient Time (min) % Mobile Phase B
0.010
5.010
25.070
28.095
32.095
33.010
38.010
Purification Procedure
  • System Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak elutes and stop just after the peak returns to baseline. Use a fraction collector set to trigger by UV threshold or time windows.

  • Column Wash and Re-equilibration: After the gradient is complete, wash the column with 95% Mobile Phase B for several minutes before re-equilibrating at the starting conditions (10% B) for the next run.

Post-Purification Processing
  • Purity Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The formic acid will also be removed as it is volatile. For complete removal of residual water, lyophilization (freeze-drying) is recommended.

  • Final Characterization: Weigh the final purified, dry compound to determine the yield and confirm its identity and purity using analytical techniques such as analytical HPLC, LC-MS, and NMR.

Expected Results and Discussion

Using the method described, 8-Nitroisoquinolin-5-amine is expected to elute as a sharp, well-resolved peak. The retention time will depend on the exact column dimensions and system dead volume but should be consistent between runs. A typical chromatogram will show early-eluting polar impurities, the main product peak, and later-eluting non-polar impurities.

Method Optimization:

  • Peak Tailing: If peak tailing is observed, ensure the formic acid concentration is correct (0.1%). Using trifluoroacetic acid (TFA) instead of formic acid can sometimes improve peak shape further, but it is non-volatile and harder to remove from the final product.

  • Resolution: If co-eluting impurities are present, the gradient slope can be made shallower (e.g., extend the gradient from 5 to 35 minutes) to improve separation.

  • Loading: For preparative work, it is essential not to overload the column. Overloading will lead to broad, fronting peaks and poor separation. Perform a loading study with increasing injection amounts to determine the maximum capacity for your specific column.

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reliable protocol for the purification of 8-Nitroisoquinolin-5-amine. By employing a standard C18 stationary phase and an acidified mobile phase, this method successfully addresses the challenges associated with purifying basic nitroaromatic compounds, yielding a final product of high purity suitable for demanding applications in research and drug development.

References

  • Jain, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Available at: [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. LookChem. Available at: [Link]

  • Groves, J. F., & Hazi, F. (2014). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Database. Available at: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

  • Kursinszki, L., et al. (2006). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]

  • Boddu, S., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • Chen, S-N., et al. (2008). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroisoquinoline. PubChem Compound Database. Available at: [Link]

  • Owolabi, B. J., & Olarinoye, A. M. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science.
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses. Available at: [Link]

  • Gorynski, K., et al. (2021). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. MDPI. Available at: [Link]

  • Luks, H., et al. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. PubMed. Available at: [Link]

  • Paronikyan, R., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem Compound Database. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. MySkinRecipes. Available at: [Link]

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Method

Application Note: Thin Layer Chromatography (TLC) Analysis of 8-Nitroisoquinolin-5-amine Reactions

< Introduction 8-Nitroisoquinolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nitro group and an amino group on the isoquinoline...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

8-Nitroisoquinolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nitro group and an amino group on the isoquinoline scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors for cancer therapy and agents targeting the central nervous system.[1] The efficiency of synthetic routes and the purity of the resulting compounds are paramount. Thin Layer Chromatography (TLC) serves as an indispensable analytical tool for these purposes.[2]

This application note provides a comprehensive guide to the use of TLC for monitoring reactions involving 8-Nitroisoquinolin-5-amine. It offers detailed protocols for sample preparation, mobile phase selection, development, visualization, and interpretation of TLC results. The methodologies described herein are designed for researchers, scientists, and drug development professionals to effectively track reaction progress, assess sample purity, and make informed decisions during the synthetic process.[3][4]

Principles of TLC in the Context of 8-Nitroisoquinolin-5-amine Analysis

TLC is a form of solid-liquid adsorption chromatography.[5] The separation of components in a mixture is based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[6]

For 8-Nitroisoquinolin-5-amine and its derivatives, the key physicochemical properties influencing their behavior on TLC are polarity and the ability to engage in hydrogen bonding. The stationary phase, silica gel, is highly polar due to the presence of silanol groups (Si-OH). Consequently, more polar compounds in the reaction mixture will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7] Conversely, less polar compounds will interact more strongly with the mobile phase and travel further, yielding a higher Rf value.[8]

The Rf value is a critical parameter in TLC and is calculated as follows:[9]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10]

By comparing the Rf values of the starting material (8-Nitroisoquinolin-5-amine), the reaction mixture, and the expected product, one can qualitatively assess the progress of a reaction.[11] The disappearance of the starting material spot and the appearance of a new spot corresponding to the product signify a successful transformation.[3]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum backing) are recommended. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[12]

  • Solvents: HPLC or analytical grade solvents are essential for preparing the mobile phase to ensure reproducibility.

  • Developing Chamber: A glass jar with a tight-fitting lid.

  • Spotting Capillaries: Fine glass capillaries for applying samples to the TLC plate.

  • Visualization Tools:

    • UV lamp (254 nm and 366 nm).[13]

    • Iodine chamber.[14]

    • Staining reagents (e.g., potassium permanganate, ceric ammonium molybdate).[15]

  • General Laboratory Equipment: Fume hood, heating plate or heat gun, beakers, graduated cylinders, forceps.

Step-by-Step Protocol for Reaction Monitoring
Step 1: TLC Plate Preparation
  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.

  • Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM). The co-spot lane, where both the starting material and reaction mixture are applied, is crucial for distinguishing between the reactant and product, especially if they have similar Rf values.[11]

Step 2: Sample Preparation and Spotting
  • Prepare dilute solutions of the starting material (8-Nitroisoquinolin-5-amine) and the reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Using a clean capillary tube for each sample, carefully spot a small amount of each solution onto the designated lanes on the origin line. The spots should be small and concentrated to ensure good separation.[7]

  • Allow the solvent to evaporate completely between applications.

Step 3: Mobile Phase Selection and Development

The choice of the mobile phase is critical for achieving optimal separation.[16] A trial-and-error approach is often necessary. Start with a solvent system of intermediate polarity and adjust the ratio of the component solvents to achieve Rf values for the compounds of interest between 0.2 and 0.8.[12]

Recommended Starting Solvent Systems for 8-Nitroisoquinolin-5-amine and its derivatives:

Solvent SystemRatio (v/v)PolarityNotes
Hexane:Ethyl Acetate1:1IntermediateA good starting point for many organic reactions.[16]
Dichloromethane:Methanol95:5Intermediate-HighSuitable for more polar compounds.
Toluene:Acetone8:2IntermediateCan provide different selectivity compared to ester-based systems.

Development Procedure:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which improves the reproducibility of the separation.[17]

  • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.

  • Close the chamber and allow the solvent to ascend the plate.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8]

  • Allow the plate to dry completely in a fume hood.

Step 4: Visualization

Since 8-Nitroisoquinolin-5-amine and many of its derivatives are aromatic, they can often be visualized under UV light.[12]

  • UV Light: Examine the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate.[13]

  • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.[14]

  • Chemical Stains: If the compounds are not UV-active or do not stain with iodine, a chemical stain can be used. This is a destructive method.

    • Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized, such as amines and alcohols. The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown on a purple background.[15]

    • Reduction and Diazotization for Nitro Compounds: A specific method involves reducing the nitro group to an amine with a reagent like stannous chloride, followed by diazotization and coupling with a compound like β-naphthol to produce a colored azo dye.[18]

Interpretation of Results
  • Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new spot, presumably the product, has appeared.[3]

  • Purity Assessment: The presence of a single spot in the lane of a purified sample suggests a high degree of purity. Multiple spots indicate the presence of impurities.[3]

  • Rf Value Calculation: Calculate the Rf value for each spot to aid in identification and for documentation purposes.[19]

Troubleshooting

ProblemPossible CauseSolution
Spots are streaked Sample is too concentrated.Dilute the sample before spotting.
The chosen solvent is too polar.Use a less polar mobile phase.
Rf values are too high (spots are near the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[8]
Rf values are too low (spots are near the origin) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[8]
Poor separation of spots The polarity of the mobile phase is not optimal.Try a different solvent system with different selectivity.
The plate was not developed in a saturated chamber.Ensure the developing chamber is properly saturated with solvent vapors.

Validation of TLC Methods

For applications in drug development and quality control, it is essential to validate the TLC method to ensure its reliability and suitability for its intended purpose.[20] According to the International Conference on Harmonisation (ICH) guidelines, validation characteristics for a TLC method may include:[21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by chromatographing the sample, standards, and placebos simultaneously.[21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Accuracy: The closeness of the test results to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of the TLC Workflow

The following diagram illustrates the typical workflow for monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate D Spot Plate (SM, Co, RM) A->D B Prepare Samples (SM, RM) B->D C Select Mobile Phase E Develop Plate C->E D->E F Dry Plate E->F G Visualize (UV, Stain) F->G H Calculate Rf Values G->H I Interpret Results H->I

Caption: Workflow for TLC analysis of a chemical reaction.

Conclusion

Thin Layer Chromatography is a powerful, rapid, and cost-effective technique for the qualitative analysis of 8-Nitroisoquinolin-5-amine reactions.[2] By following the protocols and guidelines outlined in this application note, researchers can effectively monitor reaction progress, identify the formation of products, and assess the purity of their compounds. The ability to quickly gain insights into the status of a chemical transformation makes TLC an invaluable tool in the synthesis of novel compounds for drug discovery and development.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]

  • Renger, B., Végh, Z., & Ferenczi-Fodor, K. (2011). Validation of thin layer and high performance thin layer chromatographic methods.
  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 29). What Are The Two Major Uses Of Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2005, August 17). TLC Validation. Retrieved from [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, January 6). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Wang, Q., et al. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 7(18), 7564-7569.
  • Dolowy, M., Pyka, A., & Bober, K. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from a source providing the specified document.
  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Selection of Stationary and Mobile Phases in Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from a source providing the specified document.
  • Kalász, H., & Báthori, M. (2001). Pharmaceutical Applications of TLC. LCGC Europe, 14(5), 274-280.
  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Anwar, S., et al. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Chemical Society of Pakistan, 18(2), 88-90.
  • Chinese Journal of Chromatography. (2018). [Advances in thin layer chromatography coupled with mass spectrometry technology]. Retrieved from a source providing the specified document.
  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from a source providing the specified document.
  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Semantic Scholar. (2022, November 14). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • Poole, C. F. (2017). Thin–layer Chromatography (TLC). In Encyclopedia of Analytical Science (Third Edition) (pp. 481-487). Academic Press.
  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroisoquinoline. Retrieved from [Link]

  • Touchstone, J. C. (2013). Thin layer chromatography. In Encyclopedia of Analytical Science (Second Edition) (pp. 357-363). Academic Press.
  • ResearchGate. (n.d.). Thin Layer Chromatography and Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
  • PubChem. (n.d.). 6-Nitroquinoxalin-5-amine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from a source providing the specified document.
  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

Sources

Application

Scale-up synthesis of 8-Nitroisoquinolin-5-amine

An Application Note for the Scale-Up Synthesis of 8-Nitroisoquinolin-5-amine Abstract This document provides a comprehensive guide for the multi-gram scale-up synthesis of 8-Nitroisoquinolin-5-amine, a pivotal building b...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 8-Nitroisoquinolin-5-amine

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 8-Nitroisoquinolin-5-amine, a pivotal building block in medicinal chemistry and pharmaceutical development. The synthetic strategy is designed for robustness, scalability, and safety, proceeding through three distinct stages: (1) a Sandmeyer reaction to produce 5-chloroisoquinoline from 5-aminoisoquinoline; (2) a regioselective nitration to yield 5-chloro-8-nitroisoquinoline; and (3) a nucleophilic aromatic substitution (SNAr) to furnish the final product. This guide emphasizes the causality behind procedural choices, critical safety considerations for hazardous steps such as diazotization and nitration, and detailed, step-by-step protocols suitable for implementation in a process chemistry environment.

Introduction and Strategic Overview

8-Nitroisoquinolin-5-amine is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors for therapeutic applications. Its efficient and reproducible production on a larger scale is therefore of significant interest to the drug development community. The synthetic route detailed herein was selected for its reliance on well-established, scalable transformations and the availability of commercial starting materials.

The core strategy circumvents the challenges of direct functionalization of the isoquinoline core by building the desired substitution pattern in a controlled, stepwise manner. The chosen three-step sequence is as follows:

  • Sandmeyer Reaction: Conversion of the readily available 5-aminoisoquinoline to 5-chloroisoquinoline. This classic transformation provides a stable halogenated intermediate, avoiding direct chlorination methods that often yield isomeric mixtures[1]. The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate[2][3][4].

  • Electrophilic Nitration: Regioselective nitration of 5-chloroisoquinoline. The electronic properties of the isoquinoline ring system direct the incoming electrophile (NO₂⁺) to the 5- and 8-positions. With the 5-position blocked by a chloro-substituent, nitration proceeds with high selectivity at the 8-position.

  • Nucleophilic Aromatic Substitution (SNAr): Amination of 5-chloro-8-nitroisoquinoline. The potent electron-withdrawing effect of the nitro group at the para-position (C8) strongly activates the chloro-substituent at C5 for nucleophilic displacement by an ammonia source.

This strategic pathway is visualized in the workflow diagram below.

Synthetic_Workflow cluster_0 PART 1: Sandmeyer Reaction cluster_1 PART 2: Regioselective Nitration cluster_2 PART 3: Nucleophilic Amination (SNAr) A 5-Aminoisoquinoline B Isoquinolin-5-diazonium Chloride A->B  NaNO₂, HCl  0-5 °C C 5-Chloroisoquinoline B->C  CuCl  <10 °C D 5-Chloroisoquinoline E 5-Chloro-8-nitroisoquinoline D->E  KNO₃, H₂SO₄  0-25 °C F 5-Chloro-8-nitroisoquinoline G 8-Nitroisoquinolin-5-amine F->G  Aq. NH₃  Pressure, Heat Nitration_Safety_Logic cluster_pre_run Pre-Run Analysis cluster_run_time Run-Time Controls start Start Nitration Protocol calorimetry Perform Reaction Calorimetry (RC1) Determine Heat of Reaction (ΔHr) & Adiabatic Temperature Rise (ΔTad) start->calorimetry setup Ensure Adequate Cooling Capacity & Emergency Quench Ready calorimetry->setup addition Initiate Slow, Sub-Surface Addition of Nitrating Agent setup->addition monitor Monitor Internal Temperature (Ti) & Jacket Temperature (Tj) Continuously addition->monitor temp_ok Temperature within Safe Limits? monitor->temp_ok Yes runaway Thermal Runaway Detected (Ti rises uncontrollably) monitor->runaway No temp_ok->addition Continue Addition adjust Adjust Addition Rate / Cooling temp_ok->adjust If nearing limit end Reaction Complete temp_ok->end Addition Complete adjust->monitor emergency Execute Emergency Protocol: Stop Addition, Full Cooling, Prepare for Quench/Dumping runaway->emergency

Caption: Decision workflow for thermal hazard management in nitration.

High-Pressure Amination (Part 3)

The final step requires elevated temperature and pressure to proceed at a reasonable rate.

  • Control Measure: The reaction must be conducted in a certified pressure vessel (autoclave) equipped with a pressure gauge, rupture disc, and temperature controller. The vessel should not be filled to more than 75% of its volume.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Chloroisoquinoline

This procedure is adapted from established Sandmeyer reaction protocols.[5][6]

Table 1: Reagents and Materials for Part 1

Reagent/Material M.W. ( g/mol ) Quantity Moles
5-Aminoisoquinoline 144.17 100.0 g 0.694
Concentrated HCl (~37%) 36.46 320 mL ~3.84
Deionized Water 18.02 800 mL -
Sodium Nitrite (NaNO₂) 69.00 50.0 g 0.725
Copper(I) Chloride (CuCl) 98.99 100.0 g 1.01
Dichloromethane (DCM) 84.93 1.5 L -
Sodium Hydroxide (NaOH) 40.00 As needed -

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Protocol:

  • Diazotization:

    • To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-aminoisoquinoline (100.0 g) and deionized water (500 mL).

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • Slowly add concentrated HCl (300 mL) while maintaining the internal temperature below 10 °C. Stir for 30 minutes to form the hydrochloride salt slurry.

    • In a separate beaker, dissolve sodium nitrite (50.0 g) in deionized water (150 mL) and cool the solution to 0 °C.

    • Add the cold NaNO₂ solution dropwise to the stirred amine slurry over 60–90 minutes, ensuring the temperature remains strictly between 0 °C and 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

  • Sandmeyer Reaction:

    • In a 5 L reactor, dissolve copper(I) chloride (100.0 g) in concentrated HCl (20 mL) and deionized water (150 mL). Cool the solution to 0–5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Use an addition funnel to control the rate and maintain the reaction temperature below 10 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with water (500 mL).

    • Carefully neutralize the organic layer by washing with a saturated NaHCO₃ solution until effervescence stops, followed by a final wash with brine (500 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from an ethanol/water mixture to afford 5-chloroisoquinoline as a crystalline solid.

    • Expected Yield: ~60-70%.

Part 2: Synthesis of 5-Chloro-8-nitroisoquinoline

This protocol is based on the well-documented nitration of halo-isoquinolines.[7]

Table 2: Reagents and Materials for Part 2

Reagent/Material M.W. ( g/mol ) Quantity Moles
5-Chloroisoquinoline 163.60 100.0 g 0.611
Concentrated H₂SO₄ (98%) 98.08 400 mL -
Potassium Nitrate (KNO₃) 101.10 68.0 g 0.673
Ice - ~2 kg -
Dichloromethane (DCM) 84.93 1.5 L -

| Saturated NaHCO₃ solution | - | As needed | - |

Protocol:

  • Reaction Setup:

    • To a 2 L three-necked flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid (400 mL).

    • Cool the acid to 0–5 °C in an ice-salt bath.

    • Slowly add 5-chloroisoquinoline (100.0 g) in portions, ensuring the temperature does not exceed 30 °C. Stir until all solid has dissolved.

    • Re-cool the solution to 0–5 °C.

  • Nitration:

    • Add potassium nitrate (68.0 g) portion-wise over 60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully and slowly pour the reaction mixture onto ~2 kg of crushed ice with vigorous stirring. This is a highly exothermic quench.

    • The product will precipitate as a solid. Allow the ice to melt completely, then filter the solid and wash thoroughly with cold water until the washings are neutral (pH ~7).

    • Air-dry the crude solid.

    • The crude product can be purified by recrystallization from toluene or by slurry in hot ethanol to yield 5-chloro-8-nitroisoquinoline as a yellow solid.

    • Expected Yield: ~85-95%.

Part 3: Synthesis of 8-Nitroisoquinolin-5-amine

This SNAr procedure is a standard method for aminating an activated aryl chloride.

Table 3: Reagents and Materials for Part 3

Reagent/Material M.W. ( g/mol ) Quantity Moles
5-Chloro-8-nitroisoquinoline 208.60 100.0 g 0.479
Aqueous Ammonia (28-30%) 17.03 (NH₃) 1.0 L ~14.8
Ethanol (Optional Solvent) 46.07 500 mL -

| Deionized Water | 18.02 | As needed | - |

Protocol:

  • Reaction Setup:

    • In a 2 L stainless steel pressure vessel (autoclave), place 5-chloro-8-nitroisoquinoline (100.0 g).

    • Add aqueous ammonia (1.0 L) and ethanol (500 mL, optional, to aid solubility).

    • Seal the reactor according to the manufacturer's instructions.

  • Amination:

    • Heat the reactor to 120–140 °C with vigorous stirring. The internal pressure will rise. Monitor the pressure and ensure it remains within the safe operating limits of the vessel.

    • Maintain the reaction at this temperature for 12–24 hours. Monitor reaction completion by taking aliquots (after cooling and depressurizing) and analyzing by TLC or LC-MS.

  • Work-up and Purification:

    • Allow the reactor to cool completely to room temperature. Crucially, ensure the internal pressure has returned to atmospheric pressure before opening.

    • A solid precipitate of the product should be present. Filter the reaction mixture and collect the solid.

    • Wash the solid thoroughly with deionized water (3 x 500 mL) and then with a small amount of cold ethanol.

    • Dry the solid in a vacuum oven at 50 °C to afford 8-Nitroisoquinolin-5-amine as a solid.

    • Expected Yield: ~80-90%.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: As a preliminary indicator of purity. The melting point for 8-Nitroisoquinolin-5-amine is reported as 260-268 °C (with decomposition).[8]

  • HPLC: For quantitative purity analysis.

References

  • Benchchem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Benchchem. A Comparative Guide to the Synthetic Routes for 5-Chloroisoquinoline.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Benchchem. Synthesis routes of 5-Amino-1-chloroisoquinoline.
  • Benchchem. Side-product formation in the synthesis of 5-Chloroisoquinoline.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • ResearchGate. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • Wikipedia. Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • LookChem. 8-Nitroisoquinolin-5-amine.

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 8-Nitroisoquinolin-5-amine

Abstract This comprehensive technical guide provides a suite of detailed analytical methods for the characterization of 8-Nitroisoquinolin-5-amine, a key intermediate in pharmaceutical synthesis and a compound of interes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methods for the characterization of 8-Nitroisoquinolin-5-amine, a key intermediate in pharmaceutical synthesis and a compound of interest in drug discovery. Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust protocols for chromatographic separation and purity assessment, spectroscopic identification, and thermal stability analysis. The methodologies are grounded in established principles and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH guidelines for analytical procedure validation.[1][2][3][4][5] Each protocol is accompanied by an explanation of the underlying scientific principles, ensuring that the user can not only execute the methods but also understand the causality behind the experimental choices.

Introduction: The Analytical Imperative for 8-Nitroisoquinolin-5-amine

8-Nitroisoquinolin-5-amine is a heterocyclic aromatic compound featuring both an electron-withdrawing nitro group and an electron-donating amino group. This unique electronic structure imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for its comprehensive characterization. Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and stability of this compound, which are critical parameters in drug development and manufacturing.

The presence of the nitro and amino functionalities, along with the isoquinoline core, dictates the selection of appropriate analytical techniques. The compound's aromaticity and moderate polarity make it well-suited for reversed-phase high-performance liquid chromatography (HPLC). Its thermal stability must be carefully evaluated to determine if gas chromatography (GC) is a viable alternative. Spectroscopic techniques such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation and confirmation.

This guide presents a logical workflow for the characterization of 8-Nitroisoquinolin-5-amine, starting with chromatographic methods for separation and purity determination, followed by spectroscopic techniques for identity confirmation, and concluding with thermal analysis for stability assessment.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of 8-Nitroisoquinolin-5-amine and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reversed-phase HPLC is the method of choice for the analysis of moderately polar, aromatic compounds like 8-Nitroisoquinolin-5-amine. The method's versatility allows for the separation of the main component from structurally similar impurities.

Rationale for Method Development: The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions. A mobile phase consisting of acetonitrile or methanol and water provides the necessary polarity gradient to elute the analyte. The addition of a buffer, such as ammonium acetate, or an acid, like formic or trifluoroacetic acid, is crucial for controlling the ionization of the amino group, thereby ensuring sharp, symmetrical peaks.[6][7][8]

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of 8-Nitroisoquinolin-5-amine.

Detailed HPLC Protocol:

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (TFA).

  • Reference standard of 8-Nitroisoquinolin-5-amine.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% v/v Formic Acid
Mobile Phase B Acetonitrile with 0.1% v/v Formic Acid
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm (or DAD for full spectrum)
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 8-Nitroisoquinolin-5-amine reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the 8-Nitroisoquinolin-5-amine peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity by the area percent method or quantify against the standard for a potency assay.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 8-Nitroisoquinolin-5-amine, its applicability depends on the compound's thermal stability and volatility. Given its predicted boiling point of approximately 460 °C and a melting point of 260-268 °C (with decomposition), direct GC analysis may be challenging.[9] However, it can be an excellent tool for identifying volatile impurities from the synthesis process.

Rationale for Method Development: The amino group in 8-Nitroisoquinolin-5-amine can lead to peak tailing on standard GC columns. Derivatization may be necessary to improve its chromatographic behavior.[10][11] However, for the analysis of less polar, more volatile impurities, a direct injection of a solution of the compound can be performed. A low-bleed, mid-polarity column is often a good starting point.

Detailed GC-MS Protocol (for impurity analysis):

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Dichloromethane or Methanol (GC grade).

Chromatographic and Spectrometric Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-500
Source Temperature 230 °C

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Interpretation: Analyze the resulting chromatogram for peaks other than the solvent. Identify potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Spectroscopic Characterization: Structural Elucidation and Identity Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of 8-Nitroisoquinolin-5-amine, serving as a definitive confirmation of its identity.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the chromophoric isoquinoline ring system and the auxochromic nitro and amino groups. The electronic transitions in the molecule will give rise to a characteristic absorption spectrum. Nitroaromatic compounds typically exhibit strong absorption bands.[12][13] The absorption maxima for 5-substituted isoquinolines are influenced by the nature of the substituent.[14]

Expected Spectral Features:

  • Solvent: Ethanol or Methanol

  • Expected λmax: Multiple absorption bands are expected. Based on data for related compounds like 5-nitroisoquinoline and 5-aminoisoquinoline, expect strong absorptions in the range of 220-260 nm and a lower energy band above 300 nm due to the extended conjugation and the presence of the nitro and amino groups.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in 8-Nitroisoquinolin-5-amine.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity
3450 - 3300N-H stretch (primary amine)Medium (two bands)
3100 - 3000Aromatic C-H stretchMedium to Weak
1620 - 1580N-H bend (scissoring)Medium to Strong
1550 - 1475Asymmetric N-O stretch (aromatic nitro)Strong
1360 - 1290Symmetric N-O stretch (aromatic nitro)Strong
1600, 1500, 1450Aromatic C=C ring stretchesMedium
1300 - 1200Aromatic C-N stretchMedium
900 - 675Aromatic C-H out-of-plane bendMedium to Strong

References for peak assignments:[16][17][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons and carbons are unique to the structure of 8-Nitroisoquinolin-5-amine.

Predicted ¹H and ¹³C NMR Chemical Shifts: Predicting exact chemical shifts requires specialized software or empirical data from very close analogs.[21][22][23][24][25] However, we can estimate the expected regions for the different protons and carbons based on the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, leading to downfield shifts for nearby protons, while the amino group is electron-donating, causing upfield shifts.

¹H NMR (in DMSO-d₆):

  • Aromatic Protons (6H): Expected in the range of δ 7.0 - 9.5 ppm. The protons on the isoquinoline ring will appear as doublets and triplets, with coupling constants typical for aromatic systems. The proton ortho to the nitro group is expected to be the most downfield.

  • Amine Protons (2H): A broad singlet is expected in the range of δ 5.0 - 7.0 ppm, which will be exchangeable with D₂O.

¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons (9C): Expected in the range of δ 110 - 160 ppm. The carbon bearing the nitro group will be significantly downfield, while the carbon with the amino group will be upfield compared to the parent isoquinoline.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Workflow for MS Analysis:

MS_Workflow cluster_ms Mass Spectrometer cluster_analysis Data Analysis dissolve Dissolve sample in suitable solvent (e.g., MeOH) ionization Ionization (e.g., ESI) dissolve->ionization Introduce Sample analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->analyzer detector Detector analyzer->detector spectrum Acquire Mass Spectrum identify_m Identify Molecular Ion (M+H)+ spectrum->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag

Caption: General workflow for Mass Spectrometry analysis.

Expected Mass Spectrum (with Electrospray Ionization - ESI):

  • Molecular Weight: 189.17 g/mol

  • Positive Ion Mode (ESI+): Expect a prominent molecular ion peak at m/z 190.17 [M+H]⁺.

  • Fragmentation Pattern: The fragmentation of isoquinoline alkaloids can be complex.[26] Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (30 Da) and NO₂ (46 Da).[27][28][29][30] Therefore, fragment ions at m/z 160 ([M+H-NO]⁺) and m/z 144 ([M+H-NO₂]⁺) may be observed.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of 8-Nitroisoquinolin-5-amine. This is particularly important for a nitro-containing compound, as they can be thermally labile.[31]

4.1. Thermogravimetric Analysis (TGA):

  • Purpose: To measure the change in mass as a function of temperature.

  • Expected Outcome: A TGA thermogram will show the onset temperature of decomposition. For 8-Nitroisoquinolin-5-amine, a sharp weight loss is expected around its melting point (260-268 °C), confirming decomposition.[9]

4.2. Differential Scanning Calorimetry (DSC):

  • Purpose: To measure the heat flow into or out of a sample as a function of temperature.

  • Expected Outcome: A DSC thermogram will show an endothermic peak corresponding to melting, likely followed immediately by an exothermic peak indicating decomposition.

Conclusion

The comprehensive analytical characterization of 8-Nitroisoquinolin-5-amine requires a multi-technique approach as outlined in this guide. HPLC is the primary tool for purity and potency assessment, while GC-MS is valuable for analyzing volatile impurities. A combination of UV-Vis, IR, NMR, and Mass Spectrometry provides an unambiguous confirmation of the compound's identity and structure. Finally, thermal analysis is crucial for understanding its stability. The protocols and data presented herein provide a robust framework for the quality control and characterization of 8-Nitroisoquinolin-5-amine in a research and development setting. All methods should be validated according to the relevant ICH guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5]

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. GMP Compliance. [Link]

  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • ResearchGate. Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • SIELC Technologies. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • ResearchGate. UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. [Link]

  • National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • National Center for Biotechnology Information. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Labcompare. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. [Link]

  • University of California, Davis. Infrared Spectroscopy Handout. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Defense Technical Information Center. THERMAL STABILITY OF POLYNITROAROMATIC AMINES. [Link]

  • Labcompare. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity.... [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • LookChem. 8-Nitroisoquinolin-5-amine. [Link]

  • FILAB. Analysis of nitrosamines by GC-TEA. [Link]

  • Nitrosamines Exchange. (2022). Anybody using Thermal Energy Analysis for Nitrosamine testing?. [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

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  • Royal Society of Chemistry. Polarization of some nitro-substituted organic molecules by alkali metal ions. Part 1.—Ultra-violet absorption spectra in solution. [Link]

  • GATE 2026. CY Chemistry. [Link]

  • ResearchGate. Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... [Link]

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  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

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Application

Application Notes and Protocols for PARP Inhibition Studies with Nitroisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Rationale for Targeting PARP with Nitroisoquinoline Compounds Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Targeting PARP with Nitroisoquinoline Compounds

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) network.[1][2] PARP1 and PARP2, in particular, are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[3][4] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the repair of SSBs through the base excision repair (BER) pathway.[4][5]

Inhibition of PARP has emerged as a powerful anticancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6][7] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[3][7] In cancer cells with defective homologous recombination (HR), a key pathway for error-free DSB repair, these lesions cannot be efficiently repaired, leading to genomic instability and cell death.[2][7]

The isoquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[8] The strategic addition of a nitro group to the isoquinoline ring can significantly alter the molecule's electronic properties and biological activity.[8] This has led to the investigation of nitroisoquinoline derivatives as potential inhibitors of key enzymes involved in DNA replication and repair, including PARP.[8] While extensive quantitative data for nitroisoquinolines as PARP inhibitors is still emerging, the broader class of isoquinoline-based compounds has demonstrated promise in this area.[8] This guide provides a comprehensive overview of the methodologies and protocols for studying the PARP inhibitory potential of novel nitroisoquinoline compounds.

II. Mechanism of Action: How Nitroisoquinoline Compounds Inhibit PARP

The primary mechanism by which PARP inhibitors, including potentially nitroisoquinoline-based compounds, exert their effects is through competitive inhibition of the NAD+ binding site on PARP enzymes.[3][9] Nicotinamide adenine dinucleotide (NAD+) is the substrate for the PARylation reaction catalyzed by PARP.[5][9] By occupying the NAD+ binding pocket, these inhibitors prevent the synthesis of PAR chains, thereby blocking the recruitment of downstream DNA repair proteins.[3][10]

A critical aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping."[5][11] This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA at the site of damage.[5][11] This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to stalled replication forks and the formation of cytotoxic DSBs.[3][5] The trapping efficiency of a PARP inhibitor is often correlated with its cytotoxic potency.[11][12]

The nitro group on the isoquinoline scaffold can influence the binding affinity and trapping potential of the compound through electronic and steric interactions within the NAD+ binding pocket of the PARP enzyme. Structure-activity relationship (SAR) studies are crucial to optimize the isoquinoline core and the position of the nitro group to maximize PARP inhibition and trapping.[13][14][15]

Visualizing the PARP Inhibition Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition by Nitroisoquinoline cluster_2 Cellular Consequences in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation (PARP1/2) DNA_SSB->PARP_Activation PARylation PAR Chain Synthesis (PARylation) PARP_Activation->PARylation PARP_Trapping PARP Trapping on DNA PARP_Activation->PARP_Trapping DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment SSB_Repair SSB Repair (BER Pathway) DDR_Recruitment->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity Nitroisoquinoline Nitroisoquinoline Compound Nitroisoquinoline->PARP_Activation Inhibits PARP_Inhibition PARP Inhibition (Catalytic) Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) Failed_DSB_Repair Failed DSB Repair DSB_Formation->Failed_DSB_Repair HR_Deficiency->Failed_DSB_Repair Apoptosis Apoptosis / Cell Death Failed_DSB_Repair->Apoptosis

Caption: Mechanism of PARP inhibition by nitroisoquinoline compounds.

III. Experimental Protocols

This section provides detailed protocols for the initial characterization of nitroisoquinoline compounds as PARP inhibitors.

A. In Vitro PARP1 Enzymatic Assay

This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of PARP1.[16]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)

  • Nitroisoquinoline test compounds dissolved in DMSO

  • Reference PARP inhibitor (e.g., Olaparib)

  • 96-well assay plates (white or black, depending on detection method)

  • Plate reader capable of measuring fluorescence, luminescence, or absorbance

Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer.

  • Compound Addition: Add varying concentrations of the nitroisoquinoline test compounds to the wells of the 96-well plate. Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Initiate the enzymatic reaction by adding β-NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the reaction and measure the consumption of NAD+ or the formation of PAR using a commercially available detection reagent (e.g., colorimetric, fluorometric, or chemiluminescent).[16][17]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16][18]

B. Cell-Based PARP Inhibition Assay

This assay measures the ability of the compounds to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-mutant line like MDA-MB-436 or a line with high PARP activity)

  • Cell culture medium and supplements

  • Nitroisoquinoline test compounds

  • DNA-damaging agent (e.g., temozolomide or methyl methanesulfonate)

  • Cell lysis buffer

  • PARP activity assay kit (cellular)

  • Protein concentration assay kit (e.g., BCA)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitroisoquinoline compounds for a predetermined time (e.g., 1-4 hours).

  • Induce DNA Damage (Optional but Recommended): To enhance the PARP activity signal, treat the cells with a DNA-damaging agent for a short period.

  • Cell Lysis: Wash the cells with PBS and then lyse them according to the manufacturer's protocol for the cellular PARP assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[19]

  • PARP Activity Measurement: Normalize the lysate concentrations and measure PARP activity using a cellular PARP assay kit. These kits typically measure the amount of PAR produced.[19]

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits PARP activity by 50% in the cellular context.[20]

C. Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the nitroisoquinoline compounds on cell viability and proliferation.

Materials:

  • Cancer cell lines (both HR-proficient and HR-deficient lines are recommended for comparison)

  • Cell culture medium and supplements

  • Nitroisoquinoline test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilizing agent (e.g., DMSO or SDS) for MTT assay

  • 96-well cell culture plates

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the nitroisoquinoline compounds.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for effects on proliferation.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Cellular Assays cluster_3 Advanced Characterization Synthesis Synthesis of Nitroisoquinoline Analogs PARP1_Enzymatic_Assay In Vitro PARP1 Enzymatic Assay Synthesis->PARP1_Enzymatic_Assay IC50_Determination Determine IC50 Values PARP1_Enzymatic_Assay->IC50_Determination Cell_Based_PARP_Assay Cell-Based PARP Inhibition Assay IC50_Determination->Cell_Based_PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) IC50_Determination->Cytotoxicity_Assay EC50_Determination Determine EC50 Values Cell_Based_PARP_Assay->EC50_Determination PARP_Trapping_Assay PARP Trapping Assay EC50_Determination->PARP_Trapping_Assay GI50_IC50_Determination Determine GI50/IC50 Values Cytotoxicity_Assay->GI50_IC50_Determination GI50_IC50_Determination->PARP_Trapping_Assay Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Western Blot for γH2AX, Apoptosis Assays) PARP_Trapping_Assay->Mechanism_of_Action_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action_Studies->In_Vivo_Studies

Caption: A typical workflow for the evaluation of nitroisoquinoline PARP inhibitors.

IV. Data Presentation and Interpretation

For clear comparison of the potency of different nitroisoquinoline compounds, the quantitative data should be summarized in a structured table.

Compound IDPARP1 IC50 (nM) [a]Cellular PARP EC50 (nM) [b]Cytotoxicity GI50 (µM) [c]
Nitroisoquinoline-1 ValueValueValue
Nitroisoquinoline-2 ValueValueValue
... .........
Olaparib (Reference) 1-5[8]ValueValue
Veliparib (Reference) 5.2 (PARP1) / 2.9 (PARP2)[8]ValueValue

Table Footnotes: [a] The half-maximal inhibitory concentration against the recombinant PARP1 enzyme. [b] The effective concentration for 50% inhibition of PARP activity in a cellular context. [c] The concentration for 50% growth inhibition in a specific cancer cell line.

Interpretation of Results:

  • A low IC50 value in the enzymatic assay indicates potent direct inhibition of the PARP1 enzyme.

  • A low EC50 value in the cell-based assay demonstrates good cell permeability and target engagement in a cellular environment.

  • A significant difference between the IC50 and EC50 values may suggest poor cell permeability or efflux by cellular transporters.

  • Potent cytotoxicity (low GI50) in HR-deficient cell lines compared to HR-proficient lines is indicative of a synthetic lethal mechanism of action.

  • Comparing the potency of novel nitroisoquinoline compounds to established PARP inhibitors like Olaparib and Veliparib provides a benchmark for their potential clinical utility.[8]

V. Advanced Protocols and Future Directions

Once promising lead compounds have been identified, further studies are necessary to fully characterize their mechanism of action and preclinical potential.

  • PARP Trapping Assays: These assays, such as the proximity ligation assay (PLA), are essential to quantify the ability of the compounds to trap PARP on chromatin.[12]

  • Western Blot Analysis: Probing for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) can confirm the downstream cellular effects of PARP inhibition.

  • Live-Cell Imaging: This technique can be used to visualize the dynamics of fluorescently labeled PARP1 at sites of DNA damage in real-time and assess how this is altered by inhibitor treatment.[21]

  • In Vivo Xenograft Studies: The efficacy of lead compounds should be evaluated in animal models of cancer, particularly those with BRCA mutations.[22]

  • Combination Studies: Investigating the synergistic effects of nitroisoquinoline-based PARP inhibitors with chemotherapy, radiotherapy, or immunotherapy can broaden their therapeutic potential.[23]

VI. References

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(3), 102539. [Link]

  • Gunderson, A. J., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1133. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature. [Link]

  • Lee, E., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(23), 5993. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • G Kavran, M., & K-M, E. (2014). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Drug design, development and therapy, 8, 1153-1164. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

  • Al-Dhaheri, Y. (2019). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for the treatment of cancer (Doctoral dissertation, University of Salford). [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. ResearchGate. [Link]

  • Zandarashvili, L., et al. (2020). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 295(11), 3423-3438. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences, 1(2), 65-79. [Link]

  • Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 5(1), 1-10. [Link]

  • Wikipedia. (n.d.). PARP inhibitor. Wikipedia. [Link]

  • Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6264. [Link]

  • D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Journal of the National Cancer Institute, 110(11), 1159-1169. [Link]

  • Drug Target Review. (2022, March 24). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Kim, J. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]

  • O'Sullivan, C. C., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. ecancermedicalscience, 11, 714. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Pilie, P. G., et al. (2019). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology, 9, 157. [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, 175883591985458. [Link]

  • Chen, S. H., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. International journal of molecular sciences, 21(7), 2415. [Link]

  • ResearchGate. (n.d.). PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer. ResearchGate. [Link]

  • Malvacio, I., et al. (2017). Synthesis and Preliminary Structure-Activity Relationship Study of 2-Aryl-2h-Pyrazolo[4,3-C]quinolin-3-Ones as Potential Checkpoint Kinase 1 (Chk1) Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 261-274. [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Nitroisoquinolin-5-amine

Welcome to the technical support center for the synthesis of 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.

Overview of Synthetic Strategy

8-Nitroisoquinolin-5-amine is a valuable building block in medicinal chemistry. The most common and direct route to this compound is through the electrophilic nitration of 5-aminoisoquinoline. This pathway is favored due to the availability of the starting material and the directing effects of the substituent groups on the isoquinoline core.

The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The isoquinoline ring system, when protonated under strong acidic conditions (as is typical for nitration), directs electrophiles to the benzene ring, primarily at the C5 and C8 positions.[1][2] The amino group at C5 is an activating, ortho-, para-director. However, in a strong acidic medium, it exists as the protonated ammonium salt (-NH₃⁺), which is a deactivating, meta-directing group. The final regiochemical outcome is a delicate balance of these electronic effects, steric hindrance, and reaction conditions. Careful control of temperature and acid concentration is paramount to favor the desired 8-nitro isomer.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM 5-Aminoisoquinoline (Starting Material) Nitration Nitration Reaction (Controlled Temperature) SM->Nitration Reagents Nitrating Mixture (H₂SO₄, HNO₃) Reagents->Nitration Quench Quench on Ice Nitration->Quench Pour mixture Neutralize Basification (e.g., with aq. NH₃) Quench->Neutralize Extract Extraction with Organic Solvent Neutralize->Extract Dry Drying & Concentration Extract->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure 8-Nitroisoquinolin-5-amine Purify->Final

Caption: General workflow for the synthesis of 8-Nitroisoquinolin-5-amine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Aminoisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ammonium Hydroxide solution (25-30%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deionized Water

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the internal temperature below 10 °C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a thermometer, a magnetic stirrer, and a dropping funnel, add 5-aminoisoquinoline. Cool the flask to -5 °C to 0 °C in an ice-salt or acetone-dry ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the 5-aminoisoquinoline, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-aminoisoquinoline hydrochloride, maintaining the internal temperature strictly between -5 °C and 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).[3]

Troubleshooting Guide (Q&A Format)

Question 1: My overall yield is consistently low (< 40%). What are the most common causes and how can I fix them?

Answer: Low yield is a frequent issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:

  • Incomplete Reaction: The most common cause is incomplete conversion of the starting material.

    • Causality: The nitration of the protonated isoquinolinium species is inherently slow due to the deactivating effect of the positive charge.[1] Insufficient reaction time or non-optimal temperature can lead to a high percentage of unreacted 5-aminoisoquinoline.

    • Solution: Ensure the reaction is stirred for an adequate amount of time at the optimal temperature. Use TLC to monitor the consumption of the starting material before quenching the reaction. Consider extending the reaction time if necessary.

  • Suboptimal Temperature Control:

    • Causality: Temperature excursions above 0-5 °C can lead to the formation of undesired side products, including di-nitrated compounds or isomers, which complicates purification and reduces the yield of the target molecule.

    • Solution: Use a reliable cooling bath (e.g., acetone/dry ice) and add the nitrating mixture very slowly to maintain strict temperature control. An internal thermometer is essential.

  • Losses During Work-up:

    • Causality: The product, 8-Nitroisoquinolin-5-amine, has some water solubility, especially in acidic or basic conditions before complete neutralization. Inefficient extraction will result in significant product loss to the aqueous phase.

    • Solution: Ensure the pH of the quenched reaction mixture is adjusted to 8-9 to deprotonate the amine and minimize its solubility in water. Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane to ensure complete recovery.

  • Reagent Quality:

    • Causality: The presence of water in the sulfuric or nitric acid can alter the concentration of the nitronium ion (NO₂⁺), the active electrophile, reducing the reaction's efficiency.

    • Solution: Use fresh, high-purity concentrated (98%) sulfuric acid and fuming nitric acid. Keep reagent bottles tightly sealed to prevent absorption of atmospheric moisture.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Encountered Check_TLC Check TLC of crude product. Is there significant starting material left? Start->Check_TLC Check_Side_Products Does TLC show multiple spots close to the product? Check_TLC->Check_Side_Products No Incomplete_Rxn Issue: Incomplete Reaction Solution: Increase reaction time. Verify reagent quality. Check_TLC->Incomplete_Rxn Yes Check_Workup Review work-up procedure. Was pH carefully adjusted? Were multiple extractions performed? Check_Side_Products->Check_Workup No Temp_Control Issue: Poor Regioselectivity/ Side Reactions Solution: Improve temperature control. Ensure slow addition of reagents. Check_Side_Products->Temp_Control Yes Workup_Loss Issue: Product Loss During Work-up Solution: Ensure pH is 8-9 before extraction. Increase number of extractions. Check_Workup->Workup_Loss No Success Yield Improved Check_Workup->Success Yes Incomplete_Rxn->Success Temp_Control->Success Workup_Loss->Success

Sources

Optimization

Technical Support Center: Purification of 8-Nitroisoquinolin-5-amine

Welcome to the technical support center for 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this challenging molecule. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Challenge of 8-Nitroisoquinolin-5-amine

8-Nitroisoquinolin-5-amine is a heteroaromatic compound characterized by two key functional groups that dictate its purification behavior: a basic primary amine (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂). This combination results in a polar, colored solid with a propensity for strong interactions with common purification media, leading to significant challenges in achieving high purity. The amine group is susceptible to strong adsorption onto acidic silica gel, while the overall polarity of the molecule complicates solvent selection for both chromatography and recrystallization.

This guide provides a structured approach to overcoming these hurdles, divided into Frequently Asked Questions (FAQs) for foundational knowledge and a detailed Troubleshooting Guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 8-Nitroisoquinolin-5-amine?

The main difficulties stem from its bifunctional nature:

  • Strong Adsorption to Silica: The basic amine group (pKa ≈ 3.9, predicted) readily protonates on the acidic surface of standard silica gel, leading to irreversible binding or significant peak tailing during column chromatography.[1][2]

  • High Polarity: The presence of both a hydrogen bond donor (amine) and acceptor (nitro) makes the molecule highly polar, requiring strong eluting solvents which can reduce selectivity and dissolve impurities.

  • Potential for Isomeric Impurities: Synthesis of substituted isoquinolines can often result in mixtures of regioisomers (e.g., contamination with 5-nitroisoquinolin-8-amine) which can be difficult to separate due to their similar polarities.[3]

  • Color and Stability: Nitroaromatic compounds are often intensely colored, which can sometimes mask the presence of colored impurities. They can also be sensitive to light and heat, potentially degrading during long purification processes.

Q2: What are the most likely impurities to encounter?

Impurities will be highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: For instance, if synthesized via nitration of 5-aminoisoquinoline, residual starting material may be present.

  • Regioisomers: As mentioned, isomers formed during substitution reactions are a common challenge.[3]

  • Byproducts of Side Reactions: Depending on the reaction conditions, byproducts such as nitroso derivatives could potentially form.[4]

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMSO, DMF) used in the reaction may be trapped in the crude product.

Q3: Should I use column chromatography or recrystallization?

The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is highly effective and scalable for removing small amounts of impurities, especially those with significantly different solubilities. It is often the preferred method if you can find a suitable solvent system and your crude purity is >90%.[5][6]

  • Column Chromatography is superior for separating components of a complex mixture, such as isomers or impurities with similar solubility profiles to the desired product. However, it requires careful method development to manage the basicity of the amine.[6]

A common strategy is to perform an initial purification by column chromatography to isolate the product from major impurities, followed by a final polishing step via recrystallization to achieve high analytical purity.

Q4: How do I choose a solvent system for Thin Layer Chromatography (TLC) and column chromatography?

Due to the compound's polarity and basicity, a standard ethyl acetate/hexanes system is unlikely to be effective.

  • Start with a Polar Base Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) are good starting points.

  • Add a Polar Co-Solvent: Methanol (MeOH) is an excellent choice to increase solvent strength. Begin with a high ratio of DCM:MeOH (e.g., 98:2) and gradually increase the methanol concentration.

  • Incorporate a Basic Modifier: This is critical to prevent streaking. Add a small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (typically 0.5-2%).[2] The basic modifier competes with your amine for the acidic sites on the silica gel, allowing it to travel up the plate or through the column more effectively.

A good target Rf value on a TLC plate for column separation is typically between 0.2 and 0.4.

Q5: What are the best practices for handling and storing purified 8-Nitroisoquinolin-5-amine?

Given its functional groups, the compound should be handled with care:

  • Storage: Store in a cool, dark, and dry place.[7] An amber vial under an inert atmosphere (nitrogen or argon) is recommended to prevent potential light-induced degradation or oxidation of the amine.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is an irritant.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound streaks severely on the silica TLC plate and won't elute from the column.
  • Causality: This is the classic sign of strong acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the silica surface. The compound is essentially becoming protonated and sticking to the stationary phase as a salt.

  • Solution Workflow:

    Caption: Troubleshooting workflow for amine streaking on silica.

  • Detailed Protocol: Column Chromatography with Basic Modifier

    • Prepare the Slurry: In a beaker, add your silica gel to the chosen eluent (e.g., 95:5 DCM:MeOH + 1% Et₃N). Stir to create a uniform slurry. This "pre-treats" the silica, neutralizing some of the acidic sites before packing.

    • Pack the Column: Pour the slurry into your column and allow it to pack under gentle pressure.

    • Equilibrate: Run at least 2-3 column volumes (CV) of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.

    • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).

    • Elute: Run the column, collecting fractions and monitoring by TLC.

Problem 2: My compound won't crystallize.
  • Causality: Crystallization requires finding a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] If the compound is too soluble or insoluble in all tested solvents, or if impurities are inhibiting crystal lattice formation, crystallization will fail.

  • Solution: Systematic Solvent Screening

Solvent System TypeExamplesSuitability for 8-Nitroisoquinolin-5-amine
Single Solvent Methanol, Ethanol, Isopropanol, AcetonitrileGood starting points. The compound is likely soluble in hot alcohols and less soluble when cold.
Two-Solvent (Miscible) DCM/Hexane, Acetone/Water, Ethanol/WaterA DCM/Hexane or Ethyl Acetate/Hexane system may work. Dissolve in the "good" solvent (DCM) while hot, then slowly add the "poor" solvent (Hexane) until turbidity appears. Cool slowly.
Acid-Base Crystallization Dilute HCl / Dilute NaOHDissolve the compound in dilute aqueous acid (e.g., 1M HCl) to form the soluble hydrochloride salt. Filter to remove any insoluble non-basic impurities. Then, slowly add a base (e.g., 1M NaOH) to neutralize the solution and precipitate the pure free base.[3]
  • Experimental Protocol: Two-Solvent Recrystallization

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., Ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

    • Remove from heat. Slowly add the "poor" solvent (e.g., water) dropwise until the solution remains faintly cloudy.

    • Add one or two drops of the "good" solvent to redissolve the solid and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

Problem 3: The color of my fractions is changing, or I see new spots on TLC after the column.
  • Causality: This suggests your compound is degrading on the column. The prolonged exposure to the acidic silica surface, even with a modifier, can sometimes catalyze decomposition of sensitive compounds.

  • Solutions:

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

    • Use a Different Stationary Phase: Switch to a less harsh stationary phase like neutral or basic alumina, or consider reverse-phase chromatography on C18 silica.[1]

    • Deactivate the Silica: A more aggressive deactivation involves flushing the packed column with a solution of 1-5% triethylamine in your non-polar solvent (e.g., hexanes), followed by your gradient eluent. This ensures thorough neutralization of the silica surface.

Problem 4: My yield is very low after purification.
  • Causality: Low yield can result from several factors: incomplete elution from a column, material loss during transfers, or using a recrystallization solvent in which your product has moderate solubility even at low temperatures.

  • Troubleshooting Steps:

    Caption: Decision tree for troubleshooting low purification yield.

References

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved from [Link]

  • Strohmeyer, H., & Wyrick, S. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents. EP0858998A1.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-amino-8-hydroxyquinoline. CN102295600A.
  • PubChem. (n.d.). 8-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

  • Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

  • Chemsrc. (n.d.). Isoquinolin-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.

Sources

Troubleshooting

Overcoming poor solubility of 8-Nitroisoquinolin-5-amine in aqueous solutions

Welcome to the technical support center for 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the poor aqueous solubility of this compound. The information herein is based on established principles of medicinal chemistry and formulation science, aimed at ensuring the success and reproducibility of your experiments.

Introduction to the Challenge: Understanding 8-Nitroisoquinolin-5-amine's Properties

8-Nitroisoquinolin-5-amine is a heterocyclic compound characterized by the presence of both a nitro group and an amino group on an isoquinoline core. This unique structure presents a significant challenge for achieving adequate solubility in aqueous solutions. The aromatic nature of the isoquinoline ring system, coupled with the electron-wasting nitro group, contributes to its low polarity and tendency to self-associate through intermolecular forces, leading to poor hydration.

Key physicochemical properties that influence its solubility include a predicted LogP of approximately 2.83 and a pKa of around 3.92.[1] The positive LogP value indicates a preference for lipophilic environments over aqueous ones. The pKa suggests that the amine group is weakly basic, meaning that at neutral pH, the molecule is predominantly in its non-ionized, less soluble form.

The nitro group, while polar, can participate in strong intermolecular interactions within a crystal lattice, further increasing the energy required to dissolve the solid.[2] These intrinsic properties necessitate the use of specific formulation strategies to enhance its aqueous solubility for reliable use in biological assays and other applications.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 8-Nitroisoquinolin-5-amine and provides step-by-step guidance to resolve them.

FAQ 1: My initial attempt to dissolve 8-Nitroisoquinolin-5-amine in buffer resulted in immediate precipitation. What is the first-line approach to improve its solubility?

Answer: The most direct and often effective initial strategy is to leverage the basicity of the amine group through pH modification. By lowering the pH of the aqueous solution, you can protonate the 5-amino group, forming a more soluble salt.

Causality: The protonated amine group (R-NH3+) introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact favorably with water molecules through ion-dipole interactions. This disrupts the crystal lattice energy and promotes dissolution.

  • Prepare an acidic stock solution: Start by preparing a dilute acidic solution, for example, 0.1 M hydrochloric acid (HCl).

  • Initial Dispersion: Weigh the desired amount of 8-Nitroisoquinolin-5-amine and add it to a minimal volume of the acidic solution.

  • Sonication and Vortexing: Use a bath sonicator or vortex mixer to aid in the dispersion and dissolution of the compound.

  • Gradual pH Adjustment: While stirring, slowly add a suitable buffer (e.g., phosphate or citrate buffer of your target pH) to the acidic stock solution until the desired final concentration and pH are achieved.

  • Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit at that specific pH and concentration has likely been exceeded.

It's important to note that the final pH of your experimental system must be compatible with the stability of the compound and the requirements of your assay.[][6]

FAQ 2: pH adjustment alone is insufficient for my required concentration. What are the next steps?

Answer: If pH modification does not provide the desired solubility, the next logical step is to employ co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous system, can significantly increase the solubility of poorly soluble compounds.[7][8]

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules.[][9] They disrupt the hydrogen bonding network of water, which can otherwise exclude non-polar solutes.

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)1-10% (v/v)A powerful and widely used co-solvent. Be mindful of potential assay interference and cytotoxicity at higher concentrations.
Ethanol5-20% (v/v)A less potent but often more biocompatible option than DMSO.
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)A non-volatile and generally low-toxicity co-solvent suitable for many biological applications.
Propylene Glycol10-40% (v/v)Similar to PEG 400, it is a common excipient in pharmaceutical formulations.

Caption: Workflow for selecting an appropriate co-solvent.

FAQ 3: I am concerned about the potential toxicity of organic co-solvents in my cell-based assay. Are there alternative solubilization agents?

Answer: Yes, for applications where the use of organic co-solvents is limited, cyclodextrins and surfactants are excellent alternatives.[10][11][12]

Causality:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble molecules, like 8-Nitroisoquinolin-5-amine, within their cavity, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and forming a soluble inclusion complex.[10][11]

  • Surfactants: These are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles.[14][15][16][17] The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their apparent solubility in the bulk aqueous phase.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[18]

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer to make a stock solution (e.g., 10-20% w/v).

  • Add the Compound: Add the 8-Nitroisoquinolin-5-amine to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Choose a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity.

  • Prepare a Surfactant Solution: Make a stock solution of the surfactant in your buffer at a concentration well above its CMC.

  • Incorporate the Compound: Disperse the 8-Nitroisoquinolin-5-amine in the surfactant solution.

  • Promote Micellar Encapsulation: Gently mix or stir the solution to facilitate the incorporation of the compound into the micelles.

G cluster_alternatives Advanced Options start Start: Poorly Soluble 8-Nitroisoquinolin-5-amine ph_adjustment Attempt pH Adjustment (e.g., pH < 3.0) start->ph_adjustment is_soluble_ph Is Solubility Sufficient? ph_adjustment->is_soluble_ph co_solvent Introduce Co-solvents (e.g., DMSO, PEG 400) is_soluble_ph->co_solvent No is_compatible Is the method compatible with the experimental system? is_soluble_ph->is_compatible Yes is_soluble_co_solvent Is Solubility Sufficient? co_solvent->is_soluble_co_solvent surfactant Use Surfactants (e.g., Tween 80) co_solvent->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_soluble_co_solvent->cyclodextrin No is_soluble_co_solvent->is_compatible Yes cyclodextrin->is_compatible success Proceed with Experiment is_compatible->success Yes failure Re-evaluate Formulation Strategy is_compatible->failure No

Caption: A decision tree for selecting a solubilization method.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases polarity by forming a salt.Simple, rapid, and often effective for ionizable compounds.[]Limited by the pH constraints of the experimental system; may not be sufficient for very high concentrations.
Co-solvents Reduces the polarity of the solvent system.Highly effective for a wide range of hydrophobic compounds.[7]Potential for assay interference, cytotoxicity, and compound precipitation upon dilution.[19]
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[10][11]Generally low toxicity, can improve stability, and is suitable for in vivo applications.[13]Can be more expensive, and the complexation efficiency is dependent on the specific compound and cyclodextrin.
Surfactants Incorporates the compound into micelles.[14][15]Effective at low concentrations (above CMC), can be used in a variety of formulations.[17]Potential for cell lysis at high concentrations; can interfere with certain biological assays.

References

  • Gali, A. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available from: [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. Available from: [Link]

  • LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]

  • Palandurkar, P. (n.d.). solubility enhancement and cosolvency. Slideshare. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Sebestyén, Z., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available from: [Link]

  • Shobe, D. (2018). How does branching increase the solubility in amines?. Quora. Available from: [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • Kumar, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]

  • LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroisoquinoline. PubChem. Available from: [Link]

  • Chemsrc. (n.d.). Isoquinolin-5-amine. Available from: [Link]

  • ResearchGate. (2020). abstract about aromatic amines. Available from: [Link]

  • Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Available from: [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. Available from: [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]

  • León-Rivera, I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]

  • MDPI. (n.d.). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Available from: [Link]

  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available from: [Link]

  • PubMed. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • ResearchGate. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Amination of Nitroisoquinolines

Welcome to the technical support center for the amination of nitroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of nitroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this critical synthetic transformation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group opens up a vast chemical space for analog synthesis and the development of novel therapeutics. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the amination of nitroisoquinolines, providing concise answers and foundational knowledge.

Q1: What are the primary methods for aminating nitroisoquinolines?

There are three principal strategies for the amination of nitroisoquinolines, each with its own set of advantages and limitations:

  • Nucleophilic Aromatic Substitution of Hydrogen (SNH): This method involves the direct displacement of a hydrogen atom by a nucleophilic amine. It is often favored for its atom economy as it doesn't require pre-functionalization of the isoquinoline ring with a leaving group. The reaction is typically promoted by a base and an oxidizing agent.[1][2]

  • Vicarious Nucleophilic Substitution (VNS): A variation of nucleophilic substitution where the nucleophile carries a leaving group, which is eliminated along with a hydrogen atom from the aromatic ring. This method can offer different regioselectivity compared to SNH.[3][4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. While it requires a pre-functionalized nitroisoquinoline (e.g., a halo-nitroisoquinoline), it offers a broad substrate scope and high functional group tolerance.[5][6][7][8]

Q2: How does the position of the nitro group on the isoquinoline ring affect the amination reaction?

The position of the electron-withdrawing nitro group is critical as it activates the isoquinoline ring towards nucleophilic attack. The nitro group strongly influences the regioselectivity of the amination. In SNH and VNS reactions, the nucleophile will typically add to a position that is ortho or para to the nitro group, as this allows for the stabilization of the intermediate Meisenheimer complex through resonance.[3]

Q3: What are the most common solvents and bases used for these reactions?

The choice of solvent and base is highly dependent on the specific amination method:

  • For SNH and VNS reactions: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) are commonly used.[1][3] Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (t-BuOK).[1][4]

  • For Buchwald-Hartwig amination: Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are frequently employed.[9] The choice of base is crucial and often includes strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), depending on the specific ligand and substrate.[6][9]

Q4: Can I use primary and secondary amines as nucleophiles?

Yes, both primary and secondary amines can be used as nucleophiles in the amination of nitroisoquinolines. However, the reaction conditions may need to be adjusted. For instance, in Buchwald-Hartwig amination, different generations of catalysts and ligands have been developed to accommodate a wide range of amines, including sterically hindered ones.[5]

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific experimental issues.

Problem 1: Low or No Product Yield

Q: I am attempting an SNH amination of 5-nitroisoquinoline with a primary amine in DMSO with KOH, but I am getting a very low yield of the desired aminoisoquinoline. What are the potential causes and how can I improve the yield?

A: Low yields in SNH reactions can stem from several factors. Let's break down the potential issues and solutions:

  • Insufficient Base Strength or Solubility: While KOH is a common base, its effectiveness can be limited by its solubility in DMSO. Consider using a stronger and more soluble base like sodium hydride (NaH) to ensure complete deprotonation of the amine, generating a more potent nucleophile.[1]

  • Presence of Water: SNH reactions are often sensitive to water, which can quench the strong base and react with the activated nitroisoquinoline. Ensure you are using anhydrous DMSO and that your amine is dry.[1]

  • Suboptimal Reaction Temperature: These reactions are typically run at room temperature.[1] However, gentle heating (e.g., to 40-60 °C) might be necessary for less reactive amines, but be cautious as higher temperatures can lead to side product formation.[2] Conversely, for very reactive amines, cooling the reaction might be beneficial to control the reaction rate and improve selectivity.

  • Inefficient Oxidation of the σ-adduct: The final step in the SNH mechanism is the oxidation of the intermediate σ-adduct to the aromatic product. While the nitro group itself can act as an internal oxidant, in some cases, an external oxidizing agent like potassium permanganate (KMnO₄) or even atmospheric oxygen can be beneficial.[1][10]

Experimental Workflow: Troubleshooting Low Yield in SNH Amination

Caption: A logical workflow for troubleshooting low product yield in SNH amination reactions.

Problem 2: Formation of Unexpected Side Products

Q: I am performing a Buchwald-Hartwig amination on a chloro-nitroisoquinoline, and my mass spectrometry analysis shows a significant amount of a byproduct corresponding to the starting material without the chlorine atom (hydrodehalogenation). What is causing this, and how can I prevent it?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. Here's a breakdown of the likely causes and mitigation strategies:

  • Catalyst Choice: The choice of palladium precursor and ligand is critical. Some ligand systems are more prone to promoting hydrodehalogenation. Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig amination, often requiring more specialized and bulky electron-rich phosphine ligands to favor the desired C-N bond formation over competing pathways.[9]

  • Base-Induced Decomposition: The strong bases used in these reactions (e.g., NaOtBu) can sometimes promote the decomposition of the palladium catalyst or the starting material, leading to side reactions.

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation pathway.

Troubleshooting Steps:

  • Ligand Screening: If you are using a general-purpose ligand, consider switching to one specifically designed for the amination of aryl chlorides. Sterically hindered biarylphosphine ligands are often effective.[5]

  • Base Optimization: Screen different bases. While strong bases are often necessary, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can suppress side reactions, although it may require a higher reaction temperature or longer reaction time.

  • Solvent Choice: The solvent can influence the reaction outcome. Toluene and dioxane are common choices, but sometimes switching to a different solvent can alter the reaction pathway.

  • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry.

Problem 3: Formation of Nitroso Derivatives

Q: In my SNH amidation of 5-nitroisoquinoline, I'm observing a significant amount of a 5-nitrosoisoquinoline derivative as a byproduct. Why is this happening and how can I favor the formation of the desired nitro product?

A: The formation of nitroso compounds is a known side reaction in the nucleophilic substitution of nitroaromatics.[1] This occurs through a dehydration pathway of the σ-adduct, competing with the desired oxidative aromatization.

Causality and Solutions:

  • Reaction Mechanism: The formation of the nitroso compound proceeds through a different aromatization pathway of the intermediate σ-adduct.[1]

  • Reaction Conditions: The balance between the formation of the nitro and nitroso products can be influenced by the reaction conditions. For example, in the SNH amidation of 5-nitroisoquinoline, the choice of reaction method (e.g., pre-forming the amide anion versus in-situ generation with an oxidant) can affect the product distribution.[1]

  • Nucleophile: The nature of the nucleophile can also play a role. For instance, reactions with ureas under anhydrous conditions have been shown to exclusively form 5-nitrosoisoquinoline-6-amine.[1][2]

To favor the formation of the desired nitro-aminoisoquinoline:

  • Optimize the Oxidizing Conditions: If your reaction conditions do not explicitly include an external oxidant, consider adding one to promote the desired oxidative aromatization pathway over the dehydration pathway.

  • Modify the Base and Solvent System: The choice of base and solvent can influence the stability of the intermediate σ-adduct and the relative rates of the competing aromatization pathways. A systematic screening of these parameters is recommended.

Section 3: Experimental Protocols

Protocol 1: General Procedure for SNH Amidation of 5-Nitroisoquinoline (Method A)

This protocol is adapted from the work of Borovlev et al.[1]

  • To a solution of the amide (1.0 mmol) in anhydrous DMSO (4 mL), add sodium hydride (40 mg of a 60% dispersion in mineral oil, 1.0 mmol) at room temperature.

  • Stir the mixture for 10 minutes to allow for the formation of the amide anion.

  • Add 5-nitroisoquinoline (87 mg, 0.5 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for the time indicated by TLC analysis (typically 1-2 hours).

  • Upon completion, carefully quench the reaction by pouring the mixture into water (20 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-nitroisoquinoline

This is a general guideline; specific conditions will vary based on the substrates and catalyst system.

  • To an oven-dried Schlenk tube, add the halo-nitroisoquinoline (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.2-2.0 mmol) and the amine (1.1-1.5 mmol).

  • Add the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Data Summary

Table 1: Optimization of SNH Amidation of 5-Nitroisoquinoline with p-Methylbenzamide Anion

EntryAmide Anion (equiv.)Time (h)Yield of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide (%)
12.01.519
21.02.010
33.01.015

Data adapted from Borovlev, I.V., et al. (2022). Molecules, 27(22), 7862.[1] This table illustrates the importance of optimizing the stoichiometry of the base.

Section 5: Mechanistic Diagrams

SNH_Mechanism cluster_pathways Aromatization Pathways Nitroisoquinoline Nitroisoquinoline σ-adduct σ-adduct Nitroisoquinoline->σ-adduct + Nu- Aminonitrosoisoquinoline Aminonitrosoisoquinoline σ-adduct->Aminonitrosoisoquinoline - H2O Aminonitroisoquinoline Aminonitroisoquinoline σ-adduct->Aminonitroisoquinoline - H- [Ox]

Caption: Competing aromatization pathways in the SNH amination of nitroisoquinolines.

References

  • Borovlev, I.V., Demidov, O.P., Pobedinskaya, D.Y., Avakyan, E.K., Amangasieva, G.A., & Malykhina, A.S. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. [Link]

  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

  • Chrzanowska, M., & Dziklińska, A. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(24), 5946. [Link]

  • Google Patents. (2018).
  • MDPI. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • ResearchGate. Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. [Link]

  • ResearchGate. On the chichibabin amination of quinoline and some nitroquinolines. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • PubMed. [A practical method for the synthesis of 1-aminoisoquinoline]. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • OpenOChem Learn. Buchwald-Hartwig Amination. [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. [Link]

  • ChemistryViews. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. Scope of nitroquinolines and 5-nitroisoquinoline with alkylamines.... [Link]

  • ResearchGate. Effect of reaction temperature on the reductive animation. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Optimization of Reaction Conditions for Direct Amination. [Link]

  • ResearchGate. Optimization of the reaction conditions for the oxidative amination of.... [Link]

  • PubMed. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Google Patents.
  • PubMed. Effect of Cooking Time and Temperature on the Heterocyclic Amine Content of Fried Beef Patties. [Link]

  • ResearchGate. Reductive amination reaction temperature. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Temperature and pressure ifluence for the model reductive amination reaction. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Wordpress. Specific solvent issues with Reductive Amination/Alkylation. [Link]

Sources

Troubleshooting

Identifying impurities in 8-Nitroisoquinolin-5-amine samples

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Nitroisoquinolin-5-amine. Its purpose is to offer practical, field-tested soluti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Nitroisoquinolin-5-amine. Its purpose is to offer practical, field-tested solutions for the identification and characterization of impurities in experimental samples. The methodologies detailed herein are grounded in established analytical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most probable sources of impurities in my 8-Nitroisoquinolin-5-amine sample?

Impurities in a sample of 8-Nitroisoquinolin-5-amine typically originate from three main sources: the synthetic route used, degradation of the final product, or the introduction of contaminants during storage and handling.

  • Process-Related Impurities: These are substances that arise during the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from unintended side reactions. For instance, a common synthesis involves the nitration of 5-aminoisoquinoline. In this process, isomers such as 6-nitroisoquinolin-5-amine or products of over-nitration could form in small quantities.

  • Degradation Products: 8-Nitroisoquinolin-5-amine can degrade under certain environmental conditions, such as exposure to light, high temperatures, or oxidative stress. This degradation can lead to the formation of new, unwanted compounds.

  • Contaminants: These are extraneous substances that are unintentionally introduced into the sample. Sources can include solvents, reagents, or even leaching from container materials.

To effectively troubleshoot, a comprehensive understanding of the specific synthetic pathway employed is crucial for predicting likely process-related impurities.

Troubleshooting Guide: Impurity Identification Workflow

This section addresses common issues encountered during the analysis of 8-Nitroisoquinolin-5-amine and provides a systematic approach to impurity identification and characterization.

Problem 1: An unknown peak is consistently observed in my HPLC-UV chromatogram. How do I identify it?

The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge. A systematic approach combining chromatographic and spectroscopic techniques is the most effective way to identify the unknown substance.

  • Method Verification: First, ensure the peak is not an artifact of the analytical system.

    • Inject a blank solvent run (e.g., your mobile phase) to check for ghost peaks or system contamination.

    • Confirm the stability of your sample in the analytical solvent. The peak area should be consistent over time.

  • Information Gathering with HPLC-UV:

    • UV-Vis Spectral Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the UV-Vis spectrum of the unknown peak. Compare this spectrum to that of the main 8-Nitroisoquinolin-5-amine peak. Structural similarities, such as the presence of the nitro-isoquinoline chromophore, will often result in similar, though not identical, UV spectra.

    • Co-elution/Spiking Study: If you have a reference standard for a suspected impurity (e.g., a known starting material or isomer), spike a small amount into your sample. An increase in the peak area of the unknown peak suggests it is the compound you added.

  • Mass Spectrometry for Mass-to-Charge Ratio:

    • The most powerful tool for identifying an unknown is mass spectrometry (MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak.

    • High-Resolution Mass Spectrometry (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap MS provides a highly accurate mass measurement. This allows you to propose a molecular formula for the impurity. For example, an isomer of the parent compound would have the exact same molecular formula and mass.

  • Structural Elucidation with MS/MS:

    • Perform a tandem mass spectrometry (MS/MS) experiment on the unknown peak. In this technique, the ion corresponding to the impurity is isolated and fragmented.

    • The resulting fragmentation pattern provides structural information. By comparing the fragmentation pattern of the impurity to that of the 8-Nitroisoquinolin-5-amine standard, you can often pinpoint the location of structural differences.

Below is a diagram illustrating the logical flow for identifying an unknown chromatographic peak.

Impurity_ID_Workflow cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Structural Elucidation A Unknown Peak in HPLC-UV Chromatogram B Inject Blank Solvent A->B System Check C Perform Sample Spiking Study A->C Hypothesis Testing D Acquire UV Spectrum (DAD/PDA) A->D Spectral Clues E Analyze by LC-MS (Determine m/z) D->E F Perform High-Resolution MS (HRMS) E->F For High Accuracy G Propose Molecular Formula F->G H Perform MS/MS (Fragmentation) G->H I Compare Fragmentation with Standard H->I J Identify Impurity Structure I->J

Caption: A logical workflow for identifying unknown impurities.

Problem 2: My sample is showing signs of degradation. How can I investigate the degradation products?

Investigating degradation products is critical for establishing the stability of 8-Nitroisoquinolin-5-amine and ensuring its quality over time. This is typically done through a forced degradation study, also known as stress testing.

Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate the degradation process. According to the International Council for Harmonisation (ICH) guideline Q1A(R2), typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposing the sample to acidic and basic solutions.

  • Oxidation: Treating the sample with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample at elevated temperatures.

  • Photostability: Exposing the sample to light of specific wavelengths.

  • Sample Preparation: Prepare several solutions of 8-Nitroisoquinolin-5-amine in a suitable solvent. Also, prepare a control sample stored under normal conditions.

  • Application of Stress Conditions:

    • Hydrolysis: To separate aliquots, add 0.1 M HCl (acid) and 0.1 M NaOH (base). Heat gently (e.g., 60 °C) for a set period (e.g., 2-8 hours). Neutralize the samples before analysis.

    • Oxidation: Add a small volume of 3% hydrogen peroxide to an aliquot and store it at room temperature, protected from light, for several hours.

    • Thermal: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 70-80 °C) for 24-48 hours.

    • Photolytic: Expose a solid sample and a solution sample to a calibrated light source as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples and the control sample by a stability-indicating HPLC method, preferably connected to a mass spectrometer (LC-MS).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products.

    • Use the LC-MS data to determine the mass of these new peaks and perform MS/MS analysis to help elucidate their structures.

Stress ConditionNo. of DegradantsMajor Degradant Peak (m/z)% Degradation
0.1 M HCl, 60°C, 8h[Example Data] 2[Example Data] 190.05[Example Data] 5.4%
0.1 M NaOH, 60°C, 8h[Example Data] 1[Example Data] 172.06[Example Data] 2.1%
3% H₂O₂, RT, 8h[Example Data] 3[Example Data] 204.04[Example Data] 8.9%
Heat (Solid), 80°C, 48h[Example Data] 0N/A< 0.1%
Photolytic (ICH Q1B)[Example Data] 1[Example Data] 188.07[Example Data] 1.5%
Note: The data in this table is illustrative and should be replaced with actual experimental results.

This systematic approach allows you to build a comprehensive impurity profile and understand the stability characteristics of 8-Nitroisoquinolin-5-amine.

References

  • Zhang, M., Zheng, X., & Li, Y. (2014). Preparation method of 8-nitro-5-aminoisoquinoline.
Optimization

Stability issues of 8-Nitroisoquinolin-5-amine in solution

Welcome to the technical support guide for 8-Nitroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Nitroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on the chemical principles of nitroaromatic amines and best practices in laboratory management to ensure the integrity and reproducibility of your results.

Compound Identification and Key Properties

8-Nitroisoquinolin-5-amine is a specialty chemical often used in synthetic chemistry and drug discovery.[1] Its structure, featuring a nitro group and an amino group on an isoquinoline core, dictates its reactivity and stability profile. Understanding these properties is the first step toward successful experimentation.

PropertyValueSource
CAS Number 156901-58-5[2]
Molecular Formula C₉H₇N₃O₂[3]
Molecular Weight 189.17 g/mol [3]
Appearance Typically a solid powder[4]
Melting Point 260-268 °C (decomposes)[2]
Predicted pKa 3.92 ± 0.36[2]
Storage Room temperature, in a dark, dry place, sealed from air[2][5]

Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses the most common questions regarding the stability of 8-Nitroisoquinolin-5-amine in solution.

Q1: What are the primary factors that can cause 8-Nitroisoquinolin-5-amine to degrade in solution?

The stability of 8-Nitroisoquinolin-5-amine is influenced by several factors inherent to its chemical structure. The nitroaromatic system and the primary amine group are the main sites of reactivity.

  • Light Exposure: Nitroaromatic compounds are frequently photosensitive. Exposure to light, especially UV, can provide the energy to initiate degradation reactions. It is crucial to protect solutions from light at all times.[6]

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by atmospheric oxygen, metal ions, or other oxidizing agents in your solution. This process often leads to the formation of colored impurities and a loss of compound activity.[7][8]

  • pH Extremes: The compound's amino group has a predicted pKa of ~3.92, meaning it will be protonated and positively charged in acidic conditions (pH < 4).[2] While this may increase aqueous solubility, the stability can be affected. In alkaline conditions, the deprotonated (free base) amine is more nucleophilic and can be more prone to oxidation.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. While gentle heating can aid dissolution, prolonged exposure to heat should be avoided.[5] Storage of stock solutions should be at low temperatures.

cluster_factors Degradation Factors cluster_compound cluster_outcomes Consequences Light Light / UV Compound 8-Nitroisoquinolin-5-amine in Solution Light->Compound Oxygen Oxygen (Air) Oxygen->Compound Temp High Temperature Temp->Compound pH Extreme pH pH->Compound Redox Redox Agents Redox->Compound Degradation Compound Degradation Compound->Degradation Loss Loss of Potency Degradation->Loss Artifacts Experimental Artifacts Degradation->Artifacts

Caption: Key factors leading to the degradation of 8-Nitroisoquinolin-5-amine.

Q2: What is the best solvent for preparing a stock solution?

Due to the aromatic nature and functional groups of 8-Nitroisoquinolin-5-amine, it is expected to have low solubility in water.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions. These polar aprotic solvents are generally effective at dissolving a wide range of organic molecules.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended and will likely fail. For experiments requiring an aqueous environment, a concentrated stock in DMSO should be prepared first and then diluted serially into the aqueous buffer. Ensure the final concentration of DMSO is low (<0.5%) and does not affect your experimental system.

Q3: How should I store my 8-Nitroisoquinolin-5-amine solutions to maximize stability?

Proper storage is critical for preventing degradation and ensuring the consistency of your results over time.[9]

  • Stock Solutions (in DMSO/DMF):

    • Aliquot: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. This minimizes the introduction of moisture and oxygen from the air.[9]

    • Temperature: Store at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).

    • Protection from Light: Use amber-colored vials or wrap standard vials in aluminum foil to protect the solution from light.[6]

    • Inert Atmosphere: For maximum stability, especially for long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Working Solutions (in Aqueous Buffer):

    • Prepare Fresh: Working solutions in aqueous media should be prepared fresh for each experiment and used immediately. Do not store compounds in aqueous buffers, as hydrolysis and other degradation pathways are much more likely.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments.

Issue 1: My solution of 8-Nitroisoquinolin-5-amine has changed color (e.g., turned yellow or brown).
  • Probable Cause: Color change is a strong indicator of chemical degradation. Oxidation of the aromatic amine or other reactions involving the nitro group can produce highly conjugated, colored byproducts.[10][11] This compromises the purity and concentration of your active compound.

  • Solution:

    • Discard the Solution: Do not use a discolored solution. The presence of unknown degradation products can lead to unpredictable and erroneous results.

    • Prepare a Fresh Stock: Prepare a new stock solution from the solid compound following the recommended protocol (see below).

    • Review Handling Practices: Ensure you are rigorously protecting the solution from light and minimizing its exposure to air. Use high-purity, anhydrous solvents.

Issue 2: I see a precipitate after diluting my DMSO stock into an aqueous buffer.
  • Probable Cause: This is a solubility issue. 8-Nitroisoquinolin-5-amine likely has very poor aqueous solubility.[12] When the DMSO stock is diluted into the buffer, the compound may crash out of solution once the solvent environment is no longer favorable.

  • Solution:

    • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

    • Increase Final DMSO Concentration: If your experimental system tolerates it, slightly increasing the final percentage of DMSO in your working solution can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.

    • Perform a Solubility Test: Before your main experiment, test the solubility at your target concentration. Prepare the dilution and let it sit at the experimental temperature for 30-60 minutes. Visually inspect for any precipitate or cloudiness.

Issue 3: My experimental results are inconsistent or not reproducible.
  • Probable Cause: Inconsistent results often point to compound instability in the final experimental medium. The compound may be degrading over the time course of your experiment.

  • Solution:

    • Conduct a Stability Test: Analyze the stability of the compound in your exact experimental buffer.

      • Prepare your final working solution.

      • Take a sample at time zero (t=0).

      • Incubate the solution under your exact experimental conditions (temperature, light, etc.).

      • Take additional samples at various time points (e.g., 1h, 4h, 24h).

      • Analyze the samples by HPLC or LC-MS. A decrease in the area of the parent compound's peak and the appearance of new peaks over time confirms degradation.

    • Adjust Experimental Protocol: If instability is confirmed, you may need to shorten incubation times or add the compound to your system at the very last moment before measurement.

start Unexpected Result q1 Solution Discolored? start->q1 q2 Precipitate Formed? q1->q2 No a1 Probable Cause: Oxidative Degradation q1->a1 Yes q3 Inconsistent Data? q2->q3 No a2 Probable Cause: Low Aqueous Solubility q2->a2 Yes a3 Probable Cause: Instability in Buffer q3->a3 Yes s1 Action: Discard & Prepare Fresh Stock. Protect from light/air. a1->s1 s2 Action: Lower final concentration. Perform solubility test. a2->s2 s3 Action: Perform time-course stability study via HPLC/LC-MS. a3->s3

Caption: Troubleshooting workflow for common issues with 8-Nitroisoquinolin-5-amine.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weigh Vial: Tare a clean, dry amber glass vial with a PTFE-lined cap on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1.89 mg of 8-Nitroisoquinolin-5-amine solid into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 189.17 g/mol ) / 0.010 mol/L

    • For 1.89 mg, this is approximately 1.0 mL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Proceed to Protocol 2 for storage.

Protocol 2: Recommended Aliquoting and Storage Procedure
  • Prepare Aliquot Vials: Obtain several small-volume (e.g., 0.5 mL) amber microcentrifuge tubes or glass vials. Label them with the compound name, concentration, and date.

  • Aliquot Solution: In a controlled environment (e.g., a chemical fume hood), carefully pipette small volumes (e.g., 20-50 µL) of the stock solution into each labeled vial. This volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.[13]

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.

  • Store: Place the sealed aliquots in a labeled freezer box. Store at -20°C or, for maximum longevity, at -80°C.[6]

  • Maintain Records: Keep a detailed log of the stock solution preparation and the number of aliquots created.[5]

References
  • LookChem . 8-Nitroisoquinolin-5-amine. [Link]

  • Chemsrc . Isoquinolin-5-amine | CAS#:1125-60-6. [Link]

  • Lab Manager Magazine . Handling and Storing Chemicals. [Link]

  • PubChem, NIH . 8-Nitroisoquinoline | C9H6N2O2 | CID 343749. [Link]

  • HSC Chemistry . Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of St Andrews . Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of South Carolina, EHS . How do I... safely store chemicals in laboratory?. [Link]

  • Vanderbilt Environmental Health and Safety . Managing Chemical Retention and Storage In Your Laboratory. [Link]

  • PubChem, NIH . 8-Nitroquinoline | C9H6N2O2 | CID 11830. [Link]

  • PubChem, NIH . 6-Nitroquinoxalin-5-amine | C8H6N4O2 | CID 13177513. [Link]

  • Semantic Scholar . SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

  • PubMed, NIH . Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. [Link]

  • FORCE Technology . Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • Gassnova . Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. [Link]

  • ACS Publications, via PMC, NIH . Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ResearchGate . Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • PubChem, NIH . 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. [Link]

  • PubChem, NIH . 5-Aminoisoquinoline | C9H8N2 | CID 70766. [Link]

  • Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in the Amination of Nitroquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into controlling and increasing the regioselectiv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into controlling and increasing the regioselectivity of amination reactions on nitroquinoline scaffolds. We will move beyond simple procedural lists to explore the underlying principles that govern these transformations, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the amination of nitroquinolines often challenging?

A1: The inherent electronic properties of the quinoline ring system present a fundamental challenge. The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich.[1] The powerful electron-withdrawing nature of the nitro group further complicates this by activating multiple positions for nucleophilic aromatic substitution (SNAr).[2][3] The final regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Q2: What are the primary factors that influence the site of amination on a nitroquinoline ring?

A2: Several critical factors dictate the regioselectivity of amination:

  • Position of the Nitro Group: The nitro group is a strong activating group for nucleophilic aromatic substitution.[4] It activates the ortho and para positions relative to its location on the ring.[5] Therefore, the initial placement of the nitro group is the primary determinant of the possible amination sites.

  • Inherent Reactivity of the Quinoline Core: In the absence of strongly activating or directing groups, the C2 and C4 positions of the quinoline ring are generally the most susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][6]

  • Reaction Mechanism: The operative reaction mechanism, such as SNAr, Vicarious Nucleophilic Substitution (VNS), or Chichibabin amination, will have distinct regiochemical preferences.[7][8]

  • Reaction Conditions: Parameters such as solvent, temperature, base, and the nature of the aminating agent can significantly influence the kinetic and thermodynamic control of the reaction, thereby altering the product distribution.[9]

Q3: What is Vicarious Nucleophilic Substitution (VNS) and how does it apply to nitroquinolines?

A3: Vicarious Nucleophilic Substitution (VNS) is a powerful method for the amination of electron-deficient aromatic rings, like nitroquinolines, where a hydrogen atom is replaced by a nucleophile.[10] The reaction typically proceeds via the initial addition of a nucleophile to form a σ-complex intermediate.[7] For nitroquinolines, VNS amination often occurs at positions ortho or para to the nitro group.[9] It has been postulated that the counterion of the base used (e.g., potassium in t-BuOK) can interact with the oxygen of the nitro group, influencing the direction of nucleophilic attack.[7][10]

Troubleshooting Guides

Problem 1: Low Regioselectivity with a Mixture of Isomers

You are attempting to aminate a nitroquinoline and obtaining a mixture of amino-substituted isomers, leading to low yields of the desired product and difficult purification.

Causality Analysis

Low regioselectivity in the amination of nitroquinolines often stems from the comparable activation of multiple ring positions by the nitro group and the quinoline nitrogen. The reaction may be proceeding under conditions that allow for the formation of both kinetically and thermodynamically favored products.

Troubleshooting Workflow

G start Low Regioselectivity Observed step1 Analyze the position of the nitro group and predict activated sites (ortho/para). start->step1 step2 Evaluate the inherent reactivity of the quinoline core (C2 vs. C4). step1->step2 step3 Modify Reaction Temperature step2->step3 step4a Lower temperature to favor kinetic product. step3->step4a Kinetic control desired step4b Increase temperature to favor thermodynamic product. step3->step4b Thermodynamic control desired step5 Change the Solvent System step4a->step5 step4b->step5 step6a Use a more polar solvent (e.g., DMF, DMSO) to potentially favor a specific isomer. step5->step6a Increase polarity step6b Use a non-polar solvent (e.g., Toluene, Xylene) to alter solubility and reactivity. step5->step6b Decrease polarity step7 Vary the Aminating Agent/Base step6a->step7 step6b->step7 step8a Use a bulkier amine to introduce steric hindrance and favor less hindered positions. step7->step8a Steric control step8b Switch the base (e.g., t-BuOK, NaH, KHMDS) to alter the nature of the σ-complex. step7->step8b Electronic control end Improved Regioselectivity step8a->end step8b->end

Caption: Troubleshooting workflow for low regioselectivity.

Detailed Protocols

Protocol 1: Temperature Screening for Kinetic vs. Thermodynamic Control

  • Set up parallel reactions in small vials.

  • Charge each vial with the nitroquinoline substrate (1 equiv.), aminating agent (1.2 equiv.), and a suitable base (e.g., t-BuOK, 1.5 equiv.) in a chosen solvent (e.g., DMSO).

  • Run the reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C, 80 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Quench the reactions and analyze the product isomer ratio by ¹H NMR or GC-MS to identify the optimal temperature for the desired regioselectivity.

Protocol 2: Solvent Effects on Regioselectivity

  • Following the setup in Protocol 1, maintain a constant optimal temperature.

  • Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, NMP, Toluene).

  • Ensure all reactants are soluble in the chosen solvents.

  • Monitor and analyze the reactions as described above to determine the solvent that provides the highest regioselectivity.

Problem 2: No Reaction or Poor Conversion

You have designed a regioselective amination based on electronic predictions, but the reaction fails to proceed or gives very low conversion to the desired product.

Causality Analysis

A lack of reactivity can be attributed to several factors: insufficient activation of the aromatic ring, a poor leaving group (in the case of hydrogen, for VNS or Chichibabin-type reactions), an insufficiently nucleophilic aminating agent, or catalyst deactivation.

Troubleshooting Workflow

G start No Reaction / Poor Conversion step1 Verify the purity and activity of the aminating agent and base. start->step1 step2 Consider alternative amination strategies. step1->step2 step3a Investigate Chichibabin Amination (e.g., NaNH2 in liquid ammonia or xylene). step2->step3a Direct C-H Amination step3b Explore Quinoline N-Oxide activation. step2->step3b Substrate Activation step4a Perform Chichibabin reaction under optimized conditions (temperature, time). step3a->step4a step4b Synthesize the corresponding N-oxide and perform amination on the activated substrate. step3b->step4b step5 If applicable, investigate catalytic methods. step4a->step5 step4b->step5 step6 Screen transition metal catalysts (e.g., Cu, Pd) for C-N cross-coupling. step5->step6 end Successful Amination step6->end

Sources

Optimization

Technical Support Center: Recrystallization of 8-Nitroisoquinolin-5-amine

Welcome to the technical support center for the purification of 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Nitroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am starting a new synthesis of 8-Nitroisoquinolin-5-amine. What is the best starting solvent for recrystallization?

Answer:

Selecting the ideal solvent is the most critical step for a successful recrystallization.[1][2] The principle relies on finding a solvent in which 8-Nitroisoquinolin-5-amine is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[1][3]

Your starting point should be a preliminary solvent screen with small amounts of your crude product.[3][4] Based on the structure of 8-Nitroisoquinolin-5-amine, which contains a polar amine group, a polar nitro group, and a large aromatic system, we can predict its solubility behavior.[5] Polar solvents are generally a good starting point. However, due to the large non-polar aromatic core, it will likely not be soluble in highly polar solvents like water alone.

Recommended Solvents for Initial Screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Ethanol 7824.5The hydroxyl group can hydrogen bond with the amine and nitro groups, while the ethyl chain interacts with the aromatic system. Often a good choice for nitro-aromatic compounds.[6]
Methanol 6532.7More polar than ethanol. May show good solubility at boiling, but its lower boiling point might be advantageous.[4]
Ethyl Acetate 776.0A moderately polar solvent that is often effective for compounds with both polar and non-polar characteristics.
Toluene 1112.4The aromatic nature of toluene can effectively dissolve the isoquinoline ring system, especially when hot.[5]
Acetone 5620.7A polar aprotic solvent that can be a good candidate, though sometimes it is too effective a solvent, leading to poor recovery.[5]

To perform a quick screen:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily at room temperature, the solvent is not suitable.

  • If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.[2]

  • A good candidate solvent will dissolve the compound completely at its boiling point.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Q2: My compound is "oiling out" and forming a liquid layer instead of crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization and occurs when the solid melts in the hot solvent rather than dissolving.[7] This liquid phase is often immiscible with the solvent and, upon cooling, solidifies into an amorphous mass, trapping impurities. This typically happens when the melting point of the solute is lower than the boiling point of the solvent. Given that 8-Nitroisoquinolin-5-amine has a high melting point (260-268 °C), this is less likely to be the cause unless your sample is highly impure, which can significantly depress the melting point.

More commonly for a compound like this, oiling out can be caused by:

  • High concentration of impurities: A large amount of impurity can create a low-melting eutectic mixture.

  • Solution cooling too rapidly: If the solution becomes supersaturated too quickly, the molecules may not have time to arrange into a crystal lattice.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[7][8] Allow it to cool much more slowly. Insulating the flask can promote slow cooling and crystal formation.

  • Switch to a Lower-Boiling Solvent: If you are using a high-boiling solvent like toluene, consider switching to a lower-boiling one like ethanol or ethyl acetate.

  • Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3] A common and effective pair for compounds like this is Ethanol/Water or Toluene/Hexane .

Q3: My crystal yield is very low. What are the most likely reasons for this loss of product?

Answer:

Low recovery is a frustrating but fixable issue. The primary goal is to maximize the difference in solubility between the hot and cold solvent.[1] Here are the common culprits for low yield:

  • Using Too Much Solvent: This is the most frequent error.[9][10] The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount means that a significant portion of your compound will remain dissolved even after cooling.

    • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[9] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a slight excess of hot solvent (around 5-10%) before hot filtration.[11] Also, ensure your filtration apparatus (funnel and receiving flask) is pre-heated with hot solvent vapor or in an oven to prevent cooling on contact.[11]

  • Cooling Too Quickly: While it may seem counterintuitive, very rapid cooling can lead to the formation of very small crystals that are difficult to filter and can pass through the filter paper.

    • Solution: Allow the flask to cool slowly and undisturbed on the benchtop before moving it to an ice bath.[1]

  • Incomplete Transfer: Significant product can be left behind in the crystallization flask.

    • Solution: After filtering, rinse the flask with a small amount of the ice-cold mother liquor (the filtrate) to transfer any remaining crystals to the filter funnel.

Q4: My final crystals are still colored. Can I improve the purity further?

Answer:

Yes. A persistent color, often yellow or brown for nitro-aromatic compounds, indicates the presence of colored, polar impurities. These can often be removed with the use of activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve your crude 8-Nitroisoquinolin-5-amine in the appropriate amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). A small spatula tip is usually sufficient. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.

  • Bring the mixture back to a boil for 5-10 minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the charcoal.[9] It is crucial to use fluted filter paper to speed up this process and prevent premature crystallization in the funnel.

  • Allow the now colorless or less colored filtrate to cool slowly to induce crystallization.

Experimental Workflow Visualization

The following diagram outlines the logical decision-making process for troubleshooting common recrystallization issues for 8-Nitroisoquinolin-5-amine.

Recrystallization_Troubleshooting start Start: Crude 8-Nitroisoquinolin-5-amine solvent_screen Perform Solvent Screen (Ethanol, Toluene, etc.) start->solvent_screen good_solvent Good Solvent Found? (High sol. hot, low sol. cold) solvent_screen->good_solvent dissolve Dissolve Crude in Minimal Hot Solvent good_solvent->dissolve Yes ts_bad_solvent Try Mixed-Solvent System (e.g., Ethanol/Water) good_solvent->ts_bad_solvent No oiling_out Compound 'Oils Out'? dissolve->oiling_out cool Cool Slowly to Induce Crystallization crystals_form Crystals Form? cool->crystals_form filter_dry Filter, Wash with Cold Solvent, & Dry crystals_form->filter_dry Yes ts_no_xtal Troubleshoot: 1. Evaporate excess solvent 2. Scratch flask inner wall 3. Add seed crystal crystals_form->ts_no_xtal No oiling_out->cool No ts_oil Troubleshoot: 1. Re-heat, add more solvent 2. Cool slower 3. Use mixed-solvent system oiling_out->ts_oil Yes pure_product Pure Product filter_dry->pure_product ts_oil->dissolve ts_no_xtal->cool ts_bad_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of 8-Nitroisoquinolin-5-amine.

References

  • Solvent Choice . (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet . (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection . (n.d.). Science Learning Center. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . (1975). Journal of Chemical Education. Retrieved from [Link]

  • Problems in recrystallization . (n.d.). Biocyclopedia. Retrieved from [Link]

  • 8-Nitroisoquinolin-5-amine . (n.d.). LookChem. Retrieved from [Link]

  • Recrystallization . (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Troubleshooting Recrystallization . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations . (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Debugging unexpected NMR shifts in 8-Nitroisoquinolin-5-amine

Technical Support Center: 8-Nitroisoquinolin-5-amine Welcome to the technical support center for 8-Nitroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Nitroisoquinolin-5-amine

Welcome to the technical support center for 8-Nitroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during the characterization of this compound. This guide provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your spectral data.

Troubleshooting Guide: Unraveling Unexpected NMR Shifts

The unique electronic environment of 8-Nitroisoquinolin-5-amine, shaped by the interplay of the electron-withdrawing nitro group and the electron-donating amino group on the isoquinoline scaffold, can lead to complex and sometimes unexpected NMR spectra. This section addresses specific problems you might encounter.

Predicted NMR Data for 8-Nitroisoquinolin-5-amine

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Prediction
H-1 9.2 - 9.4150 - 153Deshielded by the adjacent nitrogen in the pyridine ring.
H-3 8.6 - 8.8142 - 145Influenced by the ring nitrogen and the remote nitro and amino groups.
H-4 7.8 - 8.0118 - 121Shielded relative to H-1 and H-3.
H-6 7.5 - 7.7120 - 123Influenced by both the amino and nitro groups.
H-7 8.0 - 8.2128 - 131Deshielded due to the ortho nitro group.
NH₂ 5.5 - 6.5 (broad)-Exchangeable proton, chemical shift is highly dependent on concentration and solvent.[1]
C-1 -150 - 153Deshielded by adjacent nitrogen.
C-3 -142 - 145Influenced by ring nitrogen.
C-4 -118 - 121Shielded relative to other carbons in the pyridine ring.
C-4a -125 - 128Bridgehead carbon.
C-5 -145 - 148Attached to the electron-donating amino group.
C-6 -120 - 123Influenced by both substituents.
C-7 -128 - 131Influenced by the ortho nitro group.
C-8 -148 - 151Attached to the electron-withdrawing nitro group.
C-8a -130 - 133Bridgehead carbon.

Q1: My aromatic proton signals are shifted significantly upfield or downfield from the predicted values. What could be the cause?

A1: This is a common issue and can often be attributed to solvent effects. The aromatic protons of 8-Nitroisoquinolin-5-amine are sensitive to the polarity and aromaticity of the NMR solvent.

  • Causality: Solvents can interact with the solute through various mechanisms, including hydrogen bonding and aromatic stacking (π-π interactions), which can alter the electron density around the protons and thus their chemical shifts.[2] For instance, using an aromatic solvent like benzene-d₆ can induce significant upfield shifts for protons located above the plane of the solvent's aromatic ring due to anisotropic effects.[3] Conversely, highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ can lead to downfield shifts, especially for the NH₂ protons.[4]

  • Troubleshooting Workflow:

    G start Unexpected Aromatic Shifts Observed step1 Identify the Solvent Used start->step1 step2 Compare with Predicted Shifts in a Standard Solvent (e.g., DMSO-d₆) step1->step2 step3 Run Spectrum in a Different Solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) step2->step3 step4 step4 step3->step4 end Identify Solvent-Induced Shift & Confirm Structure step4->end

    Troubleshooting solvent-induced shifts.
  • Experimental Protocol: Solvent Study

    • Prepare three separate NMR samples of your compound, each dissolved in a different deuterated solvent (e.g., DMSO-d₆, CDCl₃, and benzene-d₆).

    • Acquire a ¹H NMR spectrum for each sample under identical concentration and temperature conditions.

    • Compare the chemical shifts of the aromatic protons across the three spectra.

    • Document the changes in chemical shifts relative to the solvent used. This will help confirm if the unexpected shifts are due to solvent-solute interactions.

Q2: The chemical shift of the amino (-NH₂) protons is not where I expect it, or the peak is very broad. Is this normal?

A2: Yes, the chemical shift and appearance of the amino protons are highly variable.

  • Causality: The -NH₂ protons are acidic and can undergo rapid chemical exchange with other exchangeable protons in the sample (like trace water) or with the solvent itself.[1] This exchange process can lead to peak broadening. The extent of hydrogen bonding, which is influenced by concentration, temperature, and solvent, also significantly impacts the chemical shift of the -NH₂ protons.[1]

  • Troubleshooting and Confirmation:

    G start Ambiguous or Broad -NH₂ Peak step1 Perform a D₂O Exchange Experiment start->step1 step2 Acquire ¹H NMR Spectrum After D₂O Addition step1->step2 step3 Observe Disappearance or Significant Reduction in Intensity of the -NH₂ Peak step2->step3 end Confirm Assignment of -NH₂ Protons step3->end

    Confirming the -NH₂ proton signal.
  • Experimental Protocol: D₂O Exchange

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for about 30 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • The peak corresponding to the -NH₂ protons will either disappear or its intensity will be significantly reduced due to the exchange of protons with deuterium.[5]

Q3: I am observing more signals in the aromatic region than expected, suggesting my compound is impure, but other analytical data (e.g., LC-MS) indicates high purity. What could be happening?

A3: This could be due to pH effects, especially if your sample or solvent contains acidic or basic impurities.

  • Causality: 8-Nitroisoquinolin-5-amine has two basic sites (the amino group and the isoquinoline nitrogen) and can be protonated under acidic conditions. Protonation will significantly alter the electronic structure of the molecule, leading to a different set of chemical shifts. If your sample exists as a mixture of the free base and its protonated form in slow exchange on the NMR timescale, you may observe two sets of signals.[6][7]

  • Troubleshooting Workflow:

    G start Unexpected Number of Aromatic Signals step1 Check for Acidic/Basic Impurities in Solvent or Sample start->step1 step2 Acquire ¹H NMR in a Buffered Solution or with a Drop of Base (e.g., Pyridine-d₅) or Acid (e.g., TFA-d) step1->step2 step3 Observe Coalescence of Signals into a Single Set step2->step3 end Confirm pH-Dependent Equilibrium step3->end

    Investigating pH-related signal multiplicity.
  • Experimental Protocol: pH Adjustment

    • Acquire a standard ¹H NMR spectrum of your sample.

    • To a fresh sample, add a small drop of a deuterated acid (e.g., trifluoroacetic acid-d) and acquire another spectrum. Observe any changes in the chemical shifts.

    • To a separate fresh sample, add a drop of a deuterated base (e.g., pyridine-d₅) and acquire a spectrum.

    • If the unexpected signals are due to a pH-dependent equilibrium, you should observe a coalescence of the signals into a single set upon addition of either the acid or the base.

Frequently Asked Questions (FAQs)

Q4: Can the concentration of my sample affect the chemical shifts? A4: Yes, particularly for the aromatic and amino protons. At higher concentrations, intermolecular interactions such as π-stacking between the isoquinoline rings can become more pronounced, leading to upfield shifts.[3] Hydrogen bonding involving the amino and nitro groups can also be concentration-dependent, affecting the shifts of nearby protons. If you observe shifts that differ from a previously recorded spectrum, check if the concentration is the same.[3]

Q5: My ¹³C NMR spectrum shows weak quaternary carbon signals. Is this a problem? A5: This is generally not a cause for concern. Quaternary carbons (those not attached to any protons) often exhibit weaker signals in proton-decoupled ¹³C NMR spectra. This is due to their longer relaxation times and the lack of signal enhancement from the Nuclear Overhauser Effect (NOE), which benefits protonated carbons.[8] For 8-Nitroisoquinolin-5-amine, the signals for C-4a, C-5, C-8, and C-8a may appear weaker than the other carbon signals.

Q6: I suspect my sample may be degrading in the NMR solvent. What are the signs and what can I do? A6: Signs of degradation include the appearance of new, unidentifiable peaks over time, changes in the color of the solution, and a decrease in the intensity of the expected signals. Nitroaromatic compounds can sometimes be susceptible to nucleophilic substitution or reduction, although this is less common under standard NMR conditions.[9] To check for degradation, you can re-run the NMR spectrum after several hours or a day. If new peaks appear, consider using a freshly prepared sample and a non-reactive solvent.

References

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Troubleshooting 1H NMR spectra of 3-Phenyloxetan-3-amine. Benchchem.
  • 8-Nitroquinoline(607-35-2) 1H NMR spectrum. ChemicalBook.
  • Isoquinoline(119-65-3) 13C NMR spectrum. ChemicalBook.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPOR
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum. ChemicalBook.
  • NMR Spectroscopy Practice Problems. Chemistry Steps.
  • Struggling with IR and NMR spectres. Reddit.
  • Quinoline(91-22-5) 1H NMR spectrum. ChemicalBook.
  • 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum. ChemicalBook.
  • 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum. ChemicalBook.
  • 8-Nitroisoquinolin-5-amine. LookChem.
  • 8-Aminoquinoline | C9H8N2. PubChem.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
  • Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PubMed.
  • Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic.
  • 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum. ChemicalBook.
  • 8-Aminoquinoline(578-66-5) 1H NMR spectrum. ChemicalBook.
  • 8-Aminoquinoline(578-66-5) 13C NMR spectrum. ChemicalBook.
  • 8-Nitroquinoline - 13C NMR Spectrum. SpectraBase.
  • 1H-NMR spectra of HQ and PHQ.
  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Carbon-13 NMR Spectroscopy. YouTube.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • NMR Spectra of Cyclic Nitrones. 7. The Influence of Substituents and a Hydrogen Bond on 14N and 17O Chemical Shifts in Derivatives of 3-Imidoazoline 3-Oxide.
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI.
  • Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit.
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 8-Nitroisoquinolin-5-amine Derivatives

Welcome to the technical support center for 8-nitroisoquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-nitroisoquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability-related challenges encountered during experimentation. The unique chemical architecture of these compounds, featuring a nitro group and an amino group on an isoquinoline scaffold, presents specific stability considerations that are crucial for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 8-nitroisoquinolin-5-amine derivatives?

A1: The primary stability concerns for 8-nitroisoquinolin-5-amine derivatives stem from the presence of two key functional groups: the nitroaromatic system and the primary aromatic amine.[1][2][3]

  • Nitro Group: The electron-withdrawing nature of the nitro group, while integral to the molecule's function, can make the aromatic ring susceptible to certain reactions.[1] Nitroaromatic compounds can be sensitive to light (photosensitivity) and may undergo reduction to form nitroso or amino derivatives.[4][5]

  • Amino Group: Aromatic amines are prone to oxidation, which can lead to the formation of colored degradation products.[6] This oxidation can be accelerated by exposure to air (oxygen), light, and certain metal ions. The lone pair of electrons on the nitrogen atom makes amines basic and susceptible to reactions with acids.[7]

  • Combined Effects: The interplay between the nitro and amino groups on the isoquinoline ring can influence the overall electron density and reactivity of the molecule, potentially leading to unique degradation pathways.

Q2: How should I properly store solid 8-nitroisoquinolin-5-amine derivatives for long-term stability?

A2: Proper storage is critical to maintain the integrity of your compounds. Based on best practices for similar nitroaromatic and amine-containing compounds, the following conditions are recommended:[8][9][10]

Storage ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the amine group.
Light Protect from light (amber vials or foil)Prevents photochemical degradation.
Moisture Store in a desiccator with a suitable desiccantAromatic amines can be hygroscopic, and moisture can facilitate hydrolytic degradation.[11]
Container Tightly sealed, chemically resistant vialsPrevents exposure to air and moisture.

Q3: What are the best practices for preparing stock solutions of these derivatives?

A3: To ensure the stability and accuracy of your stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. For many derivatives, DMSO or DMF are common choices. Always check the solubility of your specific derivative.

  • Inert Atmosphere: If possible, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound to remove dissolved oxygen.

  • Minimize Exposure: Prepare solutions promptly and minimize their exposure to light and air.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] Use amber vials to protect from light.

  • Concentration: While a concentration of 1 mg/mL is often recommended for degradation studies, the optimal concentration for your experiments may vary.[12]

Troubleshooting Guides

Issue 1: Observation of Color Change in Solid Compound or Solution

Symptoms: The solid compound or its solution develops a yellow, brown, or reddish-brown hue over time.

Potential Cause: This is a classic indicator of oxidation of the aromatic amine group, potentially leading to the formation of colored polymeric impurities.[11] The nitro group itself can also contribute to color.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately review your storage protocol against the recommendations in the FAQs. Ensure the container is tightly sealed and protected from light.

  • Inert Atmosphere Handling: When weighing and preparing solutions, handle the compound under an inert atmosphere (e.g., in a glove box) if possible.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ether-based solvents can be a source of oxidation.

  • Analytical Confirmation: Use techniques like HPLC-UV or LC-MS to analyze the discolored sample against a fresh, pure standard. This will help identify and quantify the degradation products.

Experimental Workflow for Investigating Discoloration

A Color Change Observed B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Analyze Sample by HPLC-UV/LC-MS B->C D Compare to Fresh Standard C->D E Degradation Confirmed? D->E Yes J No Degradation Detected (Color inherent to compound) D->J No F Implement Inert Atmosphere Handling E->F G Check Solvent Purity (Use Anhydrous/Fresh) F->G H Discard Degraded Material G->H I Continue Experiment with Fresh Material & Improved Handling H->I

Caption: Troubleshooting workflow for color change.

Issue 2: Inconsistent Results in Biological Assays

Symptoms: You observe significant variability in IC50 values, potency, or other biological readouts between experiments using the same compound.

Potential Cause: This could be due to the degradation of the active pharmaceutical ingredient (API) in your assay medium or during incubation. The stability of the compound under your specific experimental conditions (pH, temperature, presence of media components) may be a factor.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation (stress testing) study to understand the compound's stability under various conditions.[4][13] This involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.[12]

    Protocol: Forced Degradation Study

    • Prepare Stock Solution: Prepare a stock solution of your 8-nitroisoquinolin-5-amine derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature and 50-60°C.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature and 50-60°C.

      • Oxidation: Mix the stock solution with 3% H2O2 and incubate at room temperature.

      • Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 70°C).

      • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[12]

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralization: Neutralize the acidic and basic samples before analysis.

    • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Aim for 10-20% degradation to ensure the method is challenged.[14]

  • Assay Medium Stability: Incubate your compound in the complete assay medium for the duration of your experiment and analyze for degradation by HPLC.

  • pH Considerations: The amine group's basicity means the compound's charge and stability can be pH-dependent.[15] Ensure the pH of your assay buffer is controlled and appropriate.

Degradation Pathways to Consider

cluster_stress Stress Conditions cluster_compound 8-Nitroisoquinolin-5-amine Derivative cluster_degradation Potential Degradation Pathways Acid/Base Acid/Base D Hydrolysis Acid/Base->D Oxidizing Agents Oxidizing Agents B Amine Oxidation (Colored Products) Oxidizing Agents->B Light (UV/Vis) Light (UV/Vis) E Photodegradation Light (UV/Vis)->E Heat Heat Heat->B Heat->D A Parent Compound A->B C Nitro Reduction (Nitroso, Amino) A->C A->D A->E

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce By-product Formation in Isoquinoline Reactions

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted by-products. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common isoquinoline syntheses.

Introduction to Isoquinoline Synthesis and By-product Challenges

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Several named reactions are routinely employed for its construction, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While powerful, these methods can be plagued by side reactions that lead to reduced yields, complex purification procedures, and sometimes, unexpected molecular scaffolds. Understanding the mechanisms behind both the desired transformation and potential side reactions is paramount to achieving clean, high-yielding syntheses. This guide will delve into the nuances of these key reactions, offering practical solutions to common problems.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[3][4][5] The reaction is typically performed under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4]

Bischler-Napieralski: Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a styrene by-product instead of the desired dihydroisoquinoline. What is happening and how can I prevent this?

A: You are likely observing a retro-Ritter reaction . This is one of the most common side reactions in the Bischler-Napieralski synthesis.[1][3][6]

  • Causality: The reaction proceeds through a nitrilium ion intermediate.[4][7] This electrophilic species can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or fragment in a retro-Ritter fashion to yield a stable styrene derivative and a nitrile. This side reaction is particularly prevalent when the cyclization onto the aromatic ring is slow, for instance, with electron-deficient aromatic rings.[6]

  • Mitigation Strategies:

    • Solvent Choice: Using a nitrile solvent, such as acetonitrile, can suppress the retro-Ritter reaction.[1][6] Le Châtelier's principle suggests that the excess nitrile in the solvent mixture shifts the equilibrium away from the fragmentation pathway.

    • Lower Reaction Temperature: High temperatures can favor the elimination pathway.[1] Running the reaction at the lowest effective temperature can help minimize styrene formation.

    • Alternative Reagents: Employing milder dehydrating agents or activating the amide differently can circumvent the issue. For example, using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to the retro-Ritter fragmentation.[6]

Q2: The cyclization is not proceeding, and I am recovering my starting amide. How can I improve the reaction efficiency?

A: Incomplete conversion often points to insufficient activation of the substrate or deactivation of the aromatic ring.

  • Causality: The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[3][4] If the aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity is reduced, making the intramolecular cyclization difficult. Additionally, the dehydrating agent may not be potent enough for your specific substrate.

  • Optimization Strategies:

    • Activating Groups: The reaction is most effective with electron-rich aromatic rings.[3][5][6] Substrates with electron-donating groups (e.g., alkoxy, alkyl) on the benzene ring will react more readily.[6]

    • Stronger Dehydrating Agents: For less reactive substrates, a more potent dehydrating agent may be necessary. A combination of P₂O₅ in refluxing POCl₃ is often effective for electron-deficient systems.[4][6] Polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) can also be considered.[4]

    • Increase Temperature: While high temperatures can promote side reactions, they may be necessary for sluggish cyclizations. Experiment with gradually increasing the temperature, for example by switching from refluxing toluene to xylene.[7]

Experimental Protocol: Minimizing Styrene Formation in a Bischler-Napieralski Reaction

This protocol is a general guideline for a Bischler-Napieralski cyclization aimed at minimizing the retro-Ritter side reaction.

  • Amide Preparation: Synthesize the required β-arylethylamide from the corresponding β-arylethylamine and an appropriate acylating agent (e.g., acid chloride or anhydride).[2]

  • Cyclization:

    • Dissolve the amide intermediate (1.0 eq) in anhydrous acetonitrile.[1]

    • Under a nitrogen atmosphere, cool the solution to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise.[1]

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with an aqueous base (e.g., NaOH or NH₄OH).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Bischler-Napieralski Reaction Pathway and By-product Formation

Bischler_Napieralski cluster_main Desired Pathway cluster_side Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (OPO₂Cl₂)⁻ DHNQ 3,4-Dihydroisoquinoline Nitrilium->DHNQ Intramolecular Electrophilic Substitution Nitrilium_side Nitrilium Ion Intermediate Styrene Styrene By-product Nitrilium_side->Styrene Retro-Ritter Reaction

Caption: Desired vs. side reaction pathways in the Bischler-Napieralski synthesis.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and subsequent ring-closure reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[8][9][10] This reaction is particularly valuable as it can proceed under mild, even physiological, conditions, especially when the aromatic ring is activated.[11]

Pictet-Spengler: Troubleshooting Guide & FAQs

Q1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What factors should I investigate?

A: Low reactivity in a Pictet-Spengler reaction is often linked to the nucleophilicity of the aromatic ring, the electrophilicity of the iminium ion, or unfavorable reaction conditions.

  • Causality: The key step is the intramolecular attack of the electron-rich aromatic ring on an iminium ion intermediate.[8][9] If the aromatic ring has electron-withdrawing substituents, its nucleophilicity is diminished. Similarly, if the iminium ion is not sufficiently electrophilic, the cyclization will be slow or may not occur at all.

  • Optimization Strategies:

    • Substrate Electronics: The reaction is most successful with β-arylethylamines bearing electron-donating groups (e.g., hydroxyl, alkoxy) on the aromatic ring.[2][11] These groups activate the ring towards electrophilic attack.

    • Acid Catalyst: While some highly activated substrates react without a catalyst, most require an acid. The acid protonates the intermediate imine to form the more electrophilic iminium ion.[8] For less reactive substrates, stronger acids (e.g., trifluoroacetic acid) and higher temperatures may be necessary.[8]

    • N-Acyliminium Ion Variant: For particularly challenging substrates, consider an N-acyliminium ion Pictet-Spengler reaction. Acylating the intermediate imine generates a highly reactive N-acyliminium ion that can cyclize onto even less activated aromatic rings under mild conditions.[8][12]

Q2: I am observing the formation of an N-acylated by-product without cyclization when using the N-acyliminium variant. How can I promote the desired ring closure?

A: The formation of a stable N-acylated intermediate without cyclization indicates that the conditions are not sufficient to promote the final ring-closing step.

  • Causality: The N-acyliminium ion is formed, but the subsequent intramolecular electrophilic aromatic substitution is the rate-limiting step. This can be due to steric hindrance or insufficient activation of the aromatic ring.

  • Mitigation Strategies:

    • Lewis Acid Co-catalysis: The addition of a Lewis acid can help to further activate the N-acyliminium ion and promote cyclization.

    • Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions, as water can quench the N-acyliminium ion. Increasing the temperature may also be beneficial.

    • Protecting Group Strategy: In complex syntheses, the choice of the acyl group is important. Some acyl groups may be too bulky or may electronically disfavor the cyclization.

Pictet-Spengler Reaction Troubleshooting Workflow

Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler Reaction Check_Substrate Is the aromatic ring -activated (EDGs)? Start->Check_Substrate Check_Conditions Are reaction conditions -optimized (acid, temp)? Check_Substrate->Check_Conditions Yes Consider_Variant Consider N-Acyliminium -Pictet-Spengler Check_Substrate->Consider_Variant No Optimize_Conditions Increase acid strength -or temperature Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Consider_Variant->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yielding Pictet-Spengler reactions.

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline skeleton through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from a benzaldehyde and an aminoacetaldehyde acetal.[13][14][15]

Pomeranz-Fritsch: Troubleshooting Guide & FAQs

Q1: My reaction is yielding a significant amount of a seven-membered ring by-product. How can I identify it and favor the isoquinoline product?

A: You are likely forming a benzo[d]azepinone scaffold. This is a known by-product in the Pomeranz-Fritsch reaction, and its formation is highly dependent on the acid catalyst used.[16]

  • Identification: This by-product can be characterized using standard analytical techniques like NMR and Mass Spectrometry. The spectroscopic data will be distinct from the desired isoquinoline.

  • Causality & Prevention: The choice of acid catalyst is critical. Certain conditions, such as using 37% aqueous hydrochloric acid in dioxane, have been shown to promote the formation of the benzo[d]azepinone.[16] To favor the desired isoquinoline synthesis, consider the following:

    • Alternative Acid Catalysts: Trifluoroacetic acid (TFA) or methanesulfonic acid often provide better selectivity for the isoquinoline product.[16] Concentrated sulfuric acid is also commonly used.[14]

    • Systematic Screening: A systematic screening of the acid type and concentration is highly recommended to find the optimal conditions for your specific substrate.[16]

Q2: I am observing incomplete conversion and the formation of multiple unidentified by-products. What are the likely causes?

A: This common issue often stems from a combination of suboptimal reaction conditions and the inherent reactivity of your starting materials.[16]

  • Causality & Optimization:

    • Substrate Reactivity: The electronic nature of the substituents on your benzaldehyde plays a significant role. Electron-donating groups (e.g., -OCH₃) facilitate the cyclization, leading to cleaner reactions. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making cyclization more difficult and often requiring harsher conditions that promote by-product formation.[16]

    • Reaction Temperature: Temperature control is crucial. Low temperatures may lead to incomplete conversion, while excessively high temperatures can cause decomposition of starting materials or the product.[16][17] Careful optimization is required.

    • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can interfere with the reaction, leading to side products.[16] Ensure high purity of your reagents before starting.

Comparison of Acid Catalysts in a Model Pomeranz-Fritsch Reaction
Acid CatalystConcentrationTemperature (°C)Major ProductReference
37% HCl in DioxaneVaries100Benzo[d]azepinone[16]
Trifluoroacetic Acid (TFA)Neat100Isoquinoline[16]
Methanesulfonic AcidNeat100Isoquinoline[16]
Conc. Sulfuric AcidVaries100-160Isoquinoline[14][16]
General Experimental Protocol for the Pomeranz-Fritsch Reaction

Note: This is a general guideline and requires optimization for specific substrates.[16]

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent like ethanol.

    • Add the aminoacetaldehyde diethyl acetal (1.0-1.2 eq).

    • Stir the mixture at room temperature or with gentle heating until TLC or NMR analysis confirms the formation of the Schiff base.

    • Remove the solvent under reduced pressure.

  • Cyclization:

    • Slowly and carefully add the crude benzalaminoacetal to a stirred, cooled solution of the chosen acid catalyst (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture to the optimized temperature (often between 100 to 160 °C) for a specified period, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully pour it onto ice.

    • Neutralize with a suitable base and extract the product with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield the crude isoquinoline.

Section 4: General Purification Strategies

The final purity of your isoquinoline product is as critical as the reaction yield. The choice of purification method will depend on the physical properties of your product and the nature of the by-products.

Q: I am having difficulty separating my target isoquinoline from structurally similar impurities or colored by-products. What purification techniques should I consider?

A: Separating structurally similar compounds or removing persistent colored impurities requires a targeted approach.

  • For Colored Impurities:

    • Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb colored, often polar, impurities. A subsequent hot filtration removes the charcoal.[18]

    • Recrystallization: A carefully selected solvent system can leave colored impurities dissolved in the mother liquor while your desired product crystallizes.[18]

  • For Structurally Similar Impurities (e.g., isomers):

    • Fractional Crystallization: This technique exploits slight differences in solubility between your product and the impurity. It may require multiple recrystallization steps. It has been reported that isoquinoline can be separated from its isomer quinoline by fractional crystallization of their acid sulfates, as isoquinoline is more basic.[13][18]

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC), either normal or reversed-phase, offers high resolving power.[18]

    • Distillation: While azeotrope formation can be a limitation, distillation can be effective for separating compounds with different boiling points.[19] For high-purity isoquinoline, multi-step crystallization is often required after an initial distillation.[19]

References

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Domino Bischler–Napieralski – Michael Reaction and Oxidation – New Route to Coumarin-Pyrrole-Isoquinoline Fused Pentacycles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • PubMed. (2021). Catalytic and Enantioselective Control of the C-N Stereogenic Axis via the Pictet-Spengler Reaction. Retrieved from [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Two Concise Syntheses of Cialis via the N -Acyliminium Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic and Enantioselective Control of the C−N Stereogenic Axis via the Pictet‐Spengler Reaction. Retrieved from [Link]

  • Climate, Forests and Woodlands. (2019). Understanding Decomposition and Its Controls. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Solvent Systems for Chromatography of Nitro-Compounds

Welcome to the technical support center for the chromatographic analysis of nitro-compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal log...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of nitro-compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind method development and troubleshooting. This resource is structured in a question-and-answer format to directly address the challenges you may face in the lab, from poor peak shape to complex separation optimization.

Part 1: Foundational Troubleshooting - Addressing Common Peak Abnormalities

This section addresses the most frequent issues encountered during chromatographic analysis. Solving these foundational problems is the first step toward a robust and reliable method.

Q1: My peaks are tailing. What are the likely causes and how can I fix this for my nitro-compounds?

A1: Peak tailing, an asymmetry where the peak's latter half is drawn out, is a frequent obstacle that can compromise resolution and quantification. For nitro-compounds, especially those with basic functional groups like nitroanilines, this issue is often pronounced.

Causality and Solutions:

  • Secondary Silanol Interactions: The most common culprit is the interaction between basic analytes and acidic residual silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction slows the elution of a portion of the analyte molecules, causing the characteristic tail.

    • Solution 1: pH Modification: Lowering the mobile phase pH to below 3 with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) protonates the silanol groups (Si-OH to Si-OH₂⁺), effectively neutralizing their ability to interact with basic analytes.[1][2] This is often the most effective and immediate solution.

    • Solution 2: High-Purity, End-Capped Columns: Modern columns are often "end-capped," where many residual silanols are chemically deactivated. Using a high-purity, base-deactivated, or end-capped column is crucial for analyzing basic compounds.[1]

  • Mismatched Sample Solvent: Dissolving your sample in a solvent that is significantly stronger (more eluting power) than your mobile phase can cause peak distortion, including tailing and fronting.[1][3][4] The analyte band does not focus correctly at the head of the column.

    • Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will fully dissolve the sample, and keep the injection volume minimal.[1]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a loss of the ideal Gaussian peak shape.[1][2]

    • Solution: Systematically reduce the sample concentration or injection volume and observe the effect on peak shape.

  • Column Voids: A physical void or channel at the column inlet can disrupt the sample band, leading to tailing or split peaks. This can be caused by pressure shocks or degradation of the packed bed over time.

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column must be replaced. Using a guard column can help extend the life of your analytical column by catching particulates and strongly retained compounds.[1]

Q2: I'm observing inconsistent or drifting retention times. What should I investigate?

A2: Stable retention times are the bedrock of reliable compound identification and quantification. Variability can arise from several factors related to the HPLC system and mobile phase preparation.[5]

Troubleshooting Checklist:

  • Insufficient Column Equilibration: This is a primary cause of drifting retention, especially at the beginning of a run sequence. The stationary phase requires sufficient time to fully equilibrate with the mobile phase.[1][5]

    • Protocol: Always flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. For sensitive methods or when switching between very different mobile phases, a longer equilibration is necessary.

  • Mobile Phase Instability: The composition of your mobile phase must remain constant.

    • Volatile Solvent Evaporation: If using a volatile solvent (like acetonitrile or THF), evaporation can slowly change the mobile phase composition, typically increasing retention times as the weaker solvent (water) becomes more concentrated. Keep mobile phase bottles loosely capped or use a system that minimizes evaporation.

    • Inaccurate Mixing: For online gradient mixers, ensure the pump's proportioning valves are functioning correctly. For manually prepared mobile phases, ensure precise measurements.[6]

  • Temperature Fluctuations: Column temperature directly affects retention. A lack of temperature control can cause retention times to drift as the ambient laboratory temperature changes.[7]

    • Solution: Use a thermostatted column compartment to maintain a constant and stable temperature, typically slightly above ambient (e.g., 30-35 °C) for robust control.

  • Inconsistent Flow Rate: Leaks in the system or failing pump seals can lead to a flow rate that is lower than the setpoint, causing increased retention times.[5][8]

    • Solution: Systematically check for leaks at all fittings, from the pump to the detector. Monitor the system pressure; unusually low or fluctuating pressure often indicates a leak or air in the pump.[8][9]

Part 2: Strategic Solvent System Optimization for Nitro-Compounds

Once foundational issues are resolved, the next step is to rationally design a solvent system that provides the necessary selectivity and retention for your specific nitro-compounds.

Q3: How do I choose the right chromatography mode (RP, NP, or HILIC) for my nitro-compounds?

A3: The choice of chromatographic mode depends fundamentally on the polarity of your analytes. Nitro-compounds span a wide range of polarities, making this a critical first decision.

  • Reversed-Phase (RP) Chromatography: This is the workhorse of HPLC and the default starting point for most non-polar to moderately polar nitro-compounds (e.g., nitrobenzene, dinitrotoluene, TNT). The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More polar compounds elute first.

  • Normal-Phase (NP) Chromatography: This mode is used for polar, non-ionic compounds that are soluble in organic solvents. The stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar (e.g., hexane/ethyl acetate). The least polar compounds elute first.[10][11] It is less common now due to issues with solvent volatility and water content sensitivity but remains valuable for specific isomer separations.[6][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the ideal mode for highly polar compounds that show little to no retention in reversed-phase.[13][14] HILIC uses a polar stationary phase (similar to NP) but with a reversed-phase style mobile phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[15][16] It is particularly effective for polar analytes like nitrophenols or aminonitrobenzenes.

Decision Workflow for Chromatography Mode Selection

G start Start: Analyze Nitro-Compound Polarity is_polar Is the compound highly polar and poorly retained in RP? start->is_polar is_soluble Is the compound soluble in non-polar organic solvents? is_polar->is_soluble No hilic_mode Use HILIC (e.g., Silica or Amide column, high ACN/aqueous buffer) is_polar->hilic_mode  Yes rp_mode Use Reversed-Phase (RP) (e.g., C18 column, ACN/Water mobile phase) is_soluble->rp_mode No (Default Choice) np_mode Consider Normal-Phase (NP) (e.g., Silica column, Hexane/EtOAc mobile phase) is_soluble->np_mode  Yes

Caption: Logical flow for selecting the appropriate chromatography mode.

Q4: I'm using Reversed-Phase HPLC for my nitroaromatics, but the resolution is poor. How can I systematically optimize the mobile phase?

A4: When initial separations are inadequate, a systematic approach to mobile phase optimization is required. This involves manipulating both elution strength and solvent selectivity.

  • Adjust Elution Strength: The first step is to achieve a reasonable retention factor (k) for all analytes, ideally between 2 and 10.[17] In reversed-phase, elution strength is increased by adding more organic solvent (the "strong" solvent).

    • Protocol: Start with a gradient from ~10% to 90% organic solvent (e.g., acetonitrile in water) to scout the elution profile. If peaks are clustered and elute too quickly, decrease the starting organic percentage or use a shallower gradient. If they elute too late, increase the starting organic percentage.[18]

  • Change Solvent Selectivity with the Solvent Triangle: If adjusting elution strength doesn't resolve co-eluting peaks, the next step is to change the selectivity of the mobile phase. The Snyder Solvent Selectivity Triangle is an authoritative framework for this.[19][20] It classifies the three most common RP solvents—Methanol (MeOH), Acetonitrile (ACN), and Tetrahydrofuran (THF)—based on their differing abilities to act as proton donors (acidic), proton acceptors (basic), and dipoles.[19][21] Switching between these solvents can alter their specific interactions with your analytes, thereby changing the elution order and improving resolution.[22][23]

Solvent Primary Selectivity Characteristic Viscosity (cP at 20°C) UV Cutoff (nm) Notes for Nitro-Compounds
Acetonitrile (ACN) Dipole Interactions0.37190Excellent general-purpose solvent with low viscosity and low UV cutoff. Often the first choice.
Methanol (MeOH) Proton Donor/Acceptor (Amphiprotic)0.60205Strong hydrogen bonding capabilities can provide unique selectivity for compounds with H-bond donors/acceptors (e.g., nitrophenols).[17][24]
Tetrahydrofuran (THF) Strong Proton Acceptor (Basic)0.55212Can provide significant changes in selectivity, but is more reactive (peroxide formation) and has a higher UV cutoff.[18]
  • Consider Alternative Stationary Phase Selectivity: For nitroaromatic compounds, which possess an electron-rich aromatic system, a Phenyl-Hexyl stationary phase can offer alternative selectivity to a standard C18 column. The phenyl groups on the stationary phase can engage in π-π interactions with the nitroaromatics, providing a different retention mechanism that can be exploited to resolve difficult separations.[25]

Q5: My nitro-compound is ionizable (e.g., nitrophenol, nitroaniline). How does mobile phase pH affect my separation?

A5: For ionizable compounds, pH is the single most powerful tool for controlling retention and peak shape in reversed-phase HPLC.[17] The goal is to control the ionization state of your analyte by setting the mobile phase pH well away from the analyte's pKa (typically by at least 1.5-2 pH units). This ensures a single, stable form of the analyte is present on the column, leading to sharp, reproducible peaks.[17]

Analyte Type Example pKa Recommended pH Strategy (RP-HPLC) Rationale
Acidic 4-Nitrophenol~7.1pH < 5 (e.g., using 0.1% Formic Acid, pH ~2.7)At low pH, the acidic analyte is in its neutral, protonated form (Ar-OH). This form is less polar and will be more strongly retained on a C18 column.[26][27]
Basic 4-Nitroaniline~1.0pH > 3 (for retention) or pH < 3 (for peak shape)At pH > 3, the basic analyte is in its neutral, free-base form (Ar-NH₂), which is less polar and more retained. However, a low pH (<3) is often used to protonate silanol groups to achieve excellent peak shape, even though this protonates the analyte (Ar-NH₃⁺) and reduces its retention.[1][28]
Amphoteric N-nitrosarcosine~2.9 (acid), ~9.9 (base)pH ~ 5-6 or a very low pHThe optimal pH will depend on which functional group's ionization state provides the best separation from other components.
  • Practical Implication: The presence of a nitro group, which is strongly electron-withdrawing, makes the adjacent C-H bonds more acidic and influences the pKa of other functional groups on an aromatic ring.[29] Always use a buffered mobile phase to maintain a constant pH throughout the analysis. Simple acid modifiers like formic acid or acetic acid are excellent for low pH control and are MS-friendly.[28]

Part 3: Advanced Solutions and Protocols
Q6: My nitro-compound is highly polar and not retained in Reversed-Phase. What are my options?

A6: This is a classic challenge where analytes are so polar they elute in or near the void volume in RP-HPLC. The definitive solution for this problem is Hydrophilic Interaction Liquid Chromatography (HILIC).[13][14]

HILIC Explained:

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) adsorbs a layer of water from the highly organic mobile phase.[14][15] Polar analytes partition from the organic mobile phase into this immobilized aqueous layer and are retained. Elution is achieved by increasing the amount of water in the mobile phase, which is the "strong" eluting solvent.[16][30] This is the inverse of reversed-phase.

HILIC Separation Mechanism

G cluster_0 HILIC System stationary_phase Polar Stationary Phase (e.g., Silica) Immobilized Water Layer mobile_phase mobile_phase analyte_retained Polar Analyte (e.g., Nitrophenol) mobile_phase->analyte_retained analyte_eluted Less Polar Analyte mobile_phase->analyte_eluted Elutes Quickly analyte_retained->stationary_phase:f1 Partitions and is Retained

Caption: In HILIC, polar analytes are retained by partitioning into a water layer on the polar stationary phase.

  • Starting Conditions for HILIC Method Development:

    • Column: Choose a HILIC-specific column. Amide or zwitterionic phases often provide good peak shape and selectivity.

    • Mobile Phase A: Acetonitrile (ACN).

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). These volatile buffers are ideal for LC-MS applications.[15]

    • Initial Gradient: Start with a high percentage of ACN (e.g., 95%) and run a gradient to a lower percentage (e.g., 50-60%). Because water is the strong solvent, this gradient will elute compounds in order of increasing polarity.[30]

Q7: Can you provide a starting protocol for separating a mixture of common nitroaromatic explosives using RP-HPLC?

A7: Absolutely. This protocol is based on established methods like EPA 8330 and provides a robust starting point for separating common nitroaromatic compounds.

Experimental Protocol: RP-HPLC Analysis of Nitroaromatics

  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Analytical Column: C18 column, 4.6 x 250 mm, 5 µm particle size. A Phenyl-Hexyl column can be used as an alternative for different selectivity.[25]

    • Guard Column: C18 guard column.

    • Detector Wavelength: 254 nm.

  • Reagents & Mobile Phase:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.

    • Sample Solvent: Prepare standards and samples in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions (Isocratic Method):

    • Mobile Phase Composition: 50:50 (v/v) Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Method Development & Optimization:

    • Initial Run: Inject a standard mix containing the target nitroaromatics (e.g., HMX, RDX, TNT, 2,4-DNT, nitrobenzene).

    • Troubleshooting Poor Resolution:

      • If peaks elute too quickly, decrease the methanol percentage to 45% or 40% to increase retention.

      • If retention times are too long, increase the methanol percentage to 55% or 60%.

      • If co-elution persists, switch the organic modifier from Methanol to Acetonitrile. Start with approximately 40% Acetonitrile to achieve similar overall retention and compare the chromatograms for changes in selectivity.[31][25]

      • For complex mixtures, a gradient elution may be necessary. A good starting point is a linear gradient from 30% to 70% organic modifier over 20 minutes.

This structured approach, combining foundational troubleshooting with strategic optimization, will enable you to develop robust and reliable chromatographic methods for the diverse range of nitro-compounds encountered in research and development.

References
  • Yao, Y.J., Lee, H.K., & Li, S.F.Y. (1995). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11), 2407-2420. [Link]

  • Dolan, J.W. (2007). Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity. LCGC International. [Link]

  • Guillarme, D., & Veuthey, J.L. (2017). Solvent selection in liquid chromatography. In The HPLC-MS Handbook for Practitioners. Molnar Institute. [Link]

  • Nováková, L., Vlčková, H. (2011). Chromatographic selectivity triangles. Journal of Chromatography A. [Link]

  • Barron, A.C., & Rutan, S.C. (2011). Chromatographic selectivity triangles. PubMed. [Link]

  • Harvey, D. (2021). High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Agilent Technologies. [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. [Link]

  • Neue, U.D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Boddu, V.M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • Biotage. (2023). How should normal-phase gradient solvents be chosen? [Link]

  • Organomation. (2024). Understanding Solvent Types in Chromatography & Mass Spectrometry. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. [Link]

  • Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]

  • Taylor, M. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography? [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]

  • Barcarolo, R., et al. (2004). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Snyder, L.R. (1974). Solvent Selectivity in Normal-Phase TLC. ResearchGate. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. [Link]

  • Teledyne ISCO. (2020). Chromatography Troubleshooting. YouTube. [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]

  • Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link]

  • Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Gilson. (2024). Optimizing Solvent Consumption for Your Chromatographic Solution. [Link]

  • Friesen, J.B., & Pauli, G.F. (2015). Solvent System Selection Strategies in Countercurrent Separation. PubMed Central. [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography? [Link]

  • Chrominfo. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient? [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Nitroisoquinoline Isomers: A Focus on 8-Nitroisoquinolin-5-amine

This guide provides an in-depth technical comparison of the potential bioactivity of 8-Nitroisoquinolin-5-amine against other nitroisoquinoline isomers. In the dynamic field of medicinal chemistry, the strategic function...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the potential bioactivity of 8-Nitroisoquinolin-5-amine against other nitroisoquinoline isomers. In the dynamic field of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for developing novel therapeutic agents. The isoquinoline framework, a key structural motif in numerous biologically active compounds, serves as a versatile platform for such innovation.[1][2] The introduction of a nitro (-NO₂) group can dramatically alter a molecule's electronic properties, metabolic fate, and interaction with biological targets.[1]

While direct comparative experimental data for 8-Nitroisoquinolin-5-amine is sparse in publicly accessible literature, this guide will leverage established principles of structure-activity relationships (SAR) for nitroaromatic compounds to build a predictive framework for its biological potential. We will explore how the unique isomeric arrangement of the nitro and amino groups in this specific molecule likely dictates its function compared to other positional isomers, and we will provide the experimental protocols necessary to validate these hypotheses.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline bicyclic system is a cornerstone of many natural alkaloids and synthetic drugs, celebrated for a wide array of pharmacological effects, including anticancer and antimicrobial activities.[2][3] The addition of a nitro group, a potent electron-withdrawing moiety, has been shown to enhance the efficacy of certain compound classes, particularly in oncology.[1]

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents, often by targeting enzymes critical for DNA replication and repair.[1] Key mechanisms of action include:

  • Topoisomerase I (Top1) Inhibition: Nitrated indenoisoquinolines are potent inhibitors of Top1, an enzyme that relaxes DNA supercoiling. Inhibition leads to an accumulation of DNA strand breaks, triggering apoptosis in rapidly proliferating cancer cells.[1]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is another vital enzyme in the DNA damage response pathway. Isoquinoline-based compounds are being actively investigated as PARP inhibitors, a strategy particularly effective in cancers with deficiencies in other DNA repair mechanisms.[1]

  • Antimicrobial Activity: As nitroaromatic compounds, nitroisoquinolines hold potential as antimicrobial agents. The nitro group can be reduced within microbial cells to generate reactive nitrogen species, which are toxic to the microorganism.[1]

The Critical Role of Isomerism in Bioactivity

The precise placement of functional groups on the isoquinoline core is not a trivial detail; it is a fundamental determinant of a compound's biological activity.[4] For nitroaromatic compounds, the position of the nitro group can lead to vastly different potencies and even different mechanisms of action among isomers.[5]

Key SAR Principles for Nitroaromatics:
  • Electronic Effects: The interplay between electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) profoundly influences the electron density of the aromatic system. In 8-Nitroisoquinolin-5-amine , the electron-donating amine at position 5 and the electron-withdrawing nitro group at position 8 create a "push-pull" system on the benzene ring portion of the scaffold. This electronic polarization can enhance DNA intercalation or improve binding affinity within the active site of a target enzyme. An isomer like 5-Nitroisoquinolin-8-amine would exhibit a different electronic distribution, potentially altering its target specificity or potency.

  • Steric Hindrance: The three-dimensional shape of a molecule dictates its ability to fit into a biological target. The nitro group's orientation relative to the aromatic plane can be influenced by adjacent bulky substituents.[5] This can affect the molecule's ability to approach and bind to an enzyme's active site. The placement of the nitro and amino groups at positions 8 and 5, respectively, results in a specific steric profile that will differ from isomers where these groups are in other positions (e.g., 6- or 7-substituted isomers), influencing target recognition.

  • Metabolic Fate: The location of substituents affects how a compound is metabolized. Different isomers can be processed by enzymes into distinct metabolites, some of which may be more active or more toxic than the parent compound.[6] For instance, the specific arrangement in 8-Nitroisoquinolin-5-amine will guide its enzymatic modification, which could be a key step in its activation or detoxification pathway.

Based on these principles, one can hypothesize that the unique electronic and steric signature of 8-Nitroisoquinolin-5-amine makes it a compelling candidate for investigation as an anticancer agent, potentially acting through DNA damage-related pathways.

Quantitative Data: A Framework for Comparison

While direct comparative data for 8-Nitroisoquinolin-5-amine is not available, the table below illustrates how experimental results for nitroisoquinoline derivatives are typically presented. This format allows for a clear, objective comparison of potency across different cell lines or against specific enzyme targets. Researchers investigating 8-Nitroisoquinolin-5-amine and its isomers would aim to populate a similar table.

Compound Class / IsomerTarget / Cancer Cell LineBioactivity (IC₅₀ in µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives HeLa, A549, MCF-7, HCT-81-10[1]
Nitrated Indenoisoquinolines Topoisomerase I InhibitionLow nanomolar to micromolar[1]
8-Nitro-quinoxalinone derivatives Aldose Reductase Inhibition1.54 - 18.17[7]
8-Nitroisoquinolin-5-amine Hypothetical: e.g., MCF-7Data to be determinedN/A
5-Nitroisoquinolin-8-amine Hypothetical: e.g., MCF-7Data to be determinedN/A

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Bioactivity Screening

To empirically determine and compare the bioactivity of nitroisoquinoline isomers, a series of standardized assays must be performed. The following protocols are foundational for screening compounds like 8-Nitroisoquinolin-5-amine for potential anticancer activity.

MTT Assay for Cellular Viability and Cytotoxicity

This colorimetric assay is a primary screening tool to determine a compound's effect on the metabolic activity of cancer cells, which serves as a proxy for cell viability.

Causality: The assay relies on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the nitroisoquinoline isomers in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution (e.g., 100 µL), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of Nitroisoquinolines B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours (Formazan Formation) E->F G Add Solubilizing Agent (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow of the MTT cell viability assay.
Topoisomerase I (Top1) DNA Cleavage Assay

This assay directly measures the ability of a compound to inhibit Top1, a key target for many anticancer drugs.

Causality: The assay is based on the function of Top1 to relax supercoiled plasmid DNA. In the presence of an effective inhibitor, the enzyme's activity is blocked, and the DNA remains in its supercoiled state. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized using agarose gel electrophoresis.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a supercoiled plasmid DNA substrate (e.g., pBR322), human Top1 enzyme, and the reaction buffer.

  • Inhibitor Addition: Add the nitroisoquinoline test compound at various concentrations to the reaction tubes. Include a negative control (no inhibitor) and a positive control (e.g., Camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (like SDS) and a DNA loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis: In the absence of an inhibitor, the supercoiled plasmid will be converted to its relaxed form. A potent inhibitor will prevent this conversion, resulting in a prominent band corresponding to the supercoiled DNA.

Top1_Assay cluster_results Interpreting Results A Reaction Mix Supercoiled Plasmid + Top1 Enzyme + Buffer B Add Inhibitor Nitroisoquinoline Isomers A->B C Incubate 37°C for 30 min B->C D Stop Reaction Add SDS/Loading Dye C->D E Gel Electrophoresis Separate DNA Topoisomers D->E F Visualize Bands UV Transilluminator E->F G Inhibited Reaction: Supercoiled DNA Band Persists F->G Potent Inhibitor H Uninhibited Reaction: Relaxed DNA Band Appears F->H No Inhibition

Experimental workflow for the Top1 DNA Cleavage Assay.

Conclusion and Future Directions

While direct experimental evidence specifically comparing the bioactivities of 8-Nitroisoquinolin-5-amine and its isomers is currently limited, a robust framework based on established structure-activity relationships can guide future research. The unique electronic and steric properties conferred by the 5-amino and 8-nitro substitutions suggest a distinct biological profile worthy of investigation, particularly within the realm of oncology.

The true comparative bioactivity can only be unveiled through rigorous experimental validation. The protocols detailed in this guide provide a clear and reliable pathway for researchers to screen these compounds, quantify their potency, and elucidate their mechanisms of action. Such studies are essential to unlock the full therapeutic potential of the nitroisoquinoline scaffold and its diverse isomers.

References

  • BenchChem. (2025). Potential Research Applications of Nitroisoquinolines: A Technical Guide. 1

  • Bakhite, E. A., Hassanien, R., Farhan, N., & Sayed, E. M. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. PMC - NIH. 8

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. 9

  • PubMed. (n.d.). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. 7

  • NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. 10

  • MDPI. (n.d.). Design, Synthesis and Biological Activity of Nitrogen-Containing Heterocyclic Compounds. 11

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. 12

  • RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. 13

  • PubMed. (n.d.). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. 14

  • ResearchGate. (n.d.). Experimental protocols for reactive oxygen and nitrogen species. 15

  • NIH. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. 16

  • ResearchGate. (n.d.). Natural and synthetic isoquinolines with anticancer activity. 3

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers. 6

  • ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. 17

  • PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. 18

  • MDPI. (n.d.). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. 19

  • Semantic Scholar. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2c<. 20

  • RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. 21

  • Google Patents. (n.d.). WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. 22

  • Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. 4

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. 23

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. 5

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. 24

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.

  • PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. 2

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Comparative

A Comparative Guide to the Anticancer Activity of 8-Nitroisoquinolin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Within this class, nitroisoquinoline derivatives have garnered significant attention for their potential as anticancer agents.[2] The introduction of a nitro group, an electron-withdrawing moiety, can substantially modulate the cytotoxic potential of the isoquinoline core. This guide provides a comprehensive comparison of the anticancer activity of 8-nitroisoquinolin-5-amine derivatives and structurally related compounds, synthesizing available experimental data to elucidate structure-activity relationships and guide future research in this promising area of oncology drug discovery.

The Rationale: Targeting Cancer with Isoquinoline Derivatives

Isoquinoline derivatives exert their anticancer effects through diverse mechanisms, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[3] The planar nature of the isoquinoline ring system allows for intercalation into DNA, potentially disrupting replication and transcription. Furthermore, these compounds can interact with various enzymes crucial for cancer cell survival and proliferation. The strategic placement of substituents, such as nitro and amino groups, on the isoquinoline core is a key strategy for enhancing potency and selectivity against cancer cells.

Comparative Cytotoxicity of 8-Nitroisoquinolin-5-amine and Analogs

Direct comparative studies on a homologous series of 8-nitroisoquinolin-5-amine derivatives are limited in the publicly available literature. However, by examining data from studies on structurally related compounds, we can infer valuable structure-activity relationships. The following table summarizes the 50% inhibitory concentration (IC50) values for 8-nitroisoquinoline derivatives and related analogs against various cancer cell lines.

Compound DesignationStructure/SubstituentsCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline) 5-nitro, 8-hydroxyRaji (B-cell lymphoma)0.438[4]
HL60 (Leukemia)0.3 ± 0.1[5]
DHL-4 (Lymphoma)0.5 ± 0.1[5]
Panc-1 (Pancreatic)1.8 ± 0.3[5]
A2780 (Ovarian)1.2 ± 0.2[5]
2-Styryl-8-nitroquinoline (S3B) 8-NO2 on quinoline, -Br on styryl ringHeLa (Cervical Cancer)2.897
2-Styryl-8-hydroxyquinoline (S3A) 8-OH on quinoline, -Br on styryl ringHeLa (Cervical Cancer)2.52
7-methyl-8-nitroquinoline 7-methyl, 8-nitroCaco-2 (Colorectal)1.87
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline 7-(dimethylamino)ethenyl, 8-nitroCaco-2 (Colorectal)1.15
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 3-(thiazol-2-ylamino)Breast (MCF7)<10[6]
Breast (MDA-MB-468)<10[6]

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

From the available data, it is evident that the substitution pattern on the isoquinoline and quinoline rings plays a critical role in determining the anticancer potency. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) demonstrates potent sub-micromolar to low micromolar activity across a range of cancer cell lines.[4][5] The hydroxyl group at position 8, in conjunction with the nitro group at position 5, appears to be a favorable combination for cytotoxicity.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which isoquinoline derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[6][7]

Apoptosis Induction

Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many anticancer agents, including isoquinoline derivatives, function by reactivating this dormant cell death program.

The induction of apoptosis by these compounds can be assessed by monitoring key molecular events, such as the externalization of phosphatidylserine on the outer leaflet of the cell membrane, the activation of caspases (a family of proteases that execute the apoptotic program), and the cleavage of specific cellular substrates like poly(ADP-ribose) polymerase (PARP).[8] For example, 8-hydroxy-5-nitroquinoline has been shown to induce PARP cleavage, a hallmark of apoptosis.[5]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. This process is tightly controlled by a complex network of proteins. Dysregulation of the cell cycle is a hallmark of cancer, leading to unchecked cell growth. Certain 8-nitroquinoline derivatives have been shown to induce cell cycle arrest at the G1/S and G2/M phases, preventing cancer cells from progressing through the division cycle.[7]

Experimental Workflows and Protocols

To provide a practical framework for researchers investigating the anticancer activity of novel 8-Nitroisoquinolin-5-amine derivatives, this section outlines detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies A Compound Synthesis & Characterization C MTT Assay (Cytotoxicity Screening) A->C B Cell Line Selection & Culture B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot (Protein Expression Analysis) E->G F->G

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 8-Nitroisoquinolin-5-amine derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the 8-Nitroisoquinolin-5-amine derivative at its IC50 concentration for 24-48 hours.

    • Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • Use a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways Implicated in Anticancer Activity

The anticancer activity of 8-Nitroisoquinolin-5-amine derivatives is likely mediated through the modulation of complex intracellular signaling pathways. A hypothesized pathway involves the induction of DNA damage, leading to the activation of tumor suppressor proteins like p53. This, in turn, can trigger cell cycle arrest and apoptosis through the intrinsic (mitochondrial) pathway.

G Compound 8-Nitroisoquinolin-5-amine Derivative DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2 Bcl-2 Inhibition p53->Bcl2 inhibition Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for 8-Nitroisoquinolin-5-amine derivative-induced apoptosis.

Conclusion and Future Directions

While direct comparative data for a series of 8-Nitroisoquinolin-5-amine derivatives is currently sparse, the available evidence from structurally related compounds strongly suggests that this scaffold holds significant promise for the development of novel anticancer agents. The presence of the nitro and amino groups at positions 8 and 5, respectively, likely plays a crucial role in their cytotoxic activity, which appears to be mediated through the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and systematic evaluation of a library of 8-Nitroisoquinolin-5-amine derivatives with diverse substitutions to establish clear structure-activity relationships. Direct, head-to-head comparisons against a standardized panel of cancer cell lines are essential for identifying lead compounds with optimal potency and selectivity. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets, will be critical for advancing these promising compounds through the drug discovery pipeline.

References

  • Jiang, H., Taggart, J., Zhang, X., Ben-Mahdi, M. H., & Trudell, M. L. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

  • Kaur, M., & Singh, M. (2020). Quinoline, isoquinoline and their derivatives: A review on their biological activities. Mini-reviews in medicinal chemistry, 20(14), 1335–1364.
  • Lee, J. Y., & Kim, Y. C. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of pharmacal research, 24(4), 276–280. [Link]

  • Ghorab, M. M., Ragab, F. A., Al-Said, M. S., & Nissan, Y. M. (2020). A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway. Bioorganic chemistry, 97, 103709. [Link]

  • Jiang, H., Taggart, J., Zhang, X., Ben-Mahdi, M. H., & Trudell, M. L. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

  • BenchChem. (2025). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. BenchChem. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 1-31. [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, D. H. (2022). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Bioorganic & medicinal chemistry letters, 22(1), 584–587. [Link]

  • Voronina, L., & Kovtunenko, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 110-117. [Link]

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Validation

The Nitro-Functionalized Isoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged heterocyclic motif, forming the backbone of numerous biologically active compounds. The strategic introdu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged heterocyclic motif, forming the backbone of numerous biologically active compounds. The strategic introduction of a nitro moiety onto this scaffold profoundly alters its electronic and steric properties, unlocking a diverse range of therapeutic potentials, particularly in oncology. This guide provides an in-depth, objective comparison of substituted nitroisoquinolines, elucidating their structure-activity relationships (SAR) with supporting experimental data and protocols.

The Significance of the Nitro Group in Isoquinoline Bioactivity

The nitro group (-NO₂), a potent electron-withdrawing group, significantly influences the pharmacokinetic and pharmacodynamic profiles of the isoquinoline core. Its presence can enhance binding affinities to biological targets, modulate metabolic stability, and even serve as a bioactivatable "warhead" under hypoxic conditions found in solid tumors. Our comparative analysis will focus on how substitutions on the nitroisoquinoline ring system dictate the compound's efficacy as an anticancer agent, with a primary focus on the inhibition of key enzymes such as Poly(ADP-ribose) polymerase (PARP) and Topoisomerase I.

Comparative Analysis of Anticancer Activity

The anticancer activity of substituted nitroisoquinolines is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The data presented below, compiled from multiple studies, highlights the impact of different substitution patterns.

SAR of N-Substituted 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones

This class of compounds, also known as nitronaphthalimides, has demonstrated significant cytotoxic effects. The substitution at the N-2 position of the isoquinoline core plays a crucial role in determining their anticancer potency.

Compound ClassN-2 SubstituentCancer Cell LineIC₅₀ (µM)
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesVaried alkyl and functionalized alkyl chainsHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[1]

Expert Insights: The variability in the IC₅₀ values within the 1-10 µM range for N-substituted 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones suggests that the nature of the side chain at the N-2 position is a key determinant of cytotoxicity.[1] Shorter alkyl chains with terminal functional groups, such as hydroxyl or amino moieties, often enhance aqueous solubility and can lead to improved cellular uptake and, consequently, lower IC₅₀ values. The broad spectrum of activity across multiple cancer cell lines indicates that these compounds likely target a fundamental process in cell proliferation, such as DNA replication or repair.

Nitrated Indenoisoquinolines as Topoisomerase I Inhibitors

Nitrated indenoisoquinolines are potent inhibitors of human topoisomerase I (Top1), an enzyme critical for relaxing DNA supercoiling during replication and transcription.[1] Inhibition of Top1 leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.

Compound ClassCancer Cell LineIC₅₀
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar range[1]

Expert Insights: The low nanomolar to micromolar IC₅₀ range of nitrated indenoisoquinolines underscores the significant enhancement of Top1 inhibitory activity conferred by the nitro group.[1] The planar indenoisoquinoline core intercalates into the DNA, while the nitro group can form specific interactions with the Top1-DNA cleavage complex, stabilizing it and preventing DNA re-ligation. This dual mechanism of action contributes to their high potency.

8-Hydroxy-5-nitroquinoline (Nitroxoline): A Case Study

Nitroxoline, a well-established antimicrobial agent, has been repurposed as a potent anticancer compound. Its activity is significantly greater than that of its halogenated analog, clioquinol.

CompoundKey FeatureAnticancer Activity
8-Hydroxy-5-nitroquinoline (Nitroxoline)Nitro substitution at C55- to 10-fold lower IC₅₀ than clioquinol[2]
5-Chloro-7-iodo-8-quinoline (Clioquinol)Halogen substitutionsLess potent than Nitroxoline[2]

Expert Insights: The superior anticancer potency of nitroxoline compared to clioquinol highlights the favorable contribution of the nitro group.[2] The mechanism of action for nitroxoline is believed to involve the induction of intracellular reactive oxygen species (ROS), a process that is enhanced by the presence of copper.[2] This suggests that the nitro group may play a role in metal chelation or redox cycling, leading to increased oxidative stress and apoptosis in cancer cells.

Substituted Nitroisoquinolines as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[3] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Comparative Potency of Isoquinoline-Based PARP Inhibitors
CompoundTargetIC₅₀ (nM)Assay Conditions
3-Chloro-6-nitroisoquinolin-1-olNot availableNot availableNot available
1-oxo-3,4-dihydroisoquinoline-4-carboxamide (Lead Compound)PARP122Colorimetric activity assay[3]
PARP24.0Colorimetric activity assay[3]
OlaparibPARP15Enzyme inhibition assay[3]
PARP21Enzyme inhibition assay[3]

Expert Insights: The data for the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide demonstrates that the isoquinoline scaffold is a viable backbone for potent PARP inhibition.[3] While specific data for 3-chloro-6-nitroisoquinolin-1-ol is lacking, the presence of the nitro group at the 6-position is anticipated to influence the electronic distribution of the ring system, potentially affecting its interaction with the nicotinamide binding pocket of the PARP enzyme. Further systematic studies are required to delineate the precise contribution of the nitro group and other substituents to PARP inhibitory activity.

Experimental Protocols

To ensure the generation of robust and reproducible data, detailed and validated experimental protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroisoquinoline compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

In Vitro PARP1 Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of nitroisoquinoline derivatives against the PARP1 enzyme.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human PARP1 enzyme, activated DNA, and assay buffer.[3]

  • Compound Addition: Add the test nitroisoquinoline compounds at various concentrations to the wells.[3]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding β-NAD⁺ to each well.[3]

  • Incubation: Incubate the plate at 37°C for a specific duration to allow for the formation of poly(ADP-ribose) chains.[3]

  • Detection: Stop the reaction and measure the consumption of NAD⁺ or the formation of poly(ADP-ribose) using a colorimetric or fluorometric detection reagent.[3]

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to a control without any inhibitor and determine the IC₅₀ value.

Visualizing Mechanisms and Workflows

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks. PARP inhibitors, including potentially active nitroisoquinolines, block this process, leading to the accumulation of DNA damage and synthetic lethality in cancer cells with deficient homologous recombination repair.[3]

PARP1_Pathway SSB Single-Strand DNA Break PARP1 PARP1 SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Nitro_Inhibitor Nitroisoquinoline PARP Inhibitor PARP1->Nitro_Inhibitor inhibited by BER_Proteins BER Repair Proteins (XRCC1, etc.) PAR->BER_Proteins recruits Repair DNA Repair BER_Proteins->Repair mediate DSB Double-Strand Break (at replication fork) Nitro_Inhibitor->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces

Caption: PARP1 signaling in DNA repair and its inhibition by nitroisoquinolines.

Experimental Workflow for Anticancer Activity Screening

The following workflow diagram outlines the key steps in evaluating the anticancer potential of novel substituted nitroisoquinoline derivatives.

Anticancer_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start Synthesized Nitroisoquinoline Derivative Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification PARP_Assay Enzymatic Assays (e.g., PARP Inhibition) Lead_Identification->PARP_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Lead_Identification->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Lead_Identification->Cell_Cycle_Assay Mechanism Elucidate Mechanism of Action PARP_Assay->Mechanism Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism

Caption: Workflow for anticancer screening of substituted nitroisoquinolines.

Conclusion and Future Directions

Substituted nitroisoquinolines represent a promising class of compounds with significant potential in anticancer drug discovery. The electron-withdrawing nature of the nitro group, combined with the versatility of the isoquinoline scaffold for substitution, allows for the fine-tuning of their biological activity. The available data strongly suggests that the position of the nitro group and the nature of other substituents are critical determinants of their potency as inhibitors of key cellular targets like Topoisomerase I and PARP.

While this guide provides a comparative overview based on the current literature, there is a clear need for more systematic SAR studies on a consistent series of nitroisoquinoline analogs. Such studies, evaluating a range of substituents at various positions against a standardized panel of cancer cell lines and enzymatic targets, will be invaluable in developing more potent and selective drug candidates. Furthermore, exploration of their potential as TNF-alpha inhibitors remains a largely untapped area of research that warrants future investigation. The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

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  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. [Link]

  • The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells - NIH. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed. [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 8-Nitroisoquinolin-5-amine as a Putative Kinase Inhibitor

For drug discovery and chemical biology researchers, the identification of a novel small molecule with potential therapeutic activity is merely the first step in a long and rigorous journey. The subsequent, and arguably...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and chemical biology researchers, the identification of a novel small molecule with potential therapeutic activity is merely the first step in a long and rigorous journey. The subsequent, and arguably most critical, phase is the validation of its mechanism of action (MoA). Without a clear understanding of how a compound engages its molecular target and modulates downstream pathways, interpreting cellular activity, predicting in vivo efficacy, and ensuring safety becomes an exercise in speculation.[1]

This guide provides a comprehensive framework for validating the MoA of 8-Nitroisoquinolin-5-amine , a compound of interest based on its chemical structure. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found at the core of potent protein kinase inhibitors.[2][3][4] This structural precedent leads us to hypothesize that 8-Nitroisoquinolin-5-amine functions as a kinase inhibitor. Here, we will outline a multi-phase experimental strategy to test this hypothesis, comparing its potential performance profile against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Dasatinib .

Phase 1: Biochemical Validation of Target Kinase Inhibition

The foundational step in MoA validation is to confirm direct interaction between the compound and its purified target protein. Assuming 8-Nitroisoquinolin-5-amine is a kinase inhibitor, an in vitro kinase assay is the primary tool to quantify its inhibitory potency.

The Rationale Behind Biochemical Assays

Biochemical assays provide a clean, cell-free environment to measure the direct impact of a compound on enzyme activity. This is crucial to eliminate confounding factors present in a cellular environment, such as membrane permeability, off-target effects, or metabolic degradation.[1] The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a drug's potency in inhibiting a specific biochemical function.[5]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a common luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ADP produced.

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, the kinase-specific substrate peptide, and a range of concentrations of 8-Nitroisoquinolin-5-amine (typically from 1 nM to 100 µM). Include control wells with a known inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately assess competitive inhibition.[6] Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent, which contains the enzyme luciferase. This enzyme converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase reaction, producing light.

  • Data Acquisition: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Performance Data

To contextualize the potential potency of 8-Nitroisoquinolin-5-amine, its hypothetical IC₅₀ values are compared below with the known activities of Staurosporine and Dasatinib against several key kinases. This table illustrates the difference between a broad-spectrum inhibitor (Staurosporine) and a multi-targeted, but more specific, inhibitor (Dasatinib).

CompoundTarget KinaseIC₅₀ (nM)Key Features & Comments
8-Nitroisoquinolin-5-amine Hypothetical Target (e.g., Src)To Be DeterminedIsoquinoline scaffold suggests potential kinase inhibition.
Staurosporine Protein Kinase C (PKC)~3A potent, but non-selective, microbial alkaloid. Often used as a positive control in kinase assays.
p60v-src~6Broad-spectrum activity makes it a poor candidate for a therapeutic but an excellent research tool.
Protein Kinase A (PKA)~7Inhibits a wide range of kinases by binding to the ATP pocket.[7]
Dasatinib BCR-Abl< 1A highly potent, clinically approved inhibitor for treating specific leukemias.[8]
Src~0.5Also targets other kinases like c-KIT and PDGFR, contributing to its efficacy and side-effect profile.[9][10]
c-KIT< 30Demonstrates multi-targeted inhibition, a common feature of modern cancer therapeutics.[9]

Phase 2: Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound can inhibit a purified enzyme is a crucial first step, but it does not guarantee it can reach and bind its target within the complex milieu of a living cell.[1] Cellular target engagement assays are designed to provide this critical piece of evidence.

The Rationale for Cellular Target Engagement

These assays measure the physical interaction between a drug and its target protein in intact cells. This is a vital self-validating step: if the compound shows potent biochemical activity but fails to engage its target in a cellular context, the downstream cellular effects cannot be confidently attributed to on-target inhibition.[1]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Target Detection start 1. Seed cells and treat with compound (e.g., 8-Nitroisoquinolin-5-amine) or vehicle control. heat 2. Heat cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes. start->heat Incubate lyse 3. Lyse cells via freeze-thaw cycles. heat->lyse Cool centrifuge 4. Centrifuge to pelletprecipitated proteins. lyse->centrifuge collect 5. Collect supernatant (soluble protein fraction). centrifuge->collect wb 6. Analyze soluble fraction by Western Blot using an antibody against the target protein. collect->wb Load sample WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection cluster_detect Signal Detection A 1. Treat cells with varying concentrations of inhibitor. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by size via SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane to prevent non-specific binding. D->E F 6. Incubate with primary antibody (e.g., anti-phospho-substrate). E->F G 7. Incubate with HRP-conjugated secondary antibody. F->G H 8. Add chemiluminescent substrate (ECL). G->H I 9. Image signal on a digital imager. H->I

Caption: Workflow for Western Blotting to detect protein phosphorylation.

Detailed Protocol: Western Blotting
  • Cell Treatment and Lysis: Treat cultured cells with increasing concentrations of 8-Nitroisoquinolin-5-amine for a specified time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase. In parallel, run a separate blot and incubate it with an antibody that recognizes the total amount of the substrate protein, which serves as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging and Analysis: Capture the chemiluminescent signal with a digital imager. The intensity of the band corresponding to the phospho-protein should decrease with increasing concentrations of an effective inhibitor.

Conclusion

The validation of a small molecule's mechanism of action is a systematic, evidence-based process that builds a bridge from biochemical potency to cellular function. For a novel compound like 8-Nitroisoquinolin-5-amine, a hypothesis-driven approach grounded in its chemical structure provides a logical starting point. By employing a phased strategy—beginning with direct enzyme inhibition, confirming target engagement in living cells, and finally, verifying the modulation of downstream signaling pathways—researchers can build a robust and defensible MoA profile. This multi-faceted validation, supported by objective comparisons to well-understood compounds, is fundamental to advancing promising molecules in the drug discovery pipeline with confidence and scientific rigor.

References

  • Li, Y., & Zhang, T. (2021). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]

  • Kodym, E., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLOS ONE. Retrieved from [Link]

  • Boussemart, L., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Retrieved from [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine. Retrieved from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]

  • Sestak, V., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Sestak, V., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Retrieved from [Link]

  • Brewer, C. T., et al. (2019). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLOS ONE. Retrieved from [Link]

  • Akiyama, T., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Bone and Mineral Research. Retrieved from [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2013). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2019). Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Fares, M., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2022). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Scientific Reports. Retrieved from [Link]

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Validation

A Comparative Analysis of 8-Nitroisoquinolin-5-amine and 5-Aminoisoquinoline: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, isoquinoline and its derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds.[1] This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, isoquinoline and its derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of two key isoquinoline derivatives: 5-aminoisoquinoline and its nitrated analogue, 8-nitroisoquinolin-5-amine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, reactivity, and biological activities, supported by available experimental and predicted data.

Introduction: The Isoquinoline Scaffold and the Impact of Substitution

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial and neuroprotective agents.[1][2] The strategic placement of functional groups on this scaffold can dramatically modulate its electronic properties, reactivity, and interaction with biological targets. This guide focuses on the comparison between the parent 5-aminoisoquinoline and its derivative, 8-nitroisoquinolin-5-amine, highlighting the profound influence of the electron-withdrawing nitro group on the molecule's overall characteristics.

Chemical_Structures cluster_5AIQ 5-Aminoisoquinoline cluster_8N5A 8-Nitroisoquinolin-5-amine node_5AIQ node_8N5A

Caption: Chemical structures of 5-Aminoisoquinoline and 8-Nitroisoquinolin-5-amine.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a nitro group at the 8-position of 5-aminoisoquinoline is expected to significantly alter its physicochemical properties. The following table summarizes a comparison of key properties, drawing from experimental data for 5-aminoisoquinoline and a combination of predicted and available data for 8-nitroisoquinolin-5-amine.

Property5-Aminoisoquinoline8-Nitroisoquinolin-5-amine
Molecular Formula C₉H₈N₂C₉H₇N₃O₂
Molecular Weight 144.17 g/mol [3]189.17 g/mol [4]
Melting Point 128 °C[3]260-268 °C (decomp)[4]
pKa (Predicted) Not readily available3.92 ± 0.36[4]
LogP (Predicted) Not readily available2.83[4]
Appearance Brownish-yellow powderNot specified
Solubility Soluble in water[5]Not specified

The significantly higher melting point of 8-nitroisoquinolin-5-amine suggests stronger intermolecular forces, likely due to the polar nitro group. The predicted lower pKa of the amino group in the nitro-derivative indicates that the electron-withdrawing nature of the nitro group reduces the basicity of the amine.

Synthesis Strategies: Building the Isoquinoline Core

The synthesis of these two compounds follows distinct, yet related, pathways.

Synthesis of 5-Aminoisoquinoline

5-Aminoisoquinoline is commonly synthesized from 5-nitroisoquinoline via reduction. A typical experimental protocol is as follows:

Protocol: Reduction of 5-Nitroisoquinoline

  • Dissolution: Dissolve 5-nitroisoquinoline in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, typically palladium on carbon (Pd/C).

  • Reduction: Introduce a reducing agent. This can be achieved through catalytic hydrogenation with hydrogen gas or by using a chemical reducing agent like sodium borohydride or hydrazine hydrate in the presence of the catalyst.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5-aminoisoquinoline.

Synthesis_5_Aminoisoquinoline 5-Nitroisoquinoline 5-Nitroisoquinoline 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Nitroisoquinoline->5-Aminoisoquinoline Reduction (e.g., H2, Pd/C)

Caption: General synthesis route for 5-Aminoisoquinoline.

Synthesis of 8-Nitroisoquinolin-5-amine

The synthesis of 8-nitroisoquinolin-5-amine often starts from a pre-functionalized isoquinoline ring. One reported method involves the amination of 5-chloro-8-nitroisoquinoline.[4] Another approach is the nitration of a protected 5-aminoisoquinoline derivative, followed by deprotection.

Protocol: Synthesis from 5-Chloro-8-Nitroisoquinoline (Conceptual)

  • Reactant Preparation: Dissolve 5-chloro-8-nitroisoquinoline in a suitable solvent.

  • Amination: Introduce an amino source, such as ammonia or an ammonia equivalent, under conditions that facilitate nucleophilic aromatic substitution of the chlorine atom. This may require elevated temperatures and pressures.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the product is isolated and purified using standard techniques like extraction, crystallization, or chromatography.

Synthesis_8_Nitroisoquinolin_5_amine 5-Chloro-8-nitroisoquinoline 5-Chloro-8-nitroisoquinoline 8-Nitroisoquinolin-5-amine 8-Nitroisoquinolin-5-amine 5-Chloro-8-nitroisoquinoline->8-Nitroisoquinolin-5-amine Amination

Caption: A potential synthesis route for 8-Nitroisoquinolin-5-amine.

Comparative Reactivity: The Influence of the Nitro Group

The electronic properties of the two molecules dictate their reactivity.

  • 5-Aminoisoquinoline: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that the benzene ring of 5-aminoisoquinoline is more susceptible to attack by electrophiles at positions ortho and para to the amino group. The nitrogen atom of the amino group also possesses nucleophilic character.

  • 8-Nitroisoquinolin-5-amine: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[6] Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The presence of the nitro group significantly reduces the electron density of the entire aromatic system.[7]

Reactivity_Comparison cluster_5AIQ 5-Aminoisoquinoline cluster_8N5A 8-Nitroisoquinolin-5-amine Amino Group (Activating) Amino Group (Activating) Increased susceptibility to\nElectrophilic Aromatic Substitution Increased susceptibility to Electrophilic Aromatic Substitution Amino Group (Activating)->Increased susceptibility to\nElectrophilic Aromatic Substitution Nitro Group (Deactivating) Nitro Group (Deactivating) Decreased susceptibility to\nElectrophilic Aromatic Substitution Decreased susceptibility to Electrophilic Aromatic Substitution Nitro Group (Deactivating)->Decreased susceptibility to\nElectrophilic Aromatic Substitution Increased susceptibility to\nNucleophilic Aromatic Substitution Increased susceptibility to Nucleophilic Aromatic Substitution Nitro Group (Deactivating)->Increased susceptibility to\nNucleophilic Aromatic Substitution

Caption: Influence of functional groups on the reactivity of the isoquinoline core.

Spectroscopic Analysis: Fingerprinting the Molecules

Detailed spectroscopic data is crucial for the identification and characterization of these compounds.

5-Aminoisoquinoline
  • ¹H NMR: The proton NMR spectrum of 5-aminoisoquinoline shows characteristic signals for the aromatic protons, with the protons on the benzene ring being influenced by the electron-donating amino group.[3]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • IR Spectroscopy: The IR spectrum of 5-aminoisoquinoline displays characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹.[3]

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak corresponding to its molecular weight.[3]

8-Nitroisoquinolin-5-amine

While detailed, experimentally verified spectroscopic data for 8-nitroisoquinolin-5-amine is not as readily available in the literature, we can predict some key features based on its structure:

  • ¹H NMR: The protons on the aromatic rings are expected to be shifted downfield compared to 5-aminoisoquinoline due to the electron-withdrawing effect of the nitro group.

  • IR Spectroscopy: In addition to the N-H stretches of the amino group, the IR spectrum will show strong characteristic absorptions for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to its higher molecular weight.

Biological Activity: A Focus on Anticancer Potential

Both 5-aminoisoquinoline and its derivatives have garnered significant interest for their biological activities, particularly as anticancer agents.

5-Aminoisoquinoline: A Known PARP Inhibitor

5-Aminoisoquinoline is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5][8] By inhibiting PARP, 5-aminoisoquinoline can enhance the efficacy of DNA-damaging cancer therapies and induce synthetic lethality in cancer cells with specific DNA repair deficiencies.[9][10]

PARP_Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Aminoisoquinoline->PARP Activation Inhibits

Caption: Mechanism of action of 5-Aminoisoquinoline as a PARP inhibitor.

8-Nitroisoquinolin-5-amine: Potentially Enhanced Cytotoxicity

While direct studies on the biological activity of 8-nitroisoquinolin-5-amine are limited, the introduction of a nitro group to similar aromatic scaffolds has been shown to enhance cytotoxic and anticancer properties.[11] For instance, studies on 8-hydroxyquinoline derivatives have demonstrated that the 5-nitro substituted analogue (nitroxoline) is significantly more cytotoxic to cancer cells than the parent compound.[11] This enhanced activity is often attributed to the ability of the nitro group to generate reactive oxygen species (ROS) within the cell.[11] It is therefore plausible that 8-nitroisoquinolin-5-amine would exhibit greater cytotoxicity compared to 5-aminoisoquinoline.

Conclusion: A Tale of Two Scaffolds for Drug Discovery

This comparative guide highlights the significant impact of a single functional group modification on the isoquinoline scaffold. Further experimental investigation into the reactivity and biological profile of 8-nitroisoquinolin-5-amine is warranted to fully elucidate its potential as a lead compound in drug discovery, particularly in the realm of oncology.

References

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  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2014). Dyes and Pigments, 102, 24-32.
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  • 8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

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Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of 8-Nitroisoquinolin-5-amine and Its Analogs

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent or a precise chemical probe is paved with rigorous characterization. The is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent or a precise chemical probe is paved with rigorous characterization. The isoquinoline scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 8-Nitroisoquinolin-5-amine, represent a class of molecules with significant therapeutic potential.[1] This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 8-Nitroisoquinolin-5-amine, a crucial step in understanding its biological activity and potential liabilities. While direct, extensive cross-reactivity data for this specific molecule is emerging, we will draw upon established principles and data from related compounds to illustrate a comprehensive validation workflow.

The introduction of a nitro group to the isoquinoline ring system can significantly alter the molecule's electronic properties and, consequently, its biological targets.[2] Based on extensive research into related nitroisoquinoline and indenoisoquinoline compounds, the primary hypothesized mechanisms of action for 8-Nitroisoquinolin-5-amine are the inhibition of two key enzyme families involved in DNA integrity and repair: Poly(ADP-ribose) Polymerases (PARPs) and Topoisomerase I (Top1) .[2] Both are critical targets in oncology, making a thorough understanding of an inhibitor's selectivity not just an academic exercise, but a prerequisite for clinical advancement.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

The term "off-target effect" describes the unintended interaction of a drug or probe with proteins other than its primary target.[3] These interactions can lead to unforeseen toxicity, reduced efficacy, or even reveal opportunities for drug repurposing (polypharmacology). For an inhibitor targeting the highly conserved NAD+ binding pocket of PARP enzymes or the DNA-binding site of Top1, the potential for cross-reactivity with other enzymes, such as kinases that also possess ATP-binding pockets with some structural similarities, is a significant consideration.[4][5] A comprehensive cross-reactivity profile is therefore essential to:

  • Validate On-Target Activity: Confirm that the desired biological effect is indeed due to the inhibition of the intended target.

  • De-risk Development: Identify potential safety liabilities early in the discovery pipeline.

  • Interpret Biological Data: Accurately attribute cellular phenotypes to the inhibition of specific targets.

  • Optimize Lead Compounds: Guide medicinal chemistry efforts to improve selectivity and potency.

Comparative Methodologies for a Comprehensive Cross-Reactivity Profile

A multi-pronged approach is required to build a robust understanding of a compound's selectivity. This involves a combination of biochemical assays for broad screening and cell-based assays to confirm target engagement in a physiological context.

Biochemical Profiling: Casting a Wide Net

Biochemical assays are the first line of defense, offering a high-throughput method to screen a compound against large panels of purified enzymes.

A. Large-Scale Kinase and PARP Family Profiling

Given the potential for ATP-competitive kinase inhibition, screening 8-Nitroisoquinolin-5-amine against a comprehensive kinase panel is a critical first step. Similarly, profiling against all known PARP family members is crucial to determine its selectivity within its hypothesized target class.[6][7][8]

Table 1: Comparison of Common In Vitro Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™, ³³PanQinase™) [9]Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.Gold standard for sensitivity and direct measurement of catalytic activity.Requires handling of radioactive materials; lower throughput.
Fluorescence/Luminescence-Based Assays (e.g., TR-FRET, ADP-Glo™) [10]Measures changes in fluorescence or luminescence upon substrate phosphorylation or ATP depletion.High-throughput, non-radioactive, amenable to automation.Prone to interference from colored or fluorescent compounds.
Affinity Enrichment Chemoproteomics [11]Uses immobilized inhibitors on beads to capture binding partners from cell lysates, followed by mass spectrometry.Identifies direct binding partners in a complex mixture; provides affinity data (pKd).May miss weaker interactors; requires specialized reagents and instrumentation.

This protocol provides a generalized workflow for assessing the inhibitory activity of a compound against a panel of kinases.[12][13][14]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-Nitroisoquinolin-5-amine in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and the kinase assay buffer.

  • Inhibitor Addition: Add a small volume of the diluted compound to each well. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Reaction Initiation: Start the reaction by adding the ATP mix, which includes [γ-³³P]ATP, to each well. The final ATP concentration should be close to the Km for each specific kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter membranes multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-incorporated radioactivity.

  • Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilution of 8-Nitroisoquinolin-5-amine Plate Add Reagents & Compound to Plate Compound->Plate Reagents Prepare Kinase, Substrate, Buffer Reagents->Plate Initiate Initiate with [γ-³³P]ATP Plate->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Spot on Filter Incubate->Stop Wash Wash Filters Stop->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ Count->Analyze

Caption: Workflow for an in vitro radiometric kinase assay.

Cell-Based Profiling: Confirming Target Engagement in a Native Environment

While biochemical assays are powerful, they do not account for cell permeability, efflux pumps, or intracellular metabolism. Cell-based assays are essential to confirm that a compound engages its intended target within a living cell.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a gold-standard method for verifying target engagement in intact cells or cell lysates.[15][16][17] It is based on the principle that a protein's thermal stability increases upon ligand binding.[18] This change is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of 8-Nitroisoquinolin-5-amine or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 42°C to 66°C) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes on ice. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., PARP1 or Top1).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

G cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound or Vehicle Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Aliquots across Temperature Gradient Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Separate Soluble & Aggregated Proteins Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Analyze Quantify Bands & Plot Melting Curve WB->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Affinity Chromatography-Mass Spectrometry

For an unbiased discovery of off-targets, affinity chromatography coupled with mass spectrometry (MS) is a powerful technique.[19][20][21] A derivative of 8-Nitroisoquinolin-5-amine is synthesized with a linker and immobilized on beads. These beads are then used as "bait" to pull down interacting proteins from a cell lysate. The captured "prey" proteins are then identified by mass spectrometry.

Illustrative Comparison: 8-Nitroisoquinolin-5-amine vs. Standard Inhibitors

To contextualize the potential cross-reactivity profile of 8-Nitroisoquinolin-5-amine, we can compare it to established inhibitors of its putative targets. The following tables present a hypothetical selectivity profile for 8-Nitroisoquinolin-5-amine alongside published data for the PARP inhibitor Olaparib and the Topoisomerase I inhibitor Topotecan.

Table 2: Hypothetical PARP Family Selectivity Profile (IC₅₀, nM)

CompoundPARP1PARP2PARP3TNKS1 (PARP5a)TNKS2 (PARP5b)
8-Nitroisoquinolin-5-amine (Hypothetical) 15 25 500 >10,000 >10,000
Olaparib [22]15200>10,000>10,000
Topotecan N/AN/AN/AN/AN/A
Data for Olaparib is representative of published values. Topotecan is not a PARP inhibitor.

Table 3: Hypothetical Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

CompoundTopoisomerase I (Activity)DYRK1APIM1CDK9ALK
8-Nitroisoquinolin-5-amine (Hypothetical) Inhibits 45% 30% 15% <10%
Olaparib [11][23]No Activity<10%<10%<10%<10%
Topotecan [24][25]Inhibits N/AN/AN/AN/A
Kinase data for Olaparib indicates high selectivity for PARP enzymes with minimal kinase off-targets.[11][23] Specific kinase cross-reactivity data for Topotecan is not widely published, as its off-target effects are generally considered through different mechanisms.[26][27]

These illustrative tables demonstrate how data would be presented to compare the selectivity of a novel compound. A favorable profile for 8-Nitroisoquinolin-5-amine would show high potency against PARP1/2 and/or Top1, with significantly lower activity against other PARP family members and a clean profile against a broad kinase panel.

Key Signaling Pathways

Understanding the pathways in which the putative targets operate is crucial for designing cell-based experiments and interpreting results.

PARP1 in DNA Single-Strand Break Repair

PARP1 is a key sensor of DNA single-strand breaks (SSBs).[28] Upon binding to damaged DNA, its catalytic activity is triggered, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[29][30] This PARylation cascade acts as a scaffold to recruit other DNA repair factors (e.g., XRCC1, DNA Ligase III) to the site of damage, facilitating the repair process.[31] Inhibition of PARP traps the enzyme on the DNA, leading to the formation of double-strand breaks during DNA replication, which are particularly toxic to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[22][32]

G DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds PARylation PARylation (PAR Synthesis) PARP1->PARylation activates Trapping PARP1 Trapping on DNA PARP1->Trapping leads to Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PARylation->Recruitment scaffolds Repair SSB Repair Recruitment->Repair Inhibitor 8-Nitroisoquinolin-5-amine (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA repair and its inhibition.

Topoisomerase I Mechanism of Action

Topoisomerase I (Top1) resolves DNA supercoiling that occurs during replication and transcription.[33][34] It does this by creating a transient single-strand break, allowing the DNA to rotate and relax, and then resealing the break.[3][35] The process involves the formation of a covalent intermediate called a cleavage complex (Top1cc), where the enzyme is linked to the 3' end of the broken DNA strand.[36] Top1 inhibitors, like camptothecins and indenoisoquinolines, bind to this Top1cc, stabilizing it and preventing the religation step.[36] The collision of a replication fork with this stabilized complex converts the single-strand break into a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.

G Supercoiled Supercoiled DNA Top1 Topoisomerase I Supercoiled->Top1 binds Cleavage Top1 Cleavage Complex (Top1cc - transient) Top1->Cleavage creates Religation Religation Cleavage->Religation -> Stabilization Stabilized Top1cc Cleavage->Stabilization Relaxed Relaxed DNA Religation->Relaxed Inhibitor 8-Nitroisoquinolin-5-amine (Top1 Inhibitor) Inhibitor->Cleavage stabilizes DSB Double-Strand Break (Replication Collision) Stabilization->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I and its inhibition.

Conclusion and Future Directions

While 8-Nitroisoquinolin-5-amine holds promise as a potential dual inhibitor of PARP and Topoisomerase I, its true value as a research tool or therapeutic lead can only be unlocked through a rigorous and systematic evaluation of its selectivity. The methodologies outlined in this guide—from broad biochemical screens to targeted cell-based validation—provide a robust framework for such an investigation. By comparing its performance against established drugs like Olaparib and Topotecan, researchers can gain critical insights into its mechanism of action, potential liabilities, and path forward. The ultimate goal is to build a comprehensive data package that not only validates the primary activity of 8-Nitroisoquinolin-5-amine but also confidently defines its boundaries of interaction within the complex landscape of the human proteome.

References

This list is a compilation of sources used to inform the principles and protocols discussed in this guide.

  • Isermann, P. et al. (2022). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. ResearchGate. [Link]

  • Veres, B. et al. (2012). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. PMC - PubMed Central. [Link]

  • Li, H. et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. PubMed. [Link]

  • Gibson, B. A. & Kraus, W. L. (2012). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. PMC. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Thorsell, A. G. et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of action of topoisomerase I. ResearchGate. [Link]

  • Thorsell, A. G. et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Tainer, J. A. et al. (2008). Structural studies of type I topoisomerases. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). General mechanism of action of topoisomerase I (a) Top I binds to the... ResearchGate. [Link]

  • Thorsell, A. G. et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Wikipedia. (n.d.). PARP1. Wikipedia. [Link]

  • ResearchGate. (n.d.). Signal Transduction pathway of PARP enzyme[14]. ResearchGate. [Link]

  • Morita, A. et al. (2018). Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. OAText. [Link]

  • Antolin, A. A. et al. (2019). Pharmacological profile of olaparib, veliparib and rucaparib across 29 proteins, including 13 PARPs and 16 kinases. ResearchGate. [Link]

  • Gounder, M. M. et al. (2023). Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates. Karger Publishers. [Link]

  • Zhang, Z. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • La Manna, S. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Wikipedia. (n.d.). Olaparib. Wikipedia. [Link]

  • Wikipedia. (n.d.). Type I topoisomerase. Wikipedia. [Link]

  • Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PMC - NIH. [Link]

  • Pillay, N. et al. (2019). The kinase polypharmacology landscape of clinical PARP inhibitors. PMC - NIH. [Link]

  • Al-Bazzaz, F. A. et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central. [Link]

  • Das, U. & Yuan, J. (2014). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis. [Link]

  • Ten Bokkel Huinink, W. W. et al. (1998). Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience. Onkologie. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Mansfield, A. S. et al. (2024). Updates on Antibody Drug Conjugates and Bispecific T-Cell Engagers in SCLC. MDPI. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Tolis, C. et al. (2003). Cytotoxic effects of topotecan combined with various active G2/M-phase anticancer drugs in human tumor-derived cell lines. PubMed. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Van der Giezen, D. M. et al. (2018). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. [Link]

  • Crescent Biopharma. (2026). Crescent Biopharma Announces Regulatory Clearances of IND Applications for CR-001, a PD-1 x VEGF Bispecific Antibody and CR-003, an ITGB6-targeted ADC, for the Treatment of Solid Tumors. Crescent Biopharma. [Link]

  • Shields, C. L. et al. (2015). Hypersensitivity to sub-Tenon's topotecan in fibrin adhesive in patients with retinoblastoma. PubMed. [Link]

  • Johnson, M. E. & Lee, R. E. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. [Link]

  • Singh, A. et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • RedShiftBio. (n.d.). Affinity Capture-Mass Spectrometry. RedShiftBio. [Link]

  • Candeil, L. et al. (2001). Synergistic interaction between topotecan and microtubule-interfering agents. PubMed. [Link]

  • Mass Spectrometry Core Facility, University of Dundee. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Dundee. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Kaufmann, S. H. et al. (1996). Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines. PubMed. [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthesis of 8-Nitroisoquinolin-5-amine

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 8-Nitroisoquinolin-5-amine is a valuable building block in medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 8-Nitroisoquinolin-5-amine is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth technical comparison of the most viable synthetic routes to this compound, offering experimental data, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for your research needs.

Introduction

The isoquinoline scaffold is a prevalent motif in a plethora of biologically active compounds. The specific substitution pattern of an amino group at the C-5 position and a nitro group at the C-8 position in 8-nitroisoquinolin-5-amine offers a unique combination of electronic properties and functional handles for further molecular elaboration. This guide will benchmark two primary synthetic strategies, herein referred to as Route 1: Late-Stage Amination and Route 2: Directed Nitration of a Precursor Amine . Each route will be dissected in terms of its individual steps, overall efficiency, scalability, and practical considerations.

Route 1: Late-Stage Amination via a Halogenated Intermediate

This synthetic approach commences with the parent isoquinoline molecule and introduces the nitro and amino functionalities in a stepwise manner, with the final step being the installation of the C-5 amino group. This route is characterized by well-established and robust reactions for the initial functionalization steps.

Overall Synthetic Workflow

Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Bromination BromoNitroisoquinoline 5-Bromo-8-nitroisoquinoline Bromoisoquinoline->BromoNitroisoquinoline Nitration FinalProduct 8-Nitroisoquinolin-5-amine BromoNitroisoquinoline->FinalProduct Amination

Caption: Synthetic workflow for Route 1: Late-Stage Amination.

Step 1: Bromination of Isoquinoline

The initial step involves the regioselective bromination of isoquinoline at the C-5 position. Direct bromination of the electron-deficient isoquinoline ring requires a catalyst. A well-documented and high-yielding procedure utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1]

Experimental Protocol:

  • To a stirred solution of isoquinoline in concentrated sulfuric acid at 0°C, slowly add N-bromosuccinimide.

  • Maintain the temperature between -22°C and -26°C during the addition.

  • After the addition is complete, stir the reaction mixture for several hours at low temperature.

  • Pour the reaction mixture onto crushed ice and basify with aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash, dry, and concentrate to afford the crude product.

  • Purify by fractional distillation under reduced pressure to yield 5-bromoisoquinoline.

Causality of Experimental Choices: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and favoring substitution on the benzene ring. The low temperature is crucial to control the regioselectivity and minimize the formation of byproducts.

Step 2: Nitration of 5-Bromoisoquinoline

The subsequent nitration of 5-bromoisoquinoline selectively introduces a nitro group at the C-8 position. This is a classic electrophilic aromatic substitution reaction.[1][2]

Experimental Protocol:

  • Dissolve 5-bromoisoquinoline in concentrated sulfuric acid at room temperature.

  • Slowly add a solution of potassium nitrate in concentrated sulfuric acid, maintaining the temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Carefully pour the mixture onto ice water and neutralize with concentrated ammonium hydroxide.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain 5-bromo-8-nitroisoquinoline.

Causality of Experimental Choices: The bromine atom at C-5 directs the incoming electrophile (nitronium ion, NO₂⁺) to the C-8 position due to steric and electronic effects. The strong acidic conditions are necessary to generate the nitronium ion from potassium nitrate.

Step 3: Amination of 5-Bromo-8-nitroisoquinoline

The final and most critical step is the introduction of the amino group at the C-5 position, displacing the bromine atom. Two plausible and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

The presence of the strongly electron-withdrawing nitro group at C-8 activates the C-5 position for nucleophilic attack.[3][4]

Proposed Experimental Protocol:

  • In a sealed vessel, dissolve 5-bromo-8-nitroisoquinoline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in a suitable solvent.

  • Optionally, a copper(I) catalyst (e.g., CuI) can be added to facilitate the reaction.

  • Heat the mixture at an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify by column chromatography to yield 8-nitroisoquinolin-5-amine.

Mechanistic Insight:

A 5-Bromo-8-nitroisoquinoline B Meisenheimer Complex (Resonance Stabilized) A->B + NH₃ C 8-Nitroisoquinolin-5-amine B->C - HBr

Caption: SNAr mechanism for the amination of 5-bromo-8-nitroisoquinoline.

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is an excellent alternative to SNAr.[5][6]

Proposed Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, add 5-bromo-8-nitroisoquinoline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add a source of ammonia, such as benzophenone imine (a common ammonia equivalent) followed by acidic workup, or directly use an ammonia solution.

  • Add a dry, aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture to a temperature typically between 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the catalyst, and purify the product by column chromatography.

Mechanistic Insight:

A Pd(0)L₂ B Oxidative Addition A->B G Ar-Pd(II)(Br)L₂ B->G C Ligand Exchange H Ar-Pd(II)(NR₂)L₂ C->H D Reductive Elimination D->A I Ar-NR₂ D->I E Ar-Br E->B F H-NR₂ F->C G->C H->D

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Route 2: Directed Nitration of a Precursor Amine

This strategy involves the introduction of the amino group at the C-5 position early in the synthesis, followed by a directed nitration at the C-8 position. This approach leverages the directing effect of a modified amino group to achieve the desired regioselectivity.

Overall Synthetic Workflow

Amino 5-Aminoisoquinoline Protected N-(Isoquinolin-5-yl)acetamide Amino->Protected Acetylation Nitrated N-(8-Nitroisoquinolin-5-yl)acetamide Protected->Nitrated Directed Nitration FinalProduct 8-Nitroisoquinolin-5-amine Nitrated->FinalProduct Deprotection

Caption: Synthetic workflow for Route 2: Directed Nitration.

Step 1: Acetylation of 5-Aminoisoquinoline

The initial step is the protection of the C-5 amino group, typically as an acetamide. This serves two purposes: it moderates the activating effect of the amino group and provides a bulky substituent that can direct the subsequent nitration.

Experimental Protocol:

  • Dissolve 5-aminoisoquinoline in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction for the complete consumption of the starting material.

  • Pour the reaction mixture into water to hydrolyze the excess acetic anhydride and precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(isoquinolin-5-yl)acetamide.

Step 2: Directed Nitration of N-(Isoquinolin-5-yl)acetamide

This is the key regioselective step. The acetamido group directs the nitration to the C-8 position. A similar directing effect has been observed in the nitration of 8-aminoquinoline amides.[7]

Proposed Experimental Protocol:

  • Dissolve N-(isoquinolin-5-yl)acetamide in concentrated sulfuric acid at low temperature (e.g., 0°C).

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • Stir the reaction for a specified period, monitoring its progress.

  • Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography to isolate N-(8-nitroisoquinolin-5-yl)acetamide.

Step 3: Deprotection of the Acetamide

The final step is the hydrolysis of the acetamide to reveal the free amino group.

Experimental Protocol:

  • Suspend N-(8-nitroisoquinolin-5-yl)acetamide in a mixture of an alcohol (e.g., ethanol) and aqueous mineral acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux until the deprotection is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 8-nitroisoquinolin-5-amine.

Performance Benchmark: A Comparative Analysis

ParameterRoute 1: Late-Stage AminationRoute 2: Directed Nitration
Starting Material Isoquinoline (readily available)5-Aminoisoquinoline (less common)
Number of Steps 33
Key Challenge Final amination step may require optimization (catalyst, conditions).Regioselectivity of nitration.
Potential Byproducts Over-bromination, isomeric nitration products.Di-nitrated products, other nitration isomers.
Scalability Steps 1 and 2 are well-established for scale-up. Amination may require process development.Generally scalable, though nitration requires careful temperature control.
Overall Yield Potentially high, dependent on the efficiency of the amination step.Moderate to good, dependent on nitration selectivity and deprotection efficiency.
Safety Considerations Use of NBS, concentrated acids, and potentially high-pressure amination.Use of concentrated acids and nitrating agents.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of 8-nitroisoquinolin-5-amine.

Route 1 (Late-Stage Amination) is arguably the more robust and well-precedented approach for the initial stages. The synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline, is thoroughly documented and high-yielding. The final amination step, while requiring some optimization, benefits from modern synthetic methodologies like the Buchwald-Hartwig amination, which often provides high yields and good functional group tolerance. This route is recommended for researchers who have access to the necessary catalysts and ligands for cross-coupling reactions and who prioritize a reliable synthesis of the key halogenated intermediate.

Route 2 (Directed Nitration) offers an alternative strategy that avoids the use of a halogenated intermediate and palladium catalysis in the final step. However, the starting material, 5-aminoisoquinoline, is less readily available than isoquinoline. The success of this route hinges on the regioselectivity of the nitration step, which may require careful optimization of reaction conditions to avoid the formation of undesired isomers. This route may be advantageous for laboratories not equipped for palladium-catalyzed reactions or where the cost of catalysts is a concern.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and priorities of the research team. Both routes provide a solid foundation for the synthesis of this important medicinal chemistry building block.

References

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  • Li, J.; et al. Molecules2018 , 23(10), 2467. [Link]

  • Chemistry LibreTexts, 16.7: Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube, 14 Jan. 2017, [Link].

  • MDPI, Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]

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Validation

A Spectroscopic Guide to the Synthesis of 8-Nitroisoquinolin-5-amine: A Comparative Analysis of Precursors

In the landscape of pharmaceutical research and development, the isoquinoline scaffold is a cornerstone for designing novel therapeutics. Among its many derivatives, 8-nitroisoquinolin-5-amine serves as a critical buildi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the isoquinoline scaffold is a cornerstone for designing novel therapeutics. Among its many derivatives, 8-nitroisoquinolin-5-amine serves as a critical building block for advanced molecular entities. Its unique electronic structure, featuring both a potent electron-donating amine group and an electron-withdrawing nitro group, makes it a valuable synthon for creating compounds with diverse pharmacological activities.

The synthesis of this target molecule can be approached from several precursors, most commonly via the nitration of 5-aminoisoquinoline or the amination of a pre-functionalized nitro-isoquinoline. The purity and identity of the final product, as well as the progression of the reaction, are critically monitored using a suite of spectroscopic techniques. This guide provides an in-depth spectroscopic comparison of 8-nitroisoquinolin-5-amine with its key precursors, offering researchers a practical framework for reaction monitoring, quality control, and structural verification. We will delve into the characteristic signatures of each compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles that govern their spectral behavior.

Synthetic Pathways and Spectroscopic Workflow

The primary synthetic routes to 8-nitroisoquinolin-5-amine involve the functionalization of either 5-aminoisoquinoline or 8-nitroisoquinoline. A third, alternative route can proceed through an intermediate like 5-bromo-8-nitroisoquinoline. Understanding the spectroscopic characteristics of these starting materials is fundamental to confirming the success of the synthesis.

Synthetic_Pathways cluster_precursors Precursors cluster_product Product 5-Aminoisoquinoline 5-Aminoisoquinoline Product 8-Nitroisoquinolin-5-amine 5-Aminoisoquinoline->Product Nitration 8-Nitroisoquinoline 8-Nitroisoquinoline 8-Nitroisoquinoline->Product Amination

Caption: Common synthetic routes to 8-nitroisoquinolin-5-amine.

The analytical workflow for characterizing these compounds is a multi-technique approach, ensuring unambiguous identification at each stage of the synthesis.

Spectroscopic_Workflow Start Sample (Precursor or Product) NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Molecular Skeleton IR FTIR Spectroscopy Start->IR Functional Groups UV_Vis UV-Vis Spectroscopy Start->UV_Vis Conjugated System MS Mass Spectrometry Start->MS Molecular Weight Analysis Structural Elucidation & Comparative Analysis NMR->Analysis IR->Analysis UV_Vis->Analysis MS->Analysis

Caption: Integrated workflow for spectroscopic characterization.

Spectroscopic Profile of Precursors

A baseline understanding of the precursors' spectra is essential to identify the transformations that signal the formation of the final product.

5-Aminoisoquinoline

5-Aminoisoquinoline is characterized by the electron-donating amino group (-NH₂) attached to the isoquinoline core. This group significantly influences the electronic environment of the aromatic rings.

  • ¹H NMR: The protons on the aromatic ring, particularly those ortho and para to the amino group, will exhibit upfield shifts (lower ppm) compared to unsubstituted isoquinoline due to the shielding effect of the -NH₂ group. The two protons of the primary amine itself typically appear as a broad singlet.

  • ¹³C NMR: The carbon atom attached to the amino group (C5) and the ortho/para carbons will be shielded, appearing at a lower chemical shift.

  • IR Spectroscopy: The most prominent feature is the N-H stretching of the primary amine, which appears as two distinct peaks in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes.[1] An N-H scissoring bend is also expected around 1550-1650 cm⁻¹.[1]

  • UV-Vis Spectroscopy: The amino group acts as a strong auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to the parent isoquinoline, indicating a more extended π-conjugated system.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at an m/z of 145.0.[2] The nitrogen rule applies, where a molecule with an even number of nitrogen atoms has an even nominal molecular weight (144 g/mol ).[3][4]

8-Nitroisoquinoline

In contrast to the amino group, the nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring.

  • ¹H NMR: The protons on the ring system, especially those in proximity to the nitro group, are significantly deshielded and will appear at higher ppm values (downfield).

  • ¹³C NMR: The carbon atom bonded to the nitro group (C8) and adjacent carbons will be deshielded, shifting to higher ppm values.

  • IR Spectroscopy: The key diagnostic peaks are the strong, distinct absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-N stretch appears around 870-840 cm⁻¹.

  • UV-Vis Spectroscopy: The nitro group also modifies the electronic transitions, and its effect on the absorption spectrum is distinct from that of an amino group.

  • Mass Spectrometry: The molecular ion is observed at an m/z of 174.1561.[5][6] Again, the nitrogen rule holds (two nitrogen atoms, even molecular weight).[4]

Spectroscopic Profile of 8-Nitroisoquinolin-5-amine

The final product combines the features of both precursors, leading to a unique spectroscopic fingerprint. The presence of both a strong donating and a strong withdrawing group on the same aromatic ring creates a "push-pull" system, dramatically altering its electronic properties.

  • ¹H NMR: The spectrum becomes more complex. The protons will experience a combination of shielding from the -NH₂ group and deshielding from the -NO₂ group. Protons on the same ring as the substituents will show the most significant shifts. For instance, the proton at C6, situated between the two groups, would be expected to show a distinct chemical shift. The amine protons will still be present, likely as a broad singlet.

  • ¹³C NMR: The push-pull effect creates a highly polarized aromatic system. The carbon attached to the amino group (C5) will be strongly shielded, while the carbon attached to the nitro group (C8) will be strongly deshielded.

  • IR Spectroscopy: The spectrum will crucially display the characteristic peaks for both functional groups. The two N-H stretching bands (approx. 3300-3500 cm⁻¹) from the primary amine and the two N=O stretching bands (approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) from the nitro group should all be present. The successful synthesis is often confirmed by the appearance of all four of these key bands.

  • UV-Vis Spectroscopy: The push-pull system results in a significant bathochromic shift, often pushing the absorption maximum to a much longer wavelength than either precursor. This is due to a smaller HOMO-LUMO gap created by the opposing electronic effects of the substituents.

  • Mass Spectrometry: The molecular ion peak will be observed at an m/z of 189.0538.[7] The molecule contains three nitrogen atoms, and as predicted by the nitrogen rule, its nominal molecular weight is odd.[4]

Comparative Data Summary

The following tables summarize the key spectroscopic features, allowing for a direct comparison between the target compound and its precursors.

Table 1: Key ¹H NMR and IR Spectroscopic Features

CompoundKey ¹H NMR FeaturesKey IR Frequencies (cm⁻¹)
5-Aminoisoquinoline Shielded aromatic protons, broad -NH₂ singlet.~3400 & ~3300 (N-H stretch), ~1620 (N-H bend).[1]
8-Nitroisoquinoline Deshielded aromatic protons.~1530 (asymm. N-O stretch), ~1350 (symm. N-O stretch).
8-Nitroisoquinolin-5-amine Complex aromatic region, broad -NH₂ singlet.~3400 & ~3300 (N-H), ~1530 & ~1350 (N-O).

Table 2: Physical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected m/z [M+H]⁺
5-Aminoisoquinoline C₉H₈N₂144.17[3]125-128[8]145.0
8-Nitroisoquinoline C₉H₆N₂O₂174.16[9]91.5[9]175.1
8-Nitroisoquinolin-5-amine C₉H₇N₃O₂189.17260-268 (decomp.)[7]190.1

Standard Experimental Protocols

To ensure data reproducibility and accuracy, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those on amine groups.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry powder directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary, though for qualitative identification, the raw spectrum is often sufficient. Label the major peaks corresponding to key functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Measurement: Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 600 nm. Identify the wavelength of maximum absorption (λₘₐₓ).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is a common and gentle method suitable for these compounds, typically run in positive ion mode to observe [M+H]⁺ ions.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or use an LC-MS setup. Acquire data over a relevant m/z range (e.g., 100-500 amu).

  • Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the expected compound.

References

  • PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215–1223. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

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  • MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • PubChem. (n.d.). 8-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

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Validation

The Nitro Group's Positional Play: A Guide to Modulating Aminoisoquinoline Bioactivity

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold is a familiar and highly valued starting point for the design of novel therapeutics.[1][2] Its rigid structure and presen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold is a familiar and highly valued starting point for the design of novel therapeutics.[1][2] Its rigid structure and presence in numerous biologically active natural products make it a privileged scaffold in medicinal chemistry. The strategic introduction of functional groups is a key tactic to fine-tune the pharmacological profile of these molecules. Among the various substituents, the nitro group (NO₂) stands out for its profound impact on the electronic properties, reactivity, and ultimately, the biological activity of the parent molecule.[3][4]

This guide provides an in-depth comparison of how the position of the nitro group on the aminoisoquinoline core dictates its biological activity. We will delve into specific examples, supported by experimental data, to illustrate the critical nature of this structural modification in anticancer and enzyme inhibition contexts.

The Electron-Withdrawing Influence: How Nitro Position Governs Target Interaction

The nitro group is a strong electron-withdrawing group, a property that can dramatically alter the electron density distribution across the aromatic rings of the isoquinoline system.[4] This electronic modulation directly influences how the molecule interacts with its biological targets, affecting binding affinity, selectivity, and mechanism of action. The precise location of the nitro group determines which regions of the molecule are rendered more electron-deficient, thereby influencing key intermolecular interactions such as hydrogen bonding and π-π stacking with amino acid residues in the target protein's active site.

Comparative Analysis: Anticancer Activity and Enzyme Inhibition

The influence of the nitro group's position is particularly evident in the development of anticancer agents, where aminoisoquinoline derivatives have shown significant promise as inhibitors of crucial enzymes like topoisomerases and kinases.

Indenoisoquinolines, a class of isoquinoline derivatives, have been extensively investigated as potent inhibitors of human topoisomerase I (Top1), an enzyme vital for DNA replication and transcription in cancer cells.[1][5] Inhibition of Top1 leads to the accumulation of DNA strand breaks and subsequent apoptosis.

A comparative study of substituted indenoisoquinolines revealed the significant role of a nitro group at the 3-position in enhancing Top1 inhibitory activity. Furthermore, these compounds were also evaluated for their ability to inhibit Tdp1, an enzyme involved in the repair of Top1-mediated DNA damage. The data below highlights the difference in activity between a 3-nitro substituted indenoisoquinoline and its 3-amino and 3-iodo counterparts.

Table 1: Comparative Inhibitory Activity of 3-Substituted Indenoisoquinolines [6]

Compound ID3-SubstituentTdp1 IC₅₀ (µM)Top1 Inhibitory Activity
54 -NO₂11 ± 1++++
89 -NH₂6.7 ± 0.8++
84 -I5.2 ± 0.1Not as active as 54

Activity Scale: ++++ denotes the highest activity.

The data clearly indicates that while the 3-nitro derivative (54 ) is a highly potent Top1 inhibitor, its Tdp1 inhibitory activity is moderate compared to the 3-amino and 3-iodo analogs.[6] This demonstrates that the electronic nature of the substituent at the 3-position can be tuned to achieve differential activity against related enzymes. The strong electron-withdrawing nature of the nitro group in the 3-position appears to be a key contributor to the potent Top1 inhibition.

The isoquinoline scaffold is also a key component of many kinase inhibitors. A study on a series of pyrazolo[3,4-g]isoquinoline derivatives explored their potential as inhibitors of a panel of protein kinases, including Haspin, a key regulator of mitosis. The position of substituents on the tricyclic core was found to be critical for both potency and selectivity.

For a series of nitro-substituted analogs, the substitution pattern on the isoquinoline portion of the molecule influenced the kinase inhibitory profile. For instance, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition.[7]

Table 2: Haspin Kinase Inhibitory Potency of Nitro-Substituted Pyrazolo[3,4-g]isoquinolines [7]

Compound IDSubstitution PatternHaspin IC₅₀ (nM)
1b Nitro-substituted, with additional modifications57
1c Nitro-substituted, with additional modifications66
4 Compound 1c with Bromine at 8-position>1000 (23% inhibition at 1µM)

These results underscore the sensitivity of the kinase inhibitory activity to substitutions on the isoquinoline ring system. While the nitro group is a common feature in these active compounds, its interplay with other substituents and their relative positions is crucial for achieving high potency.

In a comparative study of 8-hydroxyquinoline analogs, the 5-nitro derivative (Nitroxoline) emerged as the most cytotoxic agent against human cancer cell lines, with an IC₅₀ value 5-10 fold lower than the well-known clioquinol.[8]

Table 3: Cytotoxicity of 8-Hydroxyquinoline Analogs [8]

CompoundKey SubstituentsRelative Cytotoxicity (Compared to Clioquinol)
8-hydroxy-5-nitroquinoline 5-NO₂5-10 fold more potent
Clioquinol 5-Chloro, 7-IodoBaseline
Parent 8-Hydroxyquinoline -Less potent

This study highlights that the presence of a nitro group at the 5-position significantly enhances the anticancer activity of the 8-hydroxyquinoline scaffold. The mechanism was found to involve an increase in intracellular reactive oxygen species, an effect that was enhanced by the presence of copper.[8]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological activity can be attributed to several factors governed by the nitro group's position:

  • Modulation of pKa: The position of the nitro group influences the acidity of any nearby protons, such as an amino group. This can affect the molecule's ionization state at physiological pH, which in turn impacts its ability to cross cell membranes and interact with its target.

  • Altered Binding Interactions: As mentioned earlier, the electron-withdrawing nature of the nitro group can create specific electronic landscapes on the molecule that favor or disfavor interactions with the amino acid residues in the active site of a protein. For example, a strategically placed nitro group can enhance hydrogen bonding or electrostatic interactions.

  • Metabolic Stability: The position of the nitro group can influence the metabolic stability of the compound. Some positions may be more susceptible to enzymatic reduction or other metabolic transformations, leading to a shorter half-life and reduced efficacy.

The following diagram illustrates the key structure-activity relationships discussed:

SAR_Aminoisoquinolines cluster_scaffold Aminoisoquinoline Core cluster_nitro Nitro Group Position cluster_activity Biological Activity Aminoisoquinoline Aminoisoquinoline Nitro_5 5-Nitro Aminoisoquinoline->Nitro_5 Addition of NO₂ at C5 Nitro_3 3-Nitro Aminoisoquinoline->Nitro_3 Addition of NO₂ at C3 Nitro_8 8-Position (Substitution Effect) Aminoisoquinoline->Nitro_8 Substitution at C8 Anticancer Enhanced Anticancer Cytotoxicity Nitro_5->Anticancer Leads to Top1_Inhibition Potent Topoisomerase I Inhibition Nitro_3->Top1_Inhibition Leads to Kinase_Inhibition Modulated Kinase Inhibition Nitro_8->Kinase_Inhibition Affects

Caption: Structure-Activity Relationship of Nitro-Substituted Aminoisoquinolines.

Experimental Protocols

To provide a practical context for the data presented, this section outlines a generalized protocol for a key assay used to evaluate the activity of these compounds.

Topoisomerase I DNA Cleavage Assay

This assay is fundamental for determining the ability of aminoisoquinoline derivatives to inhibit the catalytic activity of Topoisomerase I.

Objective: To measure the inhibition of Top1-mediated relaxation of supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)

  • Test compounds (nitro-aminoisoquinoline derivatives) dissolved in DMSO

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control (known Top1 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding human Topoisomerase I to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Add DNA loading dye to each reaction mixture.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry software.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

The following diagram outlines the workflow for this assay:

Top1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: Buffer, Plasmid DNA, Test Compound B Add Topoisomerase I A->B Initiate C Incubate at 37°C B->C Allow Reaction D Stop Reaction C->D Terminate E Agarose Gel Electrophoresis D->E Separate DNA F Stain and Visualize DNA E->F Detect DNA G Quantify Bands & Calculate IC₅₀ F->G Data Analysis

Caption: Workflow for the Topoisomerase I DNA Cleavage Assay.

Conclusion

The position of the nitro group on the aminoisoquinoline scaffold is a critical determinant of its biological activity. As demonstrated through the case studies on anticancer and enzyme inhibitory activities, a simple positional shift of the nitro group can lead to significant changes in potency and selectivity. This underscores the importance of systematic structure-activity relationship studies in the design of novel therapeutics. For researchers in drug discovery, a thorough understanding of these positional effects is paramount for the rational design and optimization of aminoisoquinoline-based drug candidates with improved pharmacological profiles.

References

  • Cushman, M., et al. (2013). Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). Journal of Medicinal Chemistry, 56(23), 9545–9560. Available at: [Link]

  • Gatt, A., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4235. Available at: [Link]

  • Ding, W. Q., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 295(1), 117-123. Available at: [Link]

  • Pommier, Y., et al. (2013). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). ACS Publications. Available at: [Link]

  • Bhatt, H., et al. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry, 13(9), 3175-3183. Available at: [Link]

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  • El-Sayed, E. M., et al. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. RSC Advances, 12(10), 6143-6163. Available at: [Link]

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  • Kamal, A., et al. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Molecular Cancer Therapeutics, 8(3), 634-644. Available at: [Link]

  • Rusina, A., et al. (2022). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. Cancers, 14(4), 941. Available at: [Link]

  • ResearchGate. (2010). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

  • Kim, H. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(16), 8813. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Available at: [Link]

  • Usman, M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 47-52. Available at: [Link]

  • Ublekov, F., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1604. Available at: [Link]

  • Saadeh, H. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(4), 993. Available at: [Link]

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  • Correia, I., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(15), 4885. Available at: [Link]

  • Zhang, Q., et al. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. RSC Advances, 13(50), 35056-35061. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to 8-Nitroisoquinolin-5-amine: A Versatile Scaffold for Advanced Therapeutic Research

In the landscape of medicinal chemistry, the isoquinoline framework is recognized as a "privileged structure"—a molecular scaffold that consistently appears in a multitude of biologically active compounds.[1][2] The stra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline framework is recognized as a "privileged structure"—a molecular scaffold that consistently appears in a multitude of biologically active compounds.[1][2] The strategic functionalization of this core is a cornerstone of modern drug discovery. This guide provides an in-depth analysis of 8-Nitroisoquinolin-5-amine, a key heterocyclic building block whose distinct chemical architecture offers significant advantages in the development of next-generation therapeutics, particularly in oncology and infectious diseases.

While extensive biological data on this specific molecule is emerging, its true value lies in its role as a versatile synthetic intermediate. The presence of a nitro group at the 8-position and an amine at the 5-position creates a unique electronic and reactive profile, making it an ideal starting point for constructing novel inhibitors of critical cellular pathways. We will explore the mechanistic advantages conferred by these functional groups by comparing the performance of derivative compounds against established alternatives, supported by experimental data and detailed protocols.

Part 1: A Scaffold for Novel DNA Damage Response (DDR) Inhibitors

A primary application of the nitroisoquinoline core is in the design of inhibitors targeting the DNA Damage Response (DDR) network, a critical pathway for cell survival that is often exploited by cancer cells. A key enzyme in this network is Poly(ADP-ribose) polymerase (PARP).

Mechanistic Insight: The Advantage of the Isoquinoline Core for PARP Inhibition

PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[1] While several PARP inhibitors are clinically approved, the isoquinoline scaffold offers a robust platform for developing new agents with potentially different selectivity profiles across the 17-member PARP family, potentially leading to improved efficacy or reduced side effects.[3] The thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) structure, a close relative, has been extensively studied as a PARP inhibitor, demonstrating the scaffold's utility.[3][4] The 8-Nitroisoquinolin-5-amine backbone provides the foundational structure from which molecules like TIQ-A and other potent derivatives can be synthesized.

Comparative Performance: Isoquinoline-Based Inhibitors vs. Clinical Benchmark

To contextualize the potential of this scaffold, we compare the inhibitory potency of isoquinoline-class compounds against Olaparib, a first-in-class clinical PARP inhibitor.

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
Olaparib (Benchmark) PARP11 - 5[1]
Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) PARP1~15[3][4]

Analysis: The data demonstrates that the isoquinoline core can be elaborated into compounds with potent PARP1 inhibitory activity, approaching the range of clinically successful drugs. The advantage of pursuing 8-Nitroisoquinolin-5-amine as a starting material is the ability to synthetically modify the core to fine-tune this activity and explore selectivity against other PARP enzymes or related DDR targets.[3]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol provides a framework for quantifying the inhibitory activity of a test compound derived from the 8-Nitroisoquinolin-5-amine scaffold.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant human PARP1. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to horseradish peroxidase (HRP), generating a colorimetric signal. A decrease in signal indicates inhibition of PARP1 activity.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well streptavidin-coated plate is rehydrated with a wash buffer and washed 2-3 times.

  • Reaction Setup: In a separate reaction plate, add the following components in order:

    • Assay Buffer

    • Histone Proteins (substrate)

    • Activated DNA (co-factor)

    • A range of concentrations of the test inhibitor (e.g., derived from 8-Nitroisoquinolin-5-amine) or a reference inhibitor (Olaparib).

    • Recombinant Human PARP1 Enzyme.

  • Initiation: Start the enzymatic reaction by adding the NAD+ / Biotinylated NAD+ mixture.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Transfer & Capture: Transfer the reaction mixtures to the prepared streptavidin-coated plate. Incubate for 60 minutes at room temperature to allow the biotinylated histones to bind.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Detection: Add the anti-histone-HRP conjugate and incubate for 60 minutes.

  • Signal Generation: Wash the plate again, then add TMB substrate. Allow the color to develop for 5-15 minutes.

  • Measurement: Stop the reaction with a stop solution (e.g., 0.5 M H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

PARP_Inhibition_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Rehydrate Streptavidin Plate P2 Wash Plate P1->P2 R1 Add Buffer, Histones, Activated DNA, Inhibitor R2 Add PARP1 Enzyme R1->R2 R3 Initiate with NAD+/ Biotinylated NAD+ Mix R2->R3 R4 Incubate at 30°C R3->R4 D1 Transfer to Streptavidin Plate & Incubate (Capture) R4->D1 D2 Wash Plate D1->D2 D3 Add Anti-Histone-HRP & Incubate D2->D3 D4 Wash Plate D3->D4 D5 Add TMB Substrate D4->D5 D6 Stop Reaction & Read Absorbance at 450 nm D5->D6 A1 Calculate % Inhibition D6->A1 A2 Determine IC50 Value A1->A2

Workflow for an in vitro PARP1 inhibition assay.

Part 2: A Dual-Action Moiety for Anticancer and Antimicrobial Applications

The 8-nitro substituent is not merely a passive structural element; it is a key pharmacophore that imparts distinct biological activities. This functionality is well-documented in the closely related 8-hydroxy-5-nitroquinoline (Nitroxoline), providing a strong rationale for the utility of the 8-nitroisoquinoline core.

Mechanistic Insight: The Role of the Nitro Group
  • Anticancer Activity via ROS Generation: Nitroaromatic compounds can participate in redox cycling within cells. This process can lead to the generation of reactive oxygen species (ROS), which, when produced in excess, induce oxidative stress and trigger apoptotic cell death.[5][6] This mechanism is particularly effective in cancer cells, which often have a compromised antioxidant capacity. The cytotoxicity of compounds like Nitroxoline is significantly enhanced by the presence of copper, suggesting a role for metal chelation in potentiating this ROS-generating activity.[5][6][7]

  • Antimicrobial Activity via Bio-reduction: In microbial cells, the nitro group can be enzymatically reduced to generate reactive nitrogen species. These intermediates are highly toxic to the microorganism, disrupting cellular machinery and leading to cell death.[1] This established mechanism makes nitroaromatic scaffolds valuable starting points for developing novel antimicrobial agents.

Comparative Performance: Nitro-Substituted vs. Halogenated Quinolines

A compelling advantage of the nitro-substituted scaffold can be seen when comparing the anticancer potency of Nitroxoline (8-hydroxy-5-nitroquinoline) with Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

CompoundKey Structural FeatureIC₅₀ vs. Cancer Cell LinesKey Mechanistic DifferenceReference
Nitroxoline 5-Nitro Group5-10 fold more potent than ClioquinolInduces ROS; Not a zinc ionophore[5][6][7]
Clioquinol 5-Chloro, 7-Iodo GroupsLess potentActs as a zinc ionophore[5][6]

Analysis: The data clearly indicates that the nitro-substituted quinoline is a more potent anticancer agent than its halogenated counterpart.[5][7] A crucial advantage is that Nitroxoline does not act as a zinc ionophore, a property linked to the neurotoxicity of Clioquinol.[5][6] This suggests that pursuing the 8-nitroisoquinoline scaffold, as exemplified by 8-Nitroisoquinolin-5-amine, offers a pathway to potent anticancer agents with a potentially improved safety profile.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to determine the cytotoxic effects of a compound on cancer cells and calculate its IC₅₀ value.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from 8-Nitroisoquinolin-5-amine) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's buffer/DMSO mixture, to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to calculate the IC₅₀.

ROS_Mechanism cluster_cell Cancer Cell Compound Nitroisoquinoline Derivative ROS Reactive Oxygen Species (ROS)↑ Compound->ROS Redox Cycling Stress Oxidative Stress ROS->Stress Damage Macromolecular Damage (DNA, Lipids, Proteins) Stress->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Proposed mechanism of nitro-compound induced cytotoxicity.

Conclusion: The Strategic Advantages of 8-Nitroisoquinolin-5-amine

8-Nitroisoquinolin-5-amine stands out not as an end-product, but as a strategically vital starting material for researchers, scientists, and drug development professionals. Its advantages are multifaceted:

  • A Proven Scaffold for Potent Inhibitors: The isoquinoline core is a validated foundation for developing highly potent inhibitors of critical cancer targets like PARP. It provides a reliable framework for building novel chemical entities with desirable pharmacological properties.[1][3]

  • Inherent Dual-Action Functionality: The 8-nitro group is a powerful pharmacophore that confers both anticancer and antimicrobial potential through mechanisms like ROS generation and bioreduction.[1][5] This offers a route to therapeutics with potentially broad applications.

  • Superior Synthetic Tractability: The 5-amine group serves as a versatile chemical handle. It allows for straightforward synthetic elaboration, enabling the creation of diverse compound libraries essential for structure-activity relationship (SAR) studies.[8] This flexibility is critical for optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

By leveraging these intrinsic advantages, researchers can utilize 8-Nitroisoquinolin-5-amine to accelerate the discovery and development of innovative therapeutics designed to meet pressing challenges in oncology and beyond.

References

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2006). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 238(2), 236-243. Retrieved from [Link]

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. LookChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. MySkinRecipes. Retrieved from [Link]

  • Owolabi, B. J., & Adebayo, A. S. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Retrieved from [Link]

  • He, L., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 63(10), 5293-5309. Retrieved from [Link]

  • Singh, P., & Singh, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 519-537. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • Virtanen, O. L., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13447-13453. Retrieved from [Link]

  • PubMed. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Nitroisoquinoline Derivatives as Topoisomerase I Inhibitors

For drug development professionals and researchers in oncology, the isoquinoline scaffold is a well-established starting point for potent therapeutic agents. The strategic addition of a nitro group can significantly alte...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the isoquinoline scaffold is a well-established starting point for potent therapeutic agents. The strategic addition of a nitro group can significantly alter the molecule's electronic properties, often enhancing its biological activity.[1] This guide provides an in-depth look at conducting comparative molecular docking studies on nitroisoquinoline derivatives, focusing on their role as inhibitors of human topoisomerase I (Top1), a critical enzyme in DNA replication and a validated target for anticancer drugs.[2]

We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

Part 1: The Scientific Premise - Why Nitroisoquinolines and Topoisomerase I?

Human Topoisomerase I (Top1) is an essential enzyme that alleviates torsional stress in DNA during processes like replication and transcription. It does this by creating a transient single-strand break, allowing the DNA to unwind, and then resealing the break.[2] Inhibitors of Top1, such as the natural product camptothecin and its derivatives, exploit this mechanism. They bind to the Top1-DNA covalent complex, preventing the resealing of the DNA strand. This stabilization of the "cleavable complex" leads to an accumulation of DNA strand breaks, which, in rapidly dividing cancer cells, triggers apoptosis.

Nitroisoquinoline derivatives, particularly nitrated indenoisoquinolines, have emerged as a promising class of Top1 inhibitors.[1][2] The nitro group is believed to enhance the inhibitory activity, making this class of compounds a fertile ground for computational exploration to understand their structure-activity relationships (SAR) and guide the design of more potent anticancer agents.

Part 2: Experimental Workflow for Comparative Docking

Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This workflow details a self-validating protocol for comparing a series of nitroisoquinoline derivatives against the human Top1-DNA complex.

Experimental Protocol: Step-by-Step

Step 1: Receptor Preparation

  • Action: Retrieve the 3D crystal structure of the human Topoisomerase I-DNA complex. A common choice is PDB ID: 1T8I, which represents the enzyme covalently trapped on DNA.

  • Causality: The crystal structure provides the experimentally determined atomic coordinates of our target. However, these structures are static and often lack hydrogen atoms, which are crucial for defining interactions.

  • Protocol:

    • Download the PDB file from the RCSB Protein Data Bank.

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or the open-source AutoDockTools[3]), prepare the protein. This involves:

      • Removing non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands.

      • Adding hydrogens: The crystallographic data does not typically resolve hydrogen atom positions. They must be added to satisfy valency and enable correct hydrogen bond formation.

      • Assigning bond orders and charges: Apply a force field (e.g., OPLS, AMBER) to assign partial charges and bond orders to all atoms.

      • Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes introduced during preparation. This results in a stable, low-energy conformation of the receptor.

Step 2: Ligand Preparation

  • Action: Prepare 3D structures for the series of nitroisoquinoline derivatives to be compared.

  • Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformers with appropriate atomic properties for the docking simulation to be meaningful.

  • Protocol:

    • Draw the 2D structures of the nitroisoquinoline derivatives using a chemical sketcher like ChemDraw or the open-source MarvinSketch.

    • Convert these 2D structures into 3D models.

    • Assign proper ionization states (e.g., at a physiological pH of 7.4).

    • Generate possible stereoisomers if chiral centers are present.

    • Perform a thorough conformational search and energy minimization for each ligand to find its most stable 3D geometry.

Step 3: Defining the Binding Site & Docking Simulation

  • Action: Define the active site for the docking calculations and run the simulation.

  • Causality: We must tell the docking algorithm where to perform its search. A well-defined binding pocket, or "grid box," focuses the computational effort on the relevant active site, increasing efficiency and accuracy.

  • Protocol:

    • Identify the active site residues. For Top1, key residues involved in inhibitor binding include ARG364 and ASN722, as well as the DNA nucleotides at the cleavage site.[2]

    • Define a grid box (a 3D cube) that encompasses these active site residues. The size should be large enough to allow the ligand to rotate and translate freely within the site.

    • Select a docking program (e.g., GOLD,[2] AutoDock Vina,[3] Glide[4]).

    • Configure the docking parameters. For stochastic algorithms, this includes setting the "exhaustiveness" or number of runs to ensure a thorough search of the conformational space.

    • Launch the docking simulation for each prepared ligand against the prepared receptor. The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.

Step 4: Post-Docking Analysis and Comparison

  • Action: Analyze the docking results to select the most likely binding pose and compare the ligands.

  • Causality: The scoring function provides a quantitative estimate of binding affinity (e.g., in kcal/mol). Visual inspection of the top-ranked poses is critical to validate the interactions and ensure they are chemically sensible.

  • Protocol:

    • Analyze the output files. The primary metric is the docking score or estimated binding energy. A more negative value typically indicates a stronger predicted binding affinity.

    • For each ligand, visualize the top-scoring pose within the active site of Top1.

    • Identify and record key molecular interactions:

      • Hydrogen bonds (e.g., between the nitro group and a residue like ARG364).

      • Pi-pi stacking interactions between the planar isoquinoline rings and DNA base pairs.

      • Hydrophobic interactions.

    • Compile the results into a comparative table.

Workflow Visualization

G cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Receptor Preparation (PDB: 1T8I) GRID 3. Grid Generation (Define Active Site) PDB->GRID LIG 2. Ligand Preparation (Nitroisoquinolines) DOCK 4. Molecular Docking (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK SCORE 5. Scoring & Ranking (Binding Energy) DOCK->SCORE VISUAL 6. Interaction Analysis (H-Bonds, Stacking) SCORE->VISUAL TABLE 7. Comparative Table (SAR Insights) VISUAL->TABLE

Caption: Workflow for comparative molecular docking.

Part 3: Data Presentation & Comparative Analysis

The primary output of this study is a quantitative comparison of how well different nitroisoquinoline derivatives bind to the Top1-DNA complex. The data below is illustrative, representing a hypothetical series of nitrated indenoisoquinolines to demonstrate how results should be presented.

Table 1: Comparative Docking Results of Nitroisoquinoline Derivatives against Topoisomerase I

Compound IDSubstitution PatternDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
NI-01 7-Nitro (Baseline)-9.2ARG364, DT10, DA11H-bond with ARG364; Pi-pi stacking with DT10
NI-02 8-Nitro-8.5LYS374, DT10H-bond with LYS374; Pi-pi stacking with DT10
NI-03 7-Nitro, 2-Methoxy-9.8ARG364, ASN722, DT10H-bonds with ARG364 & ASN722; Pi-pi stacking
NI-04 7-Amino (Control)-7.1DT10, DA11Loss of H-bond with ARG364; Pi-pi stacking

From this table, we can derive crucial Structure-Activity Relationship (SAR) insights:

  • The 7-nitro substitution (NI-01) appears more favorable than the 8-nitro (NI-02), likely due to its optimal positioning to form a hydrogen bond with the key active site residue ARG364.[2]

  • Adding a methoxy group at the 2-position (NI-03) enhances binding affinity, potentially by forming an additional hydrogen bond with ASN722.

  • Replacing the nitro group with an amino group (NI-04, a non-nitro control) significantly reduces the predicted binding affinity, highlighting the critical role of the electron-withdrawing nitro group in forming key interactions.

Part 4: Visualizing the Mechanism of Inhibition

The docking results suggest that these compounds inhibit Top1 by stabilizing the cleavable complex. This mechanism can be visualized to provide a clear conceptual model of the drug's action.

G cluster_cycle Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by Nitroisoquinoline DNA Supercoiled DNA BIND Top1 Binds DNA DNA->BIND Normal Cycle CLEAVE Top1 Cleaves One Strand BIND->CLEAVE Normal Cycle UNWIND DNA Unwinds CLEAVE->UNWIND Normal Cycle COMPLEX Stabilized Top1-DNA Cleavable Complex CLEAVE->COMPLEX Binds & Traps RESEAL Top1 Reseals DNA Nick UNWIND->RESEAL Normal Cycle RELEASE Top1 Releases DNA RESEAL->RELEASE Normal Cycle RELEASE->DNA Normal Cycle INHIBITOR Nitroisoquinoline Derivative INHIBITOR->COMPLEX APOPTOSIS DNA Damage & Apoptosis COMPLEX->APOPTOSIS

Caption: Mechanism of Topoisomerase I inhibition.

This diagram illustrates how the nitroisoquinoline derivative intervenes in the enzyme's normal catalytic cycle. By binding to the Top1-DNA complex after the cleavage step, it prevents the re-ligation of the DNA strand, leading to the accumulation of toxic DNA lesions and ultimately cell death.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery. As demonstrated, it provides a rational, structure-based framework for comparing derivatives within a chemical series, yielding valuable insights into their structure-activity relationships. For nitroisoquinoline derivatives, this computational approach can effectively predict how subtle chemical modifications influence binding affinity to human Topoisomerase I, thereby guiding medicinal chemists in the synthesis of more potent and selective anticancer agents. The self-validating nature of this detailed workflow, grounded in understanding the causality of each step, ensures that the generated hypotheses are robust and primed for experimental validation.

References

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  • Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1). (2014). Journal of Medicinal Chemistry. Available from: [Link]

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  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. (2017). Letters in Drug Design & Discovery. Available from: [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). Journal of the Indian Chemical Society. Available from: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

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  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. Available from: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Identification of 8-Nitroisoquinolin-5-amine

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of mas...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of mass spectrometry-based approaches for the definitive identification of 8-Nitroisoquinolin-5-amine. We will explore the expected fragmentation patterns, differentiate it from its isomers, and present a robust analytical workflow. This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating analytical system.

The Analytical Challenge: Isomeric Differentiation

8-Nitroisoquinolin-5-amine, a molecule of interest in medicinal chemistry, presents a significant analytical hurdle: the presence of closely related isomers. Distinguishing 8-Nitroisoquinolin-5-amine from its positional isomers, such as 5-nitroisoquinolin-8-amine, is critical as even minor structural changes can dramatically alter pharmacological activity and toxicity. Conventional analytical techniques may fall short in providing the necessary specificity, making mass spectrometry an indispensable tool. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful for differentiating such isomers.[1][2][3]

Predicting the Mass Spectral Behavior of 8-Nitroisoquinolin-5-amine

While a dedicated experimental mass spectrum for 8-Nitroisoquinolin-5-amine is not widely available in public databases, we can predict its fragmentation behavior based on the established principles of mass spectrometry for nitroaromatic and aminoquinoline compounds.[4][5][6][7][8][9]

Upon ionization, typically through electrospray ionization (ESI) for such polar molecules, we would expect to observe the protonated molecule, [M+H]⁺. Subsequent fragmentation in a tandem mass spectrometer would likely involve the following characteristic neutral losses:

  • Loss of NO₂ (46 Da): This is a hallmark fragmentation pathway for nitroaromatic compounds.[5][6][8]

  • Loss of NO (30 Da): Another common fragmentation pathway for nitroaromatics.[5][8]

  • Loss of HCN (27 Da): Characteristic of the quinoline ring system.

  • Sequential loss of CO (28 Da) and other small molecules from the quinoline backbone.

The presence of the amino group at the 5-position and the nitro group at the 8-position will influence the fragmentation cascade, potentially leading to unique product ions that can serve as a fingerprint for this specific isomer. The relative abundances of these fragment ions will be crucial for identification.

The Power of High-Resolution Mass Spectrometry and Tandem MS (MS/MS)

To confidently identify 8-Nitroisoquinolin-5-amine and distinguish it from its isomers, a multi-faceted mass spectrometry approach is essential.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements.[2][3] This allows for the determination of the elemental composition of the parent ion and its fragments, confirming that the detected molecule has the correct chemical formula (C₉H₇N₃O₂).

Tandem Mass Spectrometry (MS/MS): MS/MS is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a product ion spectrum.[10][11][12] This fragmentation pattern is highly specific to the molecule's structure. By comparing the MS/MS spectrum of an unknown sample to a reference standard or a predicted fragmentation pattern, one can achieve a high degree of confidence in the identification. In the absence of a reference standard, a detailed comparison with the fragmentation of known, related isomers is paramount.

Workflow for Isomer Differentiation

The following diagram illustrates a comprehensive workflow for the identification and differentiation of 8-Nitroisoquinolin-5-amine from its isomers using LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing 8-Nitroisoquinolin-5-amine and potential isomers Dissolution Dissolution in suitable solvent (e.g., Methanol/Water) Sample->Dissolution LC Chromatographic Separation (Reversed-Phase HPLC/UHPLC) Dissolution->LC Injection ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (MS1) (Accurate Mass Measurement) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation Analysis) MS1->MS2 Precursor Ion Selection ElementalComp Elemental Composition Determination (from MS1) MS1->ElementalComp FragPattern Fragmentation Pattern Analysis (from MS/MS) MS2->FragPattern IsomerCompare Comparison with Isomer Fragmentation Data FragPattern->IsomerCompare Confirmation Structural Confirmation IsomerCompare->Confirmation

Caption: Workflow for the LC-MS/MS analysis of 8-Nitroisoquinolin-5-amine.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the analysis of 8-Nitroisoquinolin-5-amine. The inclusion of quality control measures ensures the trustworthiness of the results.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid, to a final concentration of 1 µg/mL.

  • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Include a blank injection (solvent only) to assess background noise and potential carryover.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Full Scan:

    • Mass Range: m/z 100-500.

    • Resolution: >60,000 (enabling accurate mass measurements).

  • MS/MS (Data-Dependent Acquisition):

    • Activation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) should be employed to generate a rich fragmentation spectrum.

    • Isolation Window: 1-2 m/z.

    • TopN: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

4. Data Analysis:

  • Extract the accurate mass of the parent ion and confirm its elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

  • Compare the fragmentation pattern to that of known isomers or theoretically predicted patterns. Publicly available mass spectral databases can be a valuable resource for this comparison.[13]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often benefits from orthogonal analytical techniques.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom, enabling unambiguous structural elucidation.Requires a larger amount of pure sample; less sensitive than mass spectrometry.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in its crystalline form.Requires a single crystal of sufficient quality, which can be difficult to obtain.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Does not provide detailed information about the overall molecular structure or distinguish between isomers with similar functional groups.

The relationship between these techniques in a comprehensive analytical workflow is illustrated below.

analytical_techniques MS Mass Spectrometry (Molecular Weight & Fragmentation) Confirmation Unambiguous Structural Confirmation MS->Confirmation NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Confirmation XRay X-ray Crystallography (3D Structure) XRay->Confirmation IR IR Spectroscopy (Functional Groups) IR->Confirmation

Caption: Orthogonal analytical techniques for structural confirmation.

Conclusion

The definitive identification of 8-Nitroisoquinolin-5-amine requires a sophisticated analytical approach that leverages the power of high-resolution mass spectrometry and tandem mass spectrometry. By carefully predicting and analyzing fragmentation patterns, and by comparing these with data from isomeric compounds, researchers can achieve a high degree of confidence in their structural assignments. While mass spectrometry is a central pillar of this process, the integration of orthogonal techniques such as NMR and X-ray crystallography provides the most robust and scientifically sound structural confirmation. This comprehensive approach is essential for advancing drug discovery and development programs with confidence and integrity.

References

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Validation

A Comparative Review of the Biological Activities of Nitroisoquinolines

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a foundational structural motif in a vast number of biologically active natural products and synthetic compounds. The strategic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a foundational structural motif in a vast number of biologically active natural products and synthetic compounds. The strategic introduction of a nitro group (-NO₂) to this heterocyclic system profoundly alters its electronic properties and, consequently, its pharmacological profile. This guide offers a comprehensive technical overview and comparison of the principal biological activities of nitroisoquinoline derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Nitroisoquinoline derivatives have emerged as a promising class of cytotoxic agents, primarily by targeting key enzymes involved in DNA replication and repair. Their mechanisms of action often involve the induction of DNA damage and the subsequent triggering of apoptotic pathways in rapidly dividing cancer cells.

Inhibition of Topoisomerase I

A significant body of research highlights nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1).[1] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Inhibition of Top1 leads to the accumulation of these breaks, ultimately causing cell death. The presence of a nitro group on the isoquinoline ring has been demonstrated to substantially enhance the Top1 inhibitory activity of these compounds.[1] Studies have shown that certain nitrated indenoisoquinolines can exhibit low nanomolar cytotoxicities against various cancer cell lines, with potency comparable to the well-known Top1 inhibitor, camptothecin.[2]

Comparative Anticancer and Topoisomerase I Inhibitory Activity

Compound ClassCancer Cell Line(s)IC50 (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[3]
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar range[3]
Copper(II) indenoisoquinoline complex (WN198)MDA-MB-2310.37 ± 0.04[3]
PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is another key enzyme in the DNA damage response pathway. PARP inhibitors have demonstrated significant clinical success, particularly in cancers with BRCA mutations. Some nitroisoquinoline derivatives are under investigation as potential PARP inhibitors.[1] While specific quantitative data for nitroisoquinolines in this area is still emerging, the broader class of isoquinoline-based compounds has shown promise, suggesting a fruitful avenue for future research.[1]

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is fundamental for determining the ability of nitroisoquinoline derivatives to inhibit the catalytic activity of Top1.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), human Top1 enzyme, and the nitroisoquinoline inhibitor at various concentrations in a suitable reaction buffer. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and proteinase K, to digest the enzyme.

  • Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A potent inhibitor will show a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA compared to the negative control.

Diagram: Topoisomerase I Inhibition Workflow

TopoI_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubation Incubate at 37°C DNA->Incubation Enzyme Topoisomerase I Enzyme->Incubation Inhibitor Nitroisoquinoline Inhibitor->Incubation Inhibition Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA Bands Electrophoresis->Visualization

A simplified workflow for the Topoisomerase I DNA cleavage assay.

Antimicrobial Activity: A Renewed Look at Nitroaromatics

Nitroaromatic compounds have a long-standing history as antimicrobial agents. The mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitrogen species that are cytotoxic to microorganisms.[1] Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated promising antibacterial and antifungal activities.[1]

Comparative Antimicrobial Activity of Isoquinoline Derivatives

Compound ClassMicroorganism(s)MIC (µg/mL)Reference
8-Hydroxyquinoline derivatives (including nitroxoline)Aeromonas hydrophila5.26[3]
Alkynyl isoquinolinesStaphylococcus aureus (MRSA)4-8[3][4]
Tricyclic Isoquinoline DerivativesStaphylococcus aureus16-32[3]
Isoquinoline Alkaloids (e.g., (+)-actinodaphnine)Bacillus cereus, Micrococcus sp., Staphylococcus aureus≥ 50[5]
Isoquinoline Alkaloids (e.g., (+)-actinodaphnine)Candida albicans, Cryptococcus neoformans62.5-1000[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the nitroisoquinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Serial Dilution of Nitroisoquinoline C Inoculate 96-well Plate A->C B Standardized Microbial Inoculum B->C D Incubate C->D E Determine MIC (Lowest concentration with no growth) D->E

A schematic representation of the broth microdilution method for MIC determination.

Antiparasitic Activity: A Potential Weapon Against Neglected Diseases

Nitroaromatic compounds have also shown considerable promise as antiparasitic agents. The reductive metabolism of the nitro group within parasites can generate cytotoxic radicals, a mechanism effective against various protozoan and helminthic parasites. While much of the research has focused on nitroquinoxalines and nitrofurans, the underlying principles suggest that nitroisoquinolines could also be effective antiparasitic leads.

Comparative Antiparasitic Activity of Nitroaromatic Compounds

Compound ClassParasiteIC50 (µM)Reference
Nitroquinoxaline derivativesSchistosoma mansoni (adult worms)< 0.3[6]
Nitrofurantoin analogsTrypanosoma congolense< 0.34[7]
NitrofurylazinesTrypanosoma congolense0.03 - 0.04[8]
Aromatic nitro compoundsLeishmania amazonensis (promastigotes)23 - 59[9]
Mechanism of Action and Future Directions

The antiparasitic activity of nitroaromatics is often linked to the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic metabolites that induce oxidative stress and damage cellular macromolecules. The promising activity of related nitro-heterocycles against a range of parasites, including Schistosoma, Trypanosoma, and Leishmania, strongly supports the investigation of nitroisoquinolines as a novel class of antiparasitic agents.

Conclusion and Future Perspectives

The introduction of a nitro group onto the isoquinoline scaffold has proven to be a highly effective strategy for generating compounds with potent and diverse biological activities. Nitroisoquinoline derivatives have demonstrated significant potential as anticancer agents, particularly through the inhibition of Topoisomerase I. Their antimicrobial and potential antiparasitic properties also warrant further in-depth investigation.

For drug development professionals, the key takeaway is that the nitroisoquinoline core represents a privileged scaffold for the design of novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitroisoquinoline core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile nitroisoquinoline scaffold.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Nitroisoquinolin-5-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents such as 8-Nitroisoquinolin-5-amine (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents such as 8-Nitroisoquinolin-5-amine (CAS No. 156901-58-5), a thorough understanding of its chemical nature is paramount to ensuring its safe and compliant disposal.[1][2] This guide provides a procedural framework grounded in established safety protocols and regulatory standards, designed for researchers and drug development professionals who handle this and structurally similar compounds. Our approach moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a culture of safety and deep institutional trust.

Hazard Assessment and Chemical Profile: The "Why" Behind Cautious Disposal

8-Nitroisoquinolin-5-amine is a heterocyclic aromatic compound containing both a nitro (-NO₂) group and an amino (-NH₂) group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs provide clear indicators of its potential hazards. We must, therefore, operate under the precautionary principle, inferring its risk profile from well-characterized analogous compounds like 5-Nitroisoquinoline and 8-Nitroquinoline.[3][4]

The primary drivers for treating this compound as hazardous waste are:

  • Toxicity: Aromatic amines and nitroaromatic compounds are frequently associated with significant toxicity if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Mutagenicity/Carcinogenicity: Many nitroaromatic compounds are known or suspected mutagens and carcinogens.[3]

  • Reactivity: The nitro group imparts oxidative properties and can render the molecule thermally sensitive. Uncontrolled reactions, particularly with reducing agents or under heat, can be hazardous. The presence of an amine group introduces the possibility of forming unstable diazonium compounds if mixed with acids and a source of nitrite.

  • Environmental Hazard: Similar compounds are often classified as very toxic to aquatic life with long-lasting effects. Improper disposal via the sanitary sewer system is strictly prohibited to prevent environmental contamination.[6][7]

Table 1: Chemical & Hazard Profile Summary for 8-Nitroisoquinolin-5-amine

Property Value / Information Source(s)
CAS Number 156901-58-5 [1]
Molecular Formula C₉H₇N₃O₂ [1]
Molecular Weight 189.17 g/mol [1]
Physical Form Solid, likely a crystalline powder. [8]
Inferred GHS Hazards Acute Toxicity (Oral); Skin/Eye Irritation; Potential Germ Cell Mutagenicity; Potential Carcinogenicity; Acute and Chronic Aquatic Toxicity. [3][4]

| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility. |[4][9] |

The Core Directive: Professional Disposal is Mandatory

Given the compound's hazard profile, in-laboratory treatment or neutralization is not recommended . The potential for incomplete reactions or the creation of equally or more hazardous byproducts is significant. The only acceptable disposal pathway is through a licensed and approved hazardous waste management service.

Key Prohibitions:

  • DO NOT dispose of 8-Nitroisoquinolin-5-amine down the drain.[6]

  • DO NOT mix with incompatible waste streams, particularly strong acids (risk of diazotization) or strong reducing agents.[3][5]

  • DO NOT attempt to neutralize or chemically deactivate the compound unless you are operating under a formally approved and validated institutional protocol.

  • DO NOT dispose of in regular trash.

Step-by-Step Protocol for Waste Management

This protocol outlines the lifecycle of 8-Nitroisoquinolin-5-amine waste within the laboratory, from generation to final pickup.

Step 1: Waste Segregation

Immediately upon generation, all waste containing 8-Nitroisoquinolin-5-amine must be segregated. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

  • Rinsate from contaminated glassware (e.g., acetone, methanol).

  • Spill cleanup materials.

Causality: Segregation is critical to prevent dangerous cross-reactions within a commingled waste container.[7] Keeping halogenated and non-halogenated solvent waste separate, and solids separate from liquids, is a standard best practice that simplifies the final disposal process for the waste management vendor.

Step 2: Containerization
  • Solid Waste: Collect pure compound and contaminated solids in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid). The container must be in good condition, free from leaks or external contamination.

  • Liquid Waste (Rinsate): Collect contaminated solvents in a separate, clearly marked, and sealable solvent waste container. Ensure the container material is compatible with the solvents used.

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[10] The waste container must be labeled at the moment the first piece of waste is added. The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name: "8-Nitroisoquinolin-5-amine ".

  • An accurate list of all other components in the container (e.g., "Methanol," "Contaminated Gloves").

  • The approximate percentage of each component.

  • The date accumulation started.

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Environmental Hazard").

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] The SAA must be:

  • Under the control of laboratory personnel.

  • Situated away from drains, heat sources, and direct sunlight.

  • In a location that minimizes the risk of spills (e.g., within a secondary containment bin).

The volume of hazardous waste in an SAA is limited by regulation, and containers must be removed within a specified timeframe once full or according to institutional policy.[11]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond regulatory or institutional limits. EHS professionals are trained to manage the final transport and disposal in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[12][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Nitroisoquinolin-5-amine.

G Disposal Workflow for 8-Nitroisoquinolin-5-amine A Waste Generation (Pure compound, contaminated labware, PPE, spill debris) B Hazard Assessment (Treat as Toxic & Ecotoxic based on structural analogs) A->B Immediate Action C Segregate Waste Streams (Solids vs. Liquids) B->C Precautionary Principle D Select Compatible Container (HDPE or Glass, sealed) C->D Prevent Reactions E Label Container Immediately ('Hazardous Waste', full chemical name, contents, date, hazards) D->E Regulatory Compliance F Store in Designated SAA (At or near point of generation, secondary containment) E->F Ensure Safety G Is container full or storage time limit reached? F->G Monitor Regularly G->F No H Contact EHS for Pickup G->H Yes I Professional Disposal (Licensed Hazardous Waste Facility, Incineration) H->I Final Disposition

Caption: Decision workflow for safe and compliant disposal of 8-Nitroisoquinolin-5-amine waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don appropriate PPE: a lab coat, safety goggles, and double-layered nitrile gloves.

  • Containment: For a solid powder spill, gently cover it with an absorbent material designed for chemical spills to prevent it from becoming airborne. Avoid dry sweeping.

  • Cleanup: Carefully collect the contaminated absorbent material using non-sparking tools. Work from the outside of the spill inward.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.

  • Dispose: All cleanup materials, including PPE, must be collected, containerized, and disposed of as hazardous waste following the protocol in Section 3.[10]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 8-Nitroisoquinolin-5-amine is not merely a logistical task but a professional responsibility. By understanding the compound's inherent hazards and adhering to a strict protocol of segregation, containment, and professional management, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to best practices is the foundation of scientific integrity and operational excellence.

References

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • National Center for Biotechnology Information. (n.d.). 8-Nitroisoquinoline. PubChem Compound Database. Retrieved January 9, 2026, from [Link].

  • LookChem. (n.d.). 8-Nitroisoquinolin-5-amine. Retrieved January 9, 2026, from [Link].

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 9, 2026, from [Link].

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  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved January 9, 2026, from [Link].

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved January 9, 2026, from [Link].

  • National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press. Retrieved from [Link].

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link].

  • Google Patents. (n.d.). CN101020586A - Process of treating waste acid containing nitro compound in TNT production.
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  • Khiari, B., et al. (2014). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. Retrieved January 9, 2026, from [Link].

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  • Ramirez-Corredores, M. M., et al. (2019). Nitrogen compounds removal from oil-derived middle distillates by MIL-101(Cr)
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  • Google Patents. (n.d.). US20140199220A1 - Thermal destruction of nitrosamine in co2 capture.
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  • Fortenberry, C. F., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 52(15), 8820–8828. Retrieved from [Link].

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Handling

Mastering the Safe Handling of 8-Nitroisoquinolin-5-amine: A Guide to Personal Protective Equipment and Disposal

For Immediate Implementation by Laboratory Personnel The following guide provides essential safety protocols for handling 8-Nitroisoquinolin-5-amine. As a Senior Application Scientist, my objective is to distill complex...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The following guide provides essential safety protocols for handling 8-Nitroisoquinolin-5-amine. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven procedures that ensure your safety and the integrity of your research. This document is structured to provide not just a list of rules, but a clear understanding of the "why" behind each recommendation, grounded in the chemical nature of nitro-aromatic amines.

Hazard Analysis: Understanding the Risks of 8-Nitroisoquinolin-5-amine

  • Skin and Eye Irritation: Aromatic amines and nitro compounds are known to cause irritation upon contact.[1]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Potential for Mutagenicity and Carcinogenicity: Some nitro-aromatic compounds have been shown to be mutagenic (Ames test positive) and are suspected carcinogens.[1]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[1][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling 8-Nitroisoquinolin-5-amine.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with nitrile glovesProvides robust protection against chemical permeation. Nitrile offers good resistance to a wide range of chemicals, including many solvents used with this compound.[4] The outer glove should be changed immediately upon contamination.
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes.[4] A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[4][5]
Body Chemical-resistant lab coatA fully buttoned lab coat made of a low-linting, chemical-resistant material is necessary to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorDue to the potential for respiratory irritation and the harmful nature of the dust, a respirator is required.[1][5] The specific type (e.g., N95 for particulates or a cartridge respirator for vapors) should be determined by a formal risk assessment.
Experimental Workflow for Donning and Doffing PPE

To ensure maximum protection and prevent cross-contamination, a strict procedure for putting on (donning) and taking off (doffing) PPE must be followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Respirator d2->d3 d4 Put on Goggles/Face Shield d3->d4 d5 Put on Inner Gloves d4->d5 d6 Put on Outer Gloves d5->d6 f1 Remove Outer Gloves f2 Remove Lab Coat f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles/Face Shield f3->f4 f5 Remove Respirator f4->f5 f6 Remove Inner Gloves f5->f6 f7 Wash Hands Thoroughly f6->f7

Caption: Procedural flow for donning and doffing PPE to minimize contamination risk.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure risk during the handling of 8-Nitroisoquinolin-5-amine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Designate a specific area for handling the compound.

    • Have all necessary equipment, including a chemical spill kit, readily accessible within the designated area.

    • Verify that an eyewash station and safety shower are unobstructed and functional.[1]

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

    • Use anti-static weigh paper or a grounded balance to minimize dust dispersal.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with 8-Nitroisoquinolin-5-amine tightly sealed when not in use.

    • Avoid any direct contact with the compound. If contact occurs, follow the first-aid measures outlined below.

    • Work with the smallest quantity of the compound necessary for the experiment.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by a soap and water wash.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Managing Contaminated Waste

Proper disposal of 8-Nitroisoquinolin-5-amine and any materials contaminated with it is a critical final step to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Pathway w1 Contaminated Gloves, Wipes, etc. d1 Segregate into Labeled, Sealed Hazardous Waste Containers w1->d1 w2 Excess Solid Compound w2->d1 w3 Contaminated Solvents/Solutions w3->d1 d2 Store in a Designated Satellite Accumulation Area d1->d2 d3 Arrange for Professional Hazardous Waste Disposal d2->d3

Caption: Workflow for the safe segregation and disposal of hazardous waste.

Key Disposal Considerations:

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "8-Nitroisoquinolin-5-amine".

  • Regulations: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the lab and contact your institution's EHS department.

By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling 8-Nitroisoquinolin-5-amine, ensuring a safe environment for yourself and your colleagues.

References

  • 8-Nitroquinoline Safety Data Sheet. (2025, December 22).
  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • 8-Hydroxy-5-nitroquinoline Safety Data Sheet. (2021, December 24).
  • 8-Hydroxyquinoline Safety Data Sheet. (2010, September 6).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved from [Link]

  • 8-Aminoisoquinoline Safety Data Sheet. (2010, June 22).
  • Material Safety Data Sheet - 5-Nitroso-8-quinolinol - Cole-Parmer. (n.d.). Retrieved from [Link]

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